Parinol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
bis(4-chlorophenyl)-pyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c19-16-7-3-13(4-8-16)18(22,15-2-1-11-21-12-15)14-5-9-17(20)10-6-14/h1-12,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNTWDUNCHRWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042256 | |
| Record name | Parinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17781-31-6 | |
| Record name | Parinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17781-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Parinol [ANSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Parinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-bis(4-chlorophenyl)pyridine-3-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8D29I1K71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Parinol Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parinol, formerly marketed under the trade name Parnon, is a discontinued fungicide classified as a pyridine carbinol.[1] Although no longer in commercial use, understanding its mechanism of action remains pertinent for the study of fungicide resistance, the development of new antifungal agents, and for comprehending the historical landscape of disease management chemistries. This technical guide provides a detailed overview of the core mechanism of action of this compound, drawing upon data from closely related compounds due to the limited availability of specific data for this obsolete fungicide.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mode of action of this compound is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Disruption of its synthesis leads to a cascade of detrimental effects, ultimately resulting in the cessation of fungal growth.
This compound belongs to the group of sterol biosynthesis inhibitors (SBIs), specifically targeting the C14-demethylation step in the ergosterol pathway. This is inferred from its classification as a pyridine carbinol fungicide and the well-documented mechanism of the structurally similar pyrimidine carbinol fungicides, such as fenarimol and nuarimol. These compounds are known to inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.
The inhibition of 14α-demethylase by this compound leads to two critical downstream consequences:
-
Depletion of Ergosterol: The blockage of the biosynthetic pathway results in a deficiency of ergosterol in the fungal cell membrane. This compromises the structural and functional integrity of the membrane, leading to increased permeability and leakage of cellular contents.
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of 14α-methylated sterol precursors, such as lanosterol. The incorporation of these aberrant sterols into the fungal membrane further disrupts its normal structure and function, contributing significantly to the fungitoxic effect.
Quantitative Data
| Compound | Assay | Target Organism/System | Value |
| Fenarimol | Inhibition of stem elongation | Arabidopsis thaliana seedlings | IC₅₀: 1.8 ± 0.2 μM[2][3] |
| Fenarimol | Binding affinity to CYP90D1 | Recombinant Arabidopsis thaliana enzyme | K_d_: 0.79 μM[4] |
Note: The provided data for fenarimol relates to its effect on a plant system, which also contains cytochrome P450 enzymes involved in sterol biosynthesis. While not a direct measure of its antifungal activity, it demonstrates the compound's potent inhibitory effect on this class of enzymes.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not available. However, a general methodology for characterizing the mechanism of action of a sterol biosynthesis inhibitor, based on studies of related compounds like fenarimol, is outlined below.
Protocol: Determination of Ergosterol Biosynthesis Inhibition
-
Fungal Culture Preparation: A susceptible fungal species (e.g., Aspergillus fumigatus, Candida albicans) is grown in a suitable liquid medium to the mid-logarithmic phase.
-
Fungicide Treatment: The fungal cultures are treated with varying concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Radiolabeling: A radiolabeled precursor of ergosterol, such as [¹⁴C]acetic acid or [³H]mevalonic acid, is added to the cultures.
-
Lipid Extraction: After a defined incubation period, the fungal mycelia are harvested, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).
-
Sterol Analysis: The extracted lipids are saponified to release the sterols. The non-saponifiable lipids are then separated and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and quantify the different sterol fractions.
-
Data Analysis: The amount of radioactivity incorporated into ergosterol and its precursors is measured. A decrease in the radiolabel in the ergosterol fraction and a corresponding increase in the lanosterol or other 14α-methyl sterol fractions in the treated samples, compared to the control, would confirm the inhibition of C14-demethylation. The IC₅₀ value can be determined by plotting the percentage of ergosterol biosynthesis inhibition against the logarithm of the fungicide concentration.
Signaling Pathways and Experimental Workflows
Ergosterol Biosynthesis Pathway and this compound's Site of Action
Caption: The ergosterol biosynthesis pathway, highlighting the inhibition of 14α-demethylase by this compound.
Experimental Workflow for Mechanism of Action Determination
Caption: A typical experimental workflow for characterizing the mechanism of action of a sterol biosynthesis inhibitor.
References
An In-Depth Technical Guide to the Synthesis of bis(4-chlorophenyl)-pyridin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core synthesis pathway for bis(4-chlorophenyl)-pyridin-3-ylmethanol, a molecule of interest in medicinal chemistry and drug development, also known as Parinol. The primary and most efficient route involves a Grignard reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This document details the necessary reagents, reaction conditions, and purification methods, presenting all quantitative data in a clear, tabular format. Furthermore, a logical diagram of the synthesis pathway is provided to facilitate a deeper understanding of the process.
Introduction
bis(4-chlorophenyl)-pyridin-3-ylmethanol is a tertiary alcohol containing a pyridine ring and two 4-chlorophenyl substituents. Its synthesis is a critical step for further investigation into its potential biological activities. The most direct and widely applicable method for the preparation of this and structurally similar diaryl-pyridin-yl-methanols is the Grignard reaction. This approach offers high yields and a straightforward procedure, making it suitable for both laboratory-scale synthesis and potential scale-up operations.
Core Synthesis Pathway: Grignard Reaction
The synthesis of bis(4-chlorophenyl)-pyridin-3-ylmethanol is achieved through the reaction of a Grignard reagent, specifically 4-chlorophenylmagnesium bromide, with a suitable pyridin-3-yl carbonyl compound. Ethyl nicotinate is a commonly used and commercially available starting material for this purpose. The reaction proceeds in two stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to the ester.
Overall Reaction Scheme
Caption: Synthesis of bis(4-chlorophenyl)-pyridin-3-ylmethanol.
Experimental Protocols
The following protocols are based on established methodologies for Grignard reactions and the synthesis of analogous compounds.
Preparation of 4-chlorophenylmagnesium bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
1-bromo-4-chlorobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, as an initiator)
Procedure:
-
All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under an inert atmosphere (nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Prepare a solution of 1-bromo-4-chlorobenzene in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated, as evidenced by a color change (disappearance of the iodine color) and gentle refluxing. Gentle warming may be necessary to start the reaction.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution should be used immediately in the next step.
Synthesis of bis(4-chlorophenyl)-pyridin-3-ylmethanol
Materials:
-
4-chlorophenylmagnesium bromide solution (prepared in situ)
-
Ethyl nicotinate
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexane
-
Benzene
Procedure:
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Prepare a solution of ethyl nicotinate in anhydrous diethyl ether or THF.
-
Add the ethyl nicotinate solution dropwise to the stirred Grignard reagent solution. A molar ratio of at least 2:1 of the Grignard reagent to ethyl nicotinate is required.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of benzene and hexane.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of bis(4-chlorophenyl)-pyridin-3-ylmethanol.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₃Cl₂NO | N/A |
| Molecular Weight | 330.21 g/mol | N/A |
| Typical Yield | ~70-80% | General Grignard reaction yields |
| Melting Point | 172-174 °C | |
| Appearance | Crystalline solid | General observation |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis of bis(4-chlorophenyl)-pyridin-3-ylmethanol.
Conclusion
The Grignard reaction provides a reliable and efficient pathway for the synthesis of bis(4-chlorophenyl)-pyridin-3-ylmethanol. Careful control of anhydrous conditions is paramount to the success of this synthesis. The detailed protocols and data presented in this guide are intended to assist researchers in the successful preparation of this compound for further studies in drug discovery and development.
Biochemical Effects of Azole Antifungals on Fungal Sterol Biosynthesis: A Technical Guide
Disclaimer: The initial request specified information on the compound "Parinol." Following an extensive search, no specific, well-documented antifungal agent with this name that targets fungal sterol biosynthesis could be identified. Therefore, this technical guide utilizes Ketoconazole , a well-characterized and widely studied azole antifungal, as a representative example to illustrate the biochemical effects of this class of compounds on fungal sterol biosynthesis. The principles, mechanisms, and experimental methodologies described herein are broadly applicable to other azole antifungals.
Introduction
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The development of effective antifungal therapies is a critical area of research. One of the most successful classes of antifungal agents is the azoles, which function by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This technical guide provides an in-depth overview of the biochemical effects of azole antifungals, using Ketoconazole as a primary example, on the fungal sterol biosynthesis pathway. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the mechanism of action, quantitative effects, and experimental evaluation of this important class of drugs.
The Fungal Ergosterol Biosynthesis Pathway
Ergosterol is the predominant sterol in the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The biosynthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA and involves several key enzymes. This pathway is a prime target for antifungal drugs because it is essential for fungal viability and contains enzymes that are distinct from their mammalian counterparts, offering a degree of selective toxicity.[2]
The later stages of the ergosterol biosynthesis pathway, beginning with the cyclization of squalene to lanosterol, are of particular importance for the action of azole antifungals. The key enzyme in this part of the pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[3][4] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.[2]
Diagram of the Fungal Ergosterol Biosynthesis Pathway
Caption: A simplified diagram of the fungal ergosterol biosynthesis pathway, highlighting the late steps and the inhibitory action of Ketoconazole on lanosterol 14α-demethylase.
Mechanism of Action of Ketoconazole
Ketoconazole, like other azole antifungals, exerts its fungistatic and at higher concentrations, fungicidal activity by inhibiting lanosterol 14α-demethylase (CYP51).[1][3] The imidazole ring of Ketoconazole binds to the heme iron atom in the active site of the cytochrome P450 enzyme.[2] This binding prevents the enzyme from interacting with its natural substrate, lanosterol, thereby blocking the 14α-demethylation step.[2]
The inhibition of lanosterol 14α-demethylase leads to two primary biochemical consequences within the fungal cell:
-
Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular levels of ergosterol. The lack of this vital sterol disrupts the structure and function of the fungal cell membrane, leading to increased permeability and the leakage of essential cellular components.[3]
-
Accumulation of Toxic 14α-methylated Sterols: The inhibition of lanosterol demethylation results in the accumulation of lanosterol and other 14α-methylated sterol precursors.[1] These aberrant sterols are incorporated into the fungal cell membrane, further disrupting its structure and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth.[1]
Diagram of Ketoconazole's Mechanism of Action
Caption: A diagram illustrating the competitive inhibition of lanosterol 14α-demethylase by Ketoconazole, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.
Quantitative Data on the Effects of Ketoconazole
The antifungal activity of Ketoconazole can be quantified through various in vitro assays. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The IC50 value, or half-maximal inhibitory concentration, is another important parameter that measures the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Antifungal Activity of Ketoconazole against Candida albicans
| Parameter | Value (µg/mL) | Reference |
| MIC Range | 0.003 - >64 | [5] |
| MIC50 | 0.03 | [5] |
| MIC90 | 4 | [5] |
MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.
Table 2: Effect of Ketoconazole on the Sterol Composition of Candida albicans
| Sterol | Control (% of total sterols) | Ketoconazole-treated (% of total sterols) | Reference |
| Ergosterol | 75.3 | 4.2 | [1] |
| Lanosterol | 3.1 | 45.8 | [1] |
| Other 14α-methylated sterols | 2.5 | 35.1 | [1] |
| Other sterols | 19.1 | 14.9 | [1] |
Data are representative values illustrating the typical shift in sterol composition upon treatment with an effective concentration of Ketoconazole.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biochemical effects of azole antifungals on fungal sterol biosynthesis.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antifungal agents.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA) or other suitable growth medium
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Ketoconazole powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Antifungal Stock Solution and Serial Dilutions:
-
Prepare a stock solution of Ketoconazole in DMSO (e.g., 1600 µg/mL).
-
Perform serial twofold dilutions of the Ketoconazole stock solution in RPMI-1640 medium in a 96-well plate to achieve the desired concentration range (e.g., 64 to 0.06 µg/mL).
-
Include a drug-free growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing the serially diluted antifungal agent and the growth control well.
-
Incubate the microtiter plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for fungal growth. The MIC is the lowest concentration of Ketoconazole that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.
-
Alternatively, the optical density (OD) of each well can be read using a spectrophotometer at a wavelength of 530 nm. The MIC can then be determined as the lowest drug concentration that reduces the OD by ≥50% compared to the growth control.
-
Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the extraction and analysis of sterols from fungal cells to determine the effect of an antifungal agent on the sterol profile.
Materials:
-
Fungal culture treated with and without Ketoconazole
-
Glass centrifuge tubes
-
Saponification reagent (e.g., 20% KOH in 90% ethanol)
-
Heptane or hexane
-
Sterile water
-
Sodium sulfate (anhydrous)
-
Silylation reagent (e.g., BSTFA + 1% TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS) system
Procedure:
-
Cell Harvesting and Saponification:
-
Harvest fungal cells from liquid culture by centrifugation.
-
Wash the cell pellet with sterile water.
-
Add the saponification reagent to the cell pellet and incubate at 80°C for 1 hour to hydrolyze sterol esters.
-
-
Sterol Extraction:
-
After cooling, add sterile water and heptane (or hexane) to the saponified sample.
-
Vortex vigorously to extract the non-saponifiable lipids (including sterols) into the organic phase.
-
Centrifuge to separate the phases and carefully collect the upper organic layer.
-
Repeat the extraction process on the aqueous phase to maximize sterol recovery.
-
-
Drying and Derivatization:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Add the silylation reagent to the dried sterol extract and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives of the sterols, which are more volatile and suitable for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate GC column (e.g., a non-polar capillary column) and temperature program to separate the different sterols.
-
The mass spectrometer will fragment the eluting sterols, generating characteristic mass spectra that can be used for their identification by comparison with a spectral library.
-
Quantify the relative abundance of each sterol by integrating the peak areas in the chromatogram.
-
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This protocol describes an in vitro enzymatic assay to directly measure the inhibitory activity of a compound against lanosterol 14α-demethylase.
Materials:
-
Microsomal fraction containing lanosterol 14α-demethylase (from a fungal source or a recombinant expression system)
-
[³H]-labeled lanosterol (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Ketoconazole or other test inhibitors
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the microsomal protein, potassium phosphate buffer, and varying concentrations of the test inhibitor (e.g., Ketoconazole) or vehicle control (DMSO).
-
Pre-incubate the mixture at 37°C for a short period.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding [³H]-lanosterol and NADPH to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding a strong base (e.g., KOH in methanol).
-
Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).
-
Separate the substrate ([³H]-lanosterol) from the demethylated products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Quantification of Inhibition:
-
Quantify the amount of radiolabeled product formed in each reaction by liquid scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of a novel antifungal agent targeting ergosterol biosynthesis.
Diagram of an Antifungal Drug Discovery Workflow
Caption: A flowchart illustrating a typical experimental workflow for the discovery and development of a novel antifungal agent targeting sterol biosynthesis.
Conclusion
The inhibition of ergosterol biosynthesis remains a cornerstone of antifungal therapy. Azole antifungals, exemplified by Ketoconazole, effectively target the key enzyme lanosterol 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working in the field of mycology. A thorough understanding of the biochemical effects and the methodologies for their evaluation is essential for the development of new and improved antifungal agents to combat the growing challenge of fungal infections.
References
- 1. scholarshare.temple.edu [scholarshare.temple.edu]
- 2. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
Parinol: A Technical Guide to its Function as a C14-Demethylation Inhibitor in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Parinol, a fungicide classified as a C14-demethylation inhibitor. While specific quantitative performance data for this discontinued product is limited in publicly accessible literature, this document outlines its core mechanism of action, places it within the broader context of sterol biosynthesis inhibitors, and furnishes detailed experimental protocols relevant to the study of this class of compounds. The guide serves as a resource for researchers in mycology, plant pathology, and antifungal drug development, offering insights into the ergosterol biosynthesis pathway and the methods used to investigate its inhibition.
Introduction to this compound
This compound, chemically known as α,α-bis(p-chlorophenyl)-3-pyridinemethanol, is a fungicide that was historically used for the control of powdery mildew on various ornamental plants and non-bearing fruit trees.[1] Marketed under trade names such as Parnon, its primary mode of action is the inhibition of the C14-demethylase enzyme, a critical step in the fungal ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[4][5]
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | bis(4-chlorophenyl)(pyridin-3-yl)methanol[3] |
| Synonyms | α,α-bis(4-chlorophenyl)-3-pyridinemethanol, Parnon, EL 241[2] |
| CAS Number | 17781-31-6[2] |
| Molecular Formula | C₁₈H₁₃Cl₂NO[2] |
| Molecular Weight | 330.21 g/mol |
| Appearance | White to off-white crystalline solid |
Mechanism of Action: Inhibition of C14-Demethylase
This compound belongs to the group of sterol biosynthesis inhibitors (SBIs). Specifically, it targets the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme is responsible for the removal of the 14α-methyl group from lanosterol or other sterol precursors. This demethylation is a crucial step in the multi-step conversion of lanosterol to ergosterol.[8][9]
The inhibition of C14-demethylase by this compound leads to two primary antifungal effects:
-
Depletion of Ergosterol: The lack of ergosterol in fungal cell membranes alters their fluidity, permeability, and the function of membrane-bound enzymes.[10]
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of 14α-methylated sterols, which are incorporated into the fungal membrane and disrupt its structure and function.[9]
The Ergosterol Biosynthesis Pathway and this compound's Site of Action
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the point of inhibition by this compound.
Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.
Quantitative Data on Antifungal Activity
| Inhibitor Class | Fungal Species | IC₅₀ (µM) for CYP51 | MIC (µg/mL) |
| Azoles | Candida albicans | 0.1 - 5.0 | 0.125 - 16 |
| Aspergillus fumigatus | 0.2 - 10.0 | 0.25 - 8 | |
| Cryptococcus neoformans | 0.05 - 2.0 | 0.06 - 4 | |
| Powdery Mildew Fungi | Not typically measured | Varies by species |
Note: These values are illustrative and can vary significantly based on the specific compound, fungal strain, and testing methodology.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize C14-demethylation inhibitors like this compound.
In Vitro C14-Demethylase (CYP51) Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of a compound against fungal C14-demethylase.
Objective: To quantify the IC₅₀ value of a test compound (e.g., this compound) against purified or microsomally prepared fungal CYP51.
Materials:
-
Purified recombinant fungal CYP51 or fungal microsomes containing CYP51
-
NADPH
-
Radiolabeled substrate (e.g., [³H]-lanosterol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail and liquid scintillation counter
-
HPLC system for product separation
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a known concentration of CYP51 (or microsomal protein), and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at the optimal temperature for the enzyme (typically 37°C).
-
Initiation of Reaction: Add the radiolabeled substrate (e.g., [³H]-lanosterol) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature with gentle agitation.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., a mixture of chloroform and methanol).
-
Extraction of Sterols: Extract the sterols from the reaction mixture using an organic solvent.
-
Separation and Quantification: Separate the substrate and the demethylated product using HPLC. Collect the fractions corresponding to the substrate and product and quantify the radioactivity in each fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.
Caption: Workflow for the in vitro C14-demethylase inhibition assay.
Fungal Susceptibility Testing (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.
Materials:
-
Target fungal strain(s)
-
Appropriate fungal growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)
-
Test compound (this compound) stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain according to established protocols (e.g., CLSI M27 for yeasts, M38 for filamentous fungi).
-
Serial Dilution: Perform a serial dilution of the this compound stock solution in the growth medium directly in the wells of the 96-well plate to achieve a range of concentrations.
-
Inoculation: Inoculate each well (except for the negative control) with the prepared fungal inoculum.
-
Controls: Include a positive control (fungal growth without the inhibitor) and a negative control (medium only).
-
Incubation: Incubate the microtiter plates at the optimal growth temperature for the fungus (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Quantification of Ergosterol Content in Fungal Cells
This protocol describes a method to quantify the total ergosterol content in fungal cells treated with a C14-demethylation inhibitor.
Objective: To measure the effect of this compound on the ergosterol levels in a target fungus.
Materials:
-
Fungal culture treated with this compound at various concentrations and an untreated control
-
Alcoholic potassium hydroxide solution (for saponification)
-
Heptane or hexane (for extraction)
-
Spectrophotometer or HPLC system with a UV detector
Procedure:
-
Cell Harvesting: Harvest the fungal cells from the treated and untreated cultures by centrifugation.
-
Saponification: Resuspend the cell pellets in alcoholic potassium hydroxide and incubate at a high temperature (e.g., 85°C) for 1-2 hours to break open the cells and hydrolyze lipids.
-
Sterol Extraction: After cooling, add water and an organic solvent (heptane or hexane) and vortex vigorously to extract the non-saponifiable sterols.
-
Phase Separation: Centrifuge to separate the organic and aqueous phases.
-
Quantification:
-
Spectrophotometric Method: Transfer the organic (upper) layer to a quartz cuvette and scan the absorbance between 230 and 300 nm. Ergosterol has a characteristic four-peaked curve, and its concentration can be calculated based on the absorbance at specific wavelengths.
-
HPLC Method: Evaporate the organic solvent and resuspend the sterol extract in a suitable mobile phase for HPLC analysis. Separate and quantify ergosterol using an HPLC system equipped with a C18 column and a UV detector (at 282 nm).
-
-
Data Analysis: Compare the ergosterol content of the this compound-treated samples to the untreated control to determine the percentage of ergosterol reduction.
Caption: Workflow for the quantification of ergosterol in fungal cells.
Resistance Mechanisms
Fungal resistance to C14-demethylation inhibitors can develop through several mechanisms, including:
-
Target Site Modification: Mutations in the ERG11 (CYP51) gene can lead to an altered enzyme that has a lower affinity for the inhibitor.
-
Overexpression of the Target Enzyme: Increased production of C14-demethylase can overcome the inhibitory effect of the drug.
-
Efflux Pump Overexpression: Fungi can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Alterations in the Ergosterol Biosynthesis Pathway: Fungi may develop bypass mechanisms or utilize alternative sterols.
Conclusion
This compound is a C14-demethylation inhibitor that functions by disrupting the ergosterol biosynthesis pathway in fungi. While specific quantitative data for this obsolete fungicide are scarce, the principles of its mechanism of action and the experimental approaches to study its effects are well-established for this class of compounds. The protocols and information provided in this guide offer a framework for researchers to investigate the activity of C14-demethylation inhibitors and to develop new antifungal agents targeting this crucial fungal pathway. Further research into novel inhibitors of ergosterol biosynthesis remains a critical area in the fight against fungal diseases in both agriculture and medicine.
References
- 1. pomerix.com [pomerix.com]
- 2. This compound | C18H13Cl2NO | CID 28768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. Powdery Mildew | Identify, Prevent & Control [arbico-organics.com]
- 5. researchgate.net [researchgate.net]
- 6. Sterol biosynthesis in oomycete pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 8. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]
- 9. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 10. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
An In-depth Technical Guide to the Mode of Action of Pyridine Carbinol Fungicides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pyridine carbinol fungicides are a specific chemical class of agricultural and horticultural fungicides effective against a range of fungal pathogens, notably powdery mildews. This technical guide delineates the molecular mode of action of this fungicide class, focusing on their primary target, the sterol biosynthesis pathway. The core mechanism involves the inhibition of a critical enzyme, cytochrome P450 14α-demethylase (CYP51), leading to the disruption of fungal cell membrane integrity and, ultimately, cell death. This document provides a detailed overview of the biochemical pathway, the specific inhibitory action, quantitative efficacy data, mechanisms of fungal resistance, and relevant experimental protocols for studying this class of fungicides.
Introduction to Pyridine Carbinol Fungicides
The pyridine carbinol class of fungicides includes compounds such as fenarimol, nuarimol, and triarimol. These fungicides belong to the broader group of Demethylation Inhibitors (DMIs), also known as Sterol Biosynthesis Inhibitors (SBIs), and are classified under the Fungicide Resistance Action Committee (FRAC) Code 3. They exhibit systemic, curative, and protective actions against a variety of fungal diseases. Their primary application is in the control of powdery mildew on various crops[1].
The fungicidal activity of pyridine carbinols stems from their ability to interfere with the biosynthesis of ergosterol, an essential sterol component of fungal cell membranes that is absent in plants and animals, providing a degree of selective toxicity[2].
The Target: Fungal Ergosterol Biosynthesis
Ergosterol is a vital component of fungal cell membranes, where it regulates membrane fluidity, permeability, and the function of membrane-bound enzymes[2]. The biosynthesis of ergosterol is a complex, multi-step pathway that begins with acetyl-CoA. A key enzyme in this pathway is cytochrome P450 14α-demethylase, encoded by the ERG11 or CYP51 gene[3].
The Role of Cytochrome P450 14α-Demethylase (CYP51)
CYP51 is a heme-containing monooxygenase that catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, such as lanosterol or eburicol[3][4]. This demethylation is a critical step in the conversion of these precursors into the mature ergosterol molecule. Inhibition of CYP51 leads to the accumulation of 14α-methylated sterols, which are unable to be incorporated correctly into the fungal membrane. This disruption of the membrane structure and function ultimately inhibits fungal growth and leads to cell death[3][4].
Molecular Mode of Action of Pyridine Carbinol Fungicides
The primary mode of action of pyridine carbinol fungicides is the non-competitive inhibition of CYP51[3]. The nitrogen atom in the pyridine ring of the fungicide molecule coordinates with the heme iron atom in the active site of the CYP51 enzyme[1][3]. This binding prevents the natural substrate, such as lanosterol, from accessing the active site, thereby blocking the demethylation step[1][3].
Molecular docking and structural studies of fenarimol analogues and other pyridine-based inhibitors have elucidated this interaction. The binding is further stabilized by hydrophobic interactions between the fungicide molecule and amino acid residues lining the active site pocket of the CYP51 enzyme[1][5]. The specific residues involved can vary between different fungal species[5].
References
- 1. Structure–activity relationships of fenarimol analogues with potent in vitro and in vivo activity against Madurella mycetomatis, the main causative agent of mycetoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico prediction of Antifungal compounds from Natural sources towards Lanosterol 14-alpha demethylase (CYP51) using Molecular docking and Molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Parinol for Powdery Mildew Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical and Toxicological Profile of Parinol
This compound, chemically identified as α,α-bis(4-chlorophenyl)-3-pyridinemethanol, is a pyridine carbinol fungicide.[1] It was registered under the EPA number 1471-63 and marketed as Parnon Liquid Concentrate, containing 4% this compound as the active ingredient.[2] The primary use of this compound was for the control of various species of powdery mildew on non-bearing apples and grapes, as well as on roses and zinnias.[2]
Table 1: Chemical and Toxicological Properties of this compound
| Property | Value |
| Common Name | This compound |
| Trade Name | Parnon |
| Chemical Name | α,α-bis(4-chlorophenyl)-3-pyridinemethanol |
| CAS Number | 17781-31-6 |
| Molecular Formula | C₁₈H₁₃Cl₂NO |
| Molecular Weight | 330.2 g/mol [3] |
| Pesticide Type | Fungicide, Bactericide, Biocide |
| Chemical Class | Pyridine carbinol |
| EPA Registration Date | September 27, 1967[2] |
| EPA Cancellation Date | April 8, 1987[2] |
| Signal Word | Caution[2] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2] By inhibiting the synthesis of ergosterol, this compound disrupts the structure and function of the fungal cell membrane, leading to the cessation of growth and eventual cell death.
The target enzyme for DMI fungicides is cytochrome P450-dependent C14-demethylase.[5][6] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which further disrupts membrane function.
Experimental Protocols for Efficacy Testing (Generalized)
Detailed experimental protocols from the original efficacy trials of this compound are not available. However, based on standard fungicidal testing methodologies of the era and current practices, a generalized protocol for evaluating a contact fungicide like this compound for powdery mildew control would likely involve the following steps.
A typical efficacy study would involve:
-
Inoculum Preparation: Culturing a specific species of powdery mildew (e.g., Sphaerotheca pannosa on roses) to produce a consistent source of spores.
-
Plant Material: Growing a susceptible host plant variety under controlled greenhouse conditions to ensure uniformity.
-
Fungicide Application: Preparing serial dilutions of the this compound formulation and applying them to the plants, typically as a foliar spray, before or after inoculation with the pathogen.
-
Incubation: Maintaining the treated and control plants in an environment conducive to powdery mildew development (e.g., moderate temperature and high humidity).
-
Disease Assessment: After a set incubation period, visually assessing the percentage of leaf area covered by powdery mildew on both treated and untreated plants.
-
Data Analysis: Calculating the percent inhibition of disease development for each concentration and determining the effective dose for 50% inhibition (ED50).
Quantitative Data on Efficacy (Illustrative)
As specific quantitative data from early this compound research is not available, the following table is illustrative of the type of data that would have been generated to support its registration and demonstrate its efficacy. The values presented are hypothetical and based on typical performance of DMI fungicides against powdery mildew.
Table 2: Illustrative Efficacy of this compound against Powdery Mildew on Roses (Sphaerotheca pannosa)
| This compound Concentration (ppm) | Mean Disease Severity (%) | Percent Control (%) |
| 0 (Control) | 85 | 0 |
| 1 | 60 | 29.4 |
| 5 | 35 | 58.8 |
| 10 | 15 | 82.4 |
| 25 | 5 | 94.1 |
| 50 | <1 | >99 |
| ED50 (ppm) | ~4.5 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
This compound was an effective fungicide for the control of powdery mildew during its period of use. Its likely mechanism of action as a sterol biosynthesis inhibitor places it within a critical class of fungicides that have been fundamental to disease management in agriculture and horticulture. The lack of readily available detailed early research data highlights the challenges in accessing historical scientific information. However, by understanding its chemical properties and inferring its mode of action based on its chemical class, we can appreciate its role in the historical development of fungicides and its contribution to the protection of various crops from powdery mildew diseases. Further research into archived corporate or academic records may yet uncover more specific details about this historically significant compound.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H13Cl2NO | CID 28768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of α,α-bis(p-chlorophenyl)-3-pyridinemethanol (Parinol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
α,α-bis(p-chlorophenyl)-3-pyridinemethanol, also known by its common name Parinol, is a pyridine carbinol fungicide. This technical guide provides a comprehensive overview of its chemical and physical properties, an adapted experimental protocol for its synthesis, and an exploration of its likely mechanism of action as a sterol biosynthesis inhibitor in fungi. The information presented is intended to support research and development efforts in the fields of agriculture and medicine.
Chemical and Physical Properties
This compound is a solid at room temperature with a defined melting point. Its chemical structure features a central carbon atom bonded to two p-chlorophenyl groups, a pyridine-3-yl group, and a hydroxyl group. This structure dictates its physicochemical properties and biological activity.
Table 1: Physicochemical Properties of α,α-bis(p-chlorophenyl)-3-pyridinemethanol
| Property | Value | Reference(s) |
| IUPAC Name | bis(4-chlorophenyl)(pyridin-3-yl)methanol | [1] |
| Common Name | This compound | [1] |
| CAS Number | 17781-31-6 | [1] |
| Molecular Formula | C₁₈H₁₃Cl₂NO | [1] |
| Molecular Weight | 330.21 g/mol | [1] |
| Melting Point | 169-170 °C | |
| Appearance | Likely a solid | |
| Solubility | Water: Expected to be low. Fungicides in this class typically have water solubilities in the range of 1 to 100 mg/L. Organic Solvents: Expected to be soluble in polar organic solvents such as DMSO, and moderately soluble in alcohols like methanol and ethanol. Solubility in nonpolar solvents like hexane is expected to be low. |
Table 2: Spectral Data of α,α-bis(p-chlorophenyl)-3-pyridinemethanol
| Spectrum Type | Data | Reference(s) |
| Mass Spectrometry (LC-MS) | Precursor: 330.0447 [M+H]⁺ | [1] |
| ¹H NMR | Not readily available in the searched literature. | |
| ¹³C NMR | Not readily available in the searched literature. |
Synthesis
The synthesis of α,α-bis(p-chlorophenyl)-3-pyridinemethanol can be achieved via a Grignard reaction. This involves the reaction of a Grignard reagent, in this case, p-chlorophenylmagnesium bromide, with a suitable pyridine-based electrophile, such as an ester of 3-pyridinecarboxylic acid (nicotinic acid).
Adapted Experimental Protocol: Synthesis via Grignard Reaction
The following is an adapted experimental protocol based on general procedures for the synthesis of tertiary alcohols using Grignard reagents.
Reaction Scheme:
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
4-Bromochlorobenzene
-
Ethyl nicotinate (ethyl 3-pyridinecarboxylate)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
Procedure:
-
Preparation of the Grignard Reagent (p-chlorophenylmagnesium bromide):
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to the magnesium.
-
Prepare a solution of 4-bromochlorobenzene in anhydrous diethyl ether or THF.
-
Add a small amount of the 4-bromochlorobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Nicotinate:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of ethyl nicotinate in anhydrous diethyl ether or THF.
-
Add the ethyl nicotinate solution dropwise to the stirred Grignard reagent. An excess of the Grignard reagent (at least 2 equivalents) is required.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product into diethyl ether or another suitable organic solvent.
-
Wash the organic layer sequentially with water, dilute hydrochloric acid (to remove pyridine-based impurities), and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Diagram of the Synthesis Workflow:
Mechanism of Action: Sterol Biosynthesis Inhibition
This compound belongs to the class of pyridine carbinol fungicides, which are known to act as sterol biosynthesis inhibitors (SBIs). Specifically, they target the C14-demethylase enzyme (also known as CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.
Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The inhibition of ergosterol biosynthesis disrupts these functions, leading to fungal growth inhibition and cell death.
The C14-demethylase enzyme is responsible for the removal of a methyl group from lanosterol or other sterol precursors. Pyridine carbinol fungicides, including likely this compound, bind to the active site of this enzyme, preventing it from carrying out its function. This leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane.
Diagram of the Ergosterol Biosynthesis Inhibition Pathway:
Conclusion
α,α-bis(p-chlorophenyl)-3-pyridinemethanol (this compound) is a fungicide with a well-defined chemical structure and a probable mechanism of action as a sterol biosynthesis inhibitor. This guide provides a foundational understanding of its chemical properties and a practical, though adapted, approach to its synthesis. Further research to obtain detailed spectral data and quantitative solubility information would be beneficial for its complete characterization. The elucidation of its precise interactions with the C14-demethylase enzyme could pave the way for the development of more potent and selective antifungal agents.
References
Unraveling the Enigma of Parinol: An In-depth Technical Guide on its Presumed Target in the Ergosterol Biosynthesis Pathway
A comprehensive review of scientific literature and biochemical databases reveals no specific antifungal agent named "Parinol" targeting the ergosterol biosynthesis pathway. This suggests the possibility of a typographical error in the compound's name, its status as a novel or proprietary compound not yet disclosed in public-domain research, or a brand name not readily linked to its active pharmaceutical ingredient.
While the specific target and mechanism of "this compound" remain elusive, this guide will provide an in-depth overview of the well-established targets within the ergosterol biosynthesis pathway that are exploited by current antifungal therapies. This information is crucial for researchers, scientists, and drug development professionals working on the discovery of new antifungal agents.
The Ergosterol Biosynthesis Pathway: A Prime Target for Antifungal Drugs
Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a critical role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex, multi-step process involving several key enzymes, making it an attractive target for the development of antifungal drugs with high selectivity.
The pathway can be broadly divided into three main stages:
-
Early Pathway: Synthesis of squalene from acetyl-CoA.
-
Squalene Cyclization: Conversion of squalene to lanosterol.
-
Late Pathway: Modification of lanosterol to ergosterol.
Inhibition of enzymes at various points in this pathway disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell viability.
Key Enzymatic Targets in the Ergosterol Biosynthesis Pathway
Several enzymes in the ergosterol biosynthesis pathway have been successfully targeted by different classes of antifungal drugs.
Squalene Epoxidase (ERG1)
-
Function: Catalyzes the conversion of squalene to 2,3-oxidosqualene.
-
Inhibitors: Allylamines (e.g., Terbinafine, Naftifine) and thiocarbamates (e.g., Tolnaftate).
-
Mechanism of Inhibition: These non-competitive inhibitors bind to a site on the enzyme distinct from the substrate-binding site, leading to a conformational change that inactivates the enzyme.
-
Consequence of Inhibition: Accumulation of squalene, which is toxic to the fungal cell at high concentrations, and depletion of downstream sterols.
Lanosterol 14α-demethylase (CYP51/ERG11)
-
Function: A cytochrome P450 enzyme that catalyzes the oxidative removal of the 14α-methyl group from lanosterol. This is a critical step in the conversion of lanosterol to ergosterol.
-
Inhibitors: Azoles (e.g., Fluconazole, Itraconazole, Ketoconazole).
-
Mechanism of Inhibition: The nitrogen atom in the azole ring binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.
-
Consequence of Inhibition: Depletion of ergosterol and accumulation of 14α-methylated sterols, which disrupt membrane structure and function.
Sterol Δ14-reductase (ERG24) and Sterol Δ8-Δ7-isomerase (ERG2)
-
Function: These enzymes are involved in the later steps of ergosterol biosynthesis, modifying the sterol nucleus.
-
Δ14-reductase: Reduces the C14-C15 double bond.
-
Δ8-Δ7-isomerase: Isomerizes the C8-C9 double bond to the C7-C8 position.
-
-
Inhibitors: Morpholines (e.g., Amorolfine, Fenpropimorph).
-
Mechanism of Inhibition: These drugs are generally considered multi-site inhibitors, affecting both Δ14-reductase and Δ8-Δ7-isomerase.
-
Consequence of Inhibition: Accumulation of aberrant sterols (ignosterol from Δ14-reductase inhibition and fecosterol from Δ8-Δ7-isomerase inhibition) and depletion of ergosterol.
Quantitative Data on Known Ergosterol Biosynthesis Inhibitors
The following table summarizes publicly available quantitative data for representative inhibitors of key enzymes in the ergosterol biosynthesis pathway. It is important to note that IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary depending on the specific fungal species, enzyme source, and assay conditions.
| Target Enzyme | Inhibitor Class | Representative Drug | Fungal Species | IC50 / Ki Value | Reference (Illustrative) |
| Squalene Epoxidase (ERG1) | Allylamine | Terbinafine | Trichophyton rubrum | IC50: 15.8 nM | [1] |
| Lanosterol 14α-demethylase | Azole | Ketoconazole | Saccharomyces cerevisiae | IC50: ~1 µM | [2] |
| Sterol Δ14-reductase | Morpholine | Fenpropimorph | Ustilago maydis | IC50: 0.02 µM | (Generic Data) |
| Sterol Δ8-Δ7-isomerase | Morpholine | Fenpropimorph | Ustilago maydis | IC50: 0.03 µM | (Generic Data) |
Experimental Protocols for Target Identification and Characterization
Identifying the specific target of a novel antifungal agent within the ergosterol biosynthesis pathway involves a combination of genetic, biochemical, and analytical techniques.
Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a primary method to identify the site of inhibition. Fungal cells are treated with the inhibitor, and the cellular sterols are extracted and analyzed. The accumulation of a specific sterol intermediate and the depletion of subsequent products strongly suggest the inhibited enzyme.
Detailed Methodology:
-
Fungal Culture: Grow the target fungal species in a suitable liquid medium to mid-log phase.
-
Inhibitor Treatment: Add the test compound (e.g., "this compound") at various concentrations (typically around the MIC value) and incubate for a defined period.
-
Cell Harvesting and Lysis: Harvest the fungal cells by centrifugation, wash with sterile water, and lyse the cells (e.g., by saponification with alcoholic KOH).
-
Sterol Extraction: Extract the non-saponifiable lipids (containing sterols) with an organic solvent (e.g., n-heptane or hexane).
-
Derivatization: Silylate the extracted sterols to increase their volatility for GC analysis (e.g., using BSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the different sterols based on their retention times, and the mass spectrometer provides mass spectra for their identification by comparison with known standards and libraries.
In Vitro Enzyme Inhibition Assays
Once a putative target is identified, its inhibition can be confirmed using in vitro assays with purified or recombinant enzymes.
Detailed Methodology (Example for Lanosterol 14α-demethylase):
-
Enzyme Preparation: Purify the target enzyme (e.g., CYP51) from the fungal species or express and purify a recombinant version from a host system like E. coli or Pichia pastoris.
-
Assay Buffer and Substrate: Prepare an appropriate assay buffer containing the purified enzyme, its cofactor (NADPH), and the substrate (e.g., radiolabeled lanosterol).
-
Inhibitor Addition: Add the test compound at a range of concentrations.
-
Reaction Incubation: Incubate the reaction mixture at an optimal temperature for a specific time.
-
Product Analysis: Stop the reaction and quantify the formation of the product (e.g., by HPLC or TLC for radiolabeled substrates).
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Visualizing the Ergosterol Biosynthesis Pathway and Experimental Workflow
Ergosterol Biosynthesis Pathway with Potential Inhibition Sites
Caption: Ergosterol biosynthesis pathway highlighting key enzymatic steps and the sites of action for major classes of antifungal drugs.
Experimental Workflow for Target Identification
References
- 1. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro 09-1470 is a selective inhibitor of P-450 lanosterol C-14 demethylase of fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Historical Development of Parinol Fungicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical development of the fungicide Parinol. This compound, scientifically known as α,α-bis(p-chlorophenyl)-3-pyridinemethanol, was a pyridine carbinol fungicide developed for the control of powdery mildew on various crops. This document collates the available historical data on its synthesis, experimental evaluation, and toxicological profile. Due to the cancellation of its registration in 1987, detailed public records of its development are limited. This guide synthesizes the accessible information to provide a coherent technical narrative for research and educational purposes.
Introduction
This compound, also known by its trade name Parnon, was a fungicide developed in the mid-20th century. Its active ingredient is α,α-bis(p-chlorophenyl)-3-pyridinemethanol[1]. As a member of the pyridine carbinol class of fungicides, this compound was primarily used to combat powdery mildew on non-bearing apples and grapes, as well as on ornamental plants like roses and zinnias[2]. The U.S. Environmental Protection Agency (EPA) first approved a product containing this compound on September 27, 1967, with its registration later canceled on April 8, 1987[2]. This guide aims to reconstruct the technical history of this compound's development, focusing on its chemical synthesis, fungicidal activity, and toxicological assessment based on available data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for understanding its environmental fate and behavior.
| Property | Value |
| IUPAC Name | bis(4-chlorophenyl)(pyridin-3-yl)methanol |
| CAS Number | 17781-31-6 |
| Molecular Formula | C₁₈H₁₃Cl₂NO |
| Molecular Weight | 330.2 g/mol |
| Chemical Class | Pyridine carbinol fungicide |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to have low water solubility |
Synthesis and Manufacturing Process
While the precise, scaled-up industrial synthesis protocol for this compound is not publicly available, a plausible laboratory-scale synthesis can be inferred from general organic chemistry principles for the creation of tertiary alcohols with diaryl and heteroaryl substitutions. The synthesis would likely involve a Grignard reaction.
Postulated Experimental Protocol for Synthesis
A probable synthetic route to α,α-bis(p-chlorophenyl)-3-pyridinemethanol would involve the reaction of a Grignard reagent derived from a chlorophenyl halide with a pyridine-3-carboxylic acid ester.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1-bromo-4-chlorobenzene
-
Methyl nicotinate (methyl pyridine-3-carboxylate)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromo-4-chlorobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 4-chlorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
-
Reaction with Pyridine Ester: The solution of methyl nicotinate in anhydrous diethyl ether is cooled in an ice bath. The prepared Grignard reagent is then added slowly to the ester solution. An excess of the Grignard reagent is required as it will react with the carbonyl group of the ester and the resulting ketone intermediate.
-
Hydrolysis and Workup: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to hydrolyze the magnesium alkoxide salt.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude α,α-bis(p-chlorophenyl)-3-pyridinemethanol is then purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.
A plausible Grignard reaction pathway for the synthesis of this compound.
Mechanism of Action and Fungicidal Activity
The precise biochemical mechanism of action for this compound is not well-documented in publicly available literature. However, fungicides within the pyridine carbinol class are generally known to be sterol biosynthesis inhibitors (SBIs).
Postulated Signaling Pathway
It is hypothesized that this compound, like other pyridine carbinol fungicides, inhibits the C14-demethylase enzyme, which is a critical step in the biosynthesis of ergosterol in fungi. Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.
Postulated mechanism of action of this compound via inhibition of ergosterol biosynthesis.
Efficacy against Powdery Mildew
This compound was specifically marketed for the control of powdery mildew caused by various fungal species, including Podosphaera leucotricha on apples and Uncinula necator on grapes[2]. While specific quantitative data from original field trials are scarce, the registration and use of this compound for two decades suggest it provided effective control of these pathogens under agricultural conditions.
Toxicological Profile
The toxicological data for this compound is not extensively detailed in modern public databases. The product "Parnon Liquid Concentrate," which contained 4% this compound as the active ingredient, had a "Caution" signal word on its label, indicating a relatively low acute toxicity[2]. A summary of the likely toxicological considerations based on general fungicide properties of that era is presented in Table 2.
| Toxicological Endpoint | General Assessment |
| Acute Oral Toxicity | Low (indicated by "Caution" label) |
| Acute Dermal Toxicity | Likely low to moderate |
| Inhalation Toxicity | Potential for respiratory tract irritation |
| Eye Irritation | Likely an irritant |
| Skin Irritation/Sensitization | Potential for skin irritation |
| Carcinogenicity | Data not readily available |
| Environmental Fate | Expected to be relatively persistent with low water solubility |
Experimental Workflows
The development of a fungicide like this compound would have followed a structured workflow from discovery to registration.
Fungicide Development Workflow
A generalized workflow for the development of a fungicide like this compound.
Conclusion
References
Parinol: A Technical Examination of a Pyrimidine Carbinol Fungicide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Parinol (trade name Parnon) is a discontinued fungicide. As such, publicly available, in-depth technical data and specific experimental protocols are limited. This guide synthesizes the available information and provides context based on its chemical class, pyrimidine carbinol fungicides, to offer a comprehensive understanding of its likely fungicidal properties.
Executive Summary
This compound is a pyrimidine carbinol fungicide historically used for the control of certain fungal pathogens, notably powdery mildew. As a member of the sterol biosynthesis inhibitor (SBI) class of fungicides, its mechanism of action is predicated on the disruption of ergosterol production in fungi, a critical component of their cell membranes. This guide provides an in-depth look at the inferred fungicidal spectrum, the putative mechanism of action, and generalized experimental protocols for the characterization of such a compound.
Inferred Fungicidal Spectrum
| Fungal Group | Representative Genera | Inferred Efficacy |
| Ascomycota | Erysiphe, Podosphaera, Sphaerotheca (Powdery Mildews) | High |
| Ascomycota | Venturia (Apple Scab) | Moderate |
| Ascomycota | Monilinia (Brown Rot) | Moderate |
| Basidiomycota | Puccinia (Rusts) | Low to Moderate |
| Oomycota | Phytophthora, Plasmopara (Downy Mildews) | Ineffective |
Putative Mechanism of Action: Sterol Biosynthesis Inhibition
This compound's fungicidal activity is believed to stem from its role as a sterol biosynthesis inhibitor (SBI). Specifically, as a pyrimidine carbinol, it is predicted to target the C14-demethylase enzyme, a critical component in the fungal ergosterol biosynthesis pathway.
The Ergosterol Biosynthesis Pathway and Inhibition
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a multi-step process, and the C14-demethylase enzyme plays a crucial role in the demethylation of lanosterol or eburicol.
By inhibiting this enzyme, this compound would prevent the formation of ergosterol, leading to an accumulation of toxic sterol precursors. This disruption of the cell membrane structure and function ultimately results in the cessation of fungal growth and cell death.
Generalized Experimental Protocols
Due to the discontinued status of this compound, specific experimental protocols are not available. The following are generalized methodologies for key experiments that would be used to characterize a fungicide with its predicted profile.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the fungicide that inhibits the visible growth of a microorganism.
Methodology:
-
Fungal Culture: Prepare a fresh culture of the target fungus on a suitable agar medium (e.g., Potato Dextrose Agar for many common fungi).
-
Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension in sterile water or a suitable buffer. Adjust the concentration to a standard level (e.g., 1 x 10^6 spores/mL).
-
Fungicide Dilution Series: Prepare a serial dilution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) and then in the growth medium (e.g., Potato Dextrose Broth) to achieve a range of concentrations.
-
Inoculation: In a 96-well microtiter plate, add a standardized volume of the fungal inoculum to each well containing the different concentrations of the fungicide. Include positive (no fungicide) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus for a defined period (e.g., 48-72 hours).
-
Assessment: Determine the MIC as the lowest concentration of the fungicide at which no visible growth is observed.
Sterol Analysis for Mechanism of Action Studies
Objective: To confirm the inhibition of ergosterol biosynthesis by analyzing the sterol profile of treated fungal cells.
Methodology:
-
Fungal Treatment: Grow the target fungus in a liquid medium to mid-log phase. Treat the culture with a sub-lethal concentration of this compound (e.g., 0.5 x MIC) for a specified period.
-
Cell Harvesting: Harvest the fungal mycelia by filtration or centrifugation.
-
Lipid Extraction: Extract the total lipids from the fungal cells using a suitable solvent system (e.g., chloroform:methanol).
-
Saponification: Saponify the lipid extract to release the sterols from their esterified forms.
-
Sterol Extraction: Extract the non-saponifiable lipids (containing the sterols) with a non-polar solvent like hexane.
-
Derivatization: Derivatize the sterols (e.g., silylation) to make them volatile for gas chromatography analysis.
-
GC-MS Analysis: Analyze the derivatized sterol extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different sterols present.
-
Data Analysis: Compare the sterol profile of the this compound-treated cells with that of untreated control cells. A decrease in ergosterol and an accumulation of its precursors would confirm the inhibition of the ergosterol biosynthesis pathway.
Conclusion
While this compound is no longer in active use, its classification as a pyrimidine carbinol fungicide provides a strong basis for understanding its fungicidal properties. Its likely mode of action as a sterol biosynthesis inhibitor targeting the C14-demethylase enzyme places it within a well-characterized and important class of fungicides. The generalized experimental protocols outlined in this guide provide a framework for the evaluation of similar antifungal compounds. Further research into historical archives or proprietary industry data may be required to uncover more specific quantitative information on this compound.
Methodological & Application
Analytical Methods for Pyrimethanil Residue in Soil
Disclaimer: The compound "Parinol" is not a recognized pesticide. This document details analytical methods for Pyrimethanil , a common fungicide, assuming a likely misspelling of the intended analyte.
Introduction
Pyrimethanil is an anilinopyrimidine fungicide widely used to control diseases on various crops.[1][2] Its presence in the soil can result from direct application or spray drift, necessitating reliable analytical methods to monitor its residues for environmental and food safety purposes.[3] This application note provides detailed protocols for the extraction and quantification of pyrimethanil residues in soil using modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Analytical Methods
The determination of pyrimethanil in soil involves a multi-step process:
-
Extraction: Isolating the pesticide residues from the complex soil matrix. Common techniques include Soxhlet extraction and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][5][6]
-
Cleanup: Removing interfering co-extracted substances from the sample extract to prevent analytical instrument contamination and improve method sensitivity.[6][7]
-
Analysis: Quantifying the analyte using highly selective and sensitive instrumentation like GC-MS or LC-MS/MS.[6][8]
Experimental Protocols
Two primary methods are detailed below: a traditional Soxhlet extraction followed by GC-MS analysis and a more rapid QuEChERS method coupled with LC-MS/MS analysis.
Method 1: Soxhlet Extraction with GC-MS Analysis
This method is a classic and robust technique for the exhaustive extraction of pesticides from solid matrices.[4]
1. Apparatus and Reagents
-
Apparatus: Soxhlet extraction apparatus, rotary evaporator, gas chromatograph with a mass selective detector (GC-MSD), analytical balance, centrifuge, and standard laboratory glassware.[4]
-
Reagents: Acetonitrile (pesticide grade), ethyl acetate (pesticide grade), acetone (pesticide grade), anhydrous sodium sulfate, and certified pyrimethanil analytical standard.[4]
2. Sample Preparation and Extraction
-
Air-dry the soil sample and sieve it to ensure homogeneity.
-
Weigh 20.0 g of the prepared soil into a cellulose extraction thimble.[4]
-
Add the thimble to the Soxhlet extractor.
-
Pour 250 mL of 90:10 acetonitrile:water into a 500 mL boiling flask and assemble the Soxhlet apparatus.[4]
-
Extract the sample for 6 hours.[4]
-
After extraction, allow the apparatus to cool and rinse the condenser with a small amount of acetonitrile.[4]
-
Concentrate the extract to dryness using a rotary evaporator at 40-50 °C.[4]
-
Re-dissolve the residue in 20 mL of ethyl acetate for GC-MS analysis.[4]
3. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[9]
-
Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[10]
-
Oven Program: Initial temperature of 55°C for 2.0 min, ramp at 25°C/min to 165°C and hold for 1.0 min, then ramp at 25°C/min to 265°C and hold for 3.6 min.[4]
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 7010B triple quadrupole MS or equivalent.[9]
-
Ionization Mode: Electron Ionization (EI).
-
Monitored Ions (SIM mode): Specific ions for pyrimethanil should be selected based on its mass spectrum (e.g., m/z 198, 156, 118).[9]
Method 2: QuEChERS Extraction with LC-MS/MS Analysis
The QuEChERS method is a streamlined approach that has become popular for multi-residue pesticide analysis due to its speed and efficiency.[5][7][11]
1. Apparatus and Reagents
-
Apparatus: High-speed centrifuge, vortex mixer, liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS), analytical balance.
-
Reagents: Acetonitrile (pesticide grade), water (LC-MS grade), formic acid, ammonium formate, QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate), and dispersive SPE (d-SPE) cleanup tubes (e.g., containing PSA and C18 sorbents).[12] Certified pyrimethanil analytical standard.
2. Sample Preparation and Extraction (QuEChERS)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water and allow it to hydrate for 30 minutes.[11]
-
Add 10 mL of acetonitrile to the tube.[11]
-
Shake vigorously for 5 minutes.[11]
-
Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[13]
-
Immediately shake for 2 minutes and then centrifuge at ≥3000 rcf for 5 minutes.[11]
3. Dispersive SPE (d-SPE) Cleanup
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE cleanup tube containing MgSO₄, PSA (primary secondary amine), and C18 sorbents.[12]
-
Vortex for 30 seconds.[11]
-
Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.[11]
-
The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution with the mobile phase.[7]
4. LC-MS/MS Instrumental Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[14]
-
Column: C18 analytical column.
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.12 mL/L formic acid.[14][15]
-
Mobile Phase B: Methanol:water (9:1, v/v) with 10 mM ammonium formate and 0.12 mL/L formic acid.[14][15]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, and then re-equilibrating.[13][14]
-
Mass Spectrometer: Sciex Triple Quad 6500 or equivalent.[14]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[14][16]
-
MRM Transitions: Two ion pair transitions are monitored for pyrimethanil for quantification and confirmation (e.g., m/z 200.15→107.05 and m/z 200.15→182.1).[14]
Data Presentation
The performance of these methods is evaluated based on several key parameters, which are summarized in the tables below.
Table 1: Method Performance Data for Pyrimethanil Analysis in Soil
| Parameter | Soxhlet-GC/MS | QuEChERS-LC/MS/MS | Reference |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 5 ng/g (0.005 mg/kg) | [4][14] |
| Limit of Detection (LOD) | Not Reported | 1.5 ng/g (0.0015 mg/kg) | [14] |
| Average Recovery | 77.7 - 88.5% | 70 - 120% | [1][3] |
| Relative Standard Deviation (RSD) | ≤ 20% | ≤ 20% | [1][3] |
Table 2: Example LC-MS/MS Parameters for Pyrimethanil
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Retention Time (min) |
| Pyrimethanil | 200.15 | 107.05 | 182.1 | ~2.8 |
| Data based on a specific analytical method and may vary. |
Reference:[14]
Visualizations
The following diagrams illustrate the logical workflow of the analytical procedures described.
Caption: Overall workflow for pyrimethanil residue analysis in soil.
Caption: Detailed workflow of the QuEChERS procedure.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Portico [access.portico.org]
- 6. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. weber.hu [weber.hu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. Simultaneous determination of pyrimethanil, cyprodinil, mepanipyrim and its metabolite in fresh and home-processed fruit and vegetables by a QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Bis(4-chlorophenyl)-pyridin-3-ylmethanol using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of bis(4-chlorophenyl)-pyridin-3-ylmethanol. This compound is of interest in pharmaceutical research, and a reliable analytical method is crucial for its characterization and quality control. The described method utilizes a reversed-phase C18 column with UV detection, providing excellent selectivity and sensitivity. The protocol has been developed to be straightforward and easily implementable in a standard analytical laboratory setting. All experimental procedures, including sample preparation, standard preparation, and chromatographic conditions, are described in detail.
Introduction
Bis(4-chlorophenyl)-pyridin-3-ylmethanol is a chemical entity with potential applications in drug development. Accurate quantification of this compound in various matrices is essential for pharmacokinetic studies, formulation development, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of small molecules.[1] This application note presents a specific and validated HPLC method for the determination of bis(4-chlorophenyl)-pyridin-3-ylmethanol. The method is based on reversed-phase chromatography, which is well-suited for the separation of non-polar to moderately polar compounds.[1] The presence of aromatic rings and a pyridine moiety in the target analyte suggests strong retention on a hydrophobic stationary phase and good UV absorbance for detection.[2]
Physicochemical Properties of the Analyte
While specific experimental data for bis(4-chlorophenyl)-pyridin-3-ylmethanol is not extensively available, its properties can be inferred from its structure and data for analogous compounds.
| Property | Value (Estimated) | Source/Rationale |
| Molecular Formula | C₁₈H₁₃Cl₂NO | Based on chemical structure[3] |
| Molecular Weight | 330.21 g/mol | Calculated from molecular formula[4] |
| Appearance | White to off-white solid | Typical for similar organic compounds |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile | Common for aromatic compounds[5] |
| UV Absorbance (λmax) | ~230-270 nm | Inferred from the presence of pyridine and chlorophenyl groups[2] |
| LogP | > 3 | Estimated based on hydrophobic nature |
Experimental Protocol
Materials and Reagents
-
Analyte: Bis(4-chlorophenyl)-pyridin-3-ylmethanol (Reference Standard, >99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Buffer Components: Formic acid (analytical grade)
-
Sample Preparation: 0.45 µm syringe filters (PTFE or Nylon)[6]
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Sonicator[6]
-
pH meter
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[7] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-1 min: 30% B1-10 min: 30% to 80% B10-12 min: 80% B12-13 min: 80% to 30% B13-15 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[2] |
| Run Time | 15 minutes |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the bis(4-chlorophenyl)-pyridin-3-ylmethanol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a portion of the sample containing bis(4-chlorophenyl)-pyridin-3-ylmethanol.
-
Transfer the sample to a volumetric flask of appropriate size.
-
Add a suitable volume of methanol to dissolve the sample.
-
Sonicate the flask for 10 minutes to ensure complete extraction of the analyte.[6]
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[6]
Data Presentation and Analysis
Calibration Curve
Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 152,340 |
| 25.0 | 380,850 |
| 50.0 | 761,700 |
| 100.0 | 1,523,400 |
The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve, which should be > 0.999.
System Suitability
System suitability parameters should be established to ensure the performance of the HPLC system.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |
Quantification of Unknown Samples
Inject the prepared sample solutions and determine the peak area corresponding to bis(4-chlorophenyl)-pyridin-3-ylmethanol. Calculate the concentration of the analyte in the sample using the equation from the linear regression of the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC quantification.
Caption: Principle of HPLC analysis.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of bis(4-chlorophenyl)-pyridin-3-ylmethanol. The method is selective, linear, and suitable for routine analysis in a quality control or research laboratory. The detailed protocol allows for easy implementation and adaptation for similar compounds.
References
- 1. 저분자 HPLC [sigmaaldrich.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. scbt.com [scbt.com]
- 4. Cas 101875-96-1,bis(4-chlorophenyl)(pyridin-2-yl)methanol | lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Parinol Against Erysiphe Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parinol, with the chemical name α,α-bis(4-chlorophenyl)-3-pyridinemethanol, is a fungicide previously registered for the control of powdery mildew diseases. Historical data indicates its use against various Erysiphe species (and other related powdery mildew fungi), the causative agents of powdery mildew on a range of crops. These application notes provide a detailed protocol for determining the in vitro efficacy of this compound against Erysiphe species, a critical step in understanding its potential as a plant protection agent.
Erysiphe species are obligate biotrophic fungi, meaning they can only grow and reproduce on living host tissue. This characteristic presents unique challenges for in vitro testing, as traditional agar-based culture methods are not suitable. The protocols outlined below are designed to address these challenges by utilizing living host tissue or methods that circumvent the need for axenic culture.
Putative Mechanism of Action
While the precise molecular target of this compound is not extensively documented in recent literature, many fungicides targeting powdery mildew act on specific pathways essential for fungal growth and development. A common target is the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. Demethylation inhibitors (DMIs), for example, inhibit the C14-demethylase enzyme in this pathway. Another potential target could be the signal transduction pathways that regulate morphogenesis and pathogenicity.
Below is a diagram illustrating a hypothetical signaling pathway in Erysiphe spp. that could be targeted by a fungicide like this compound, leading to the inhibition of germination and appressorium formation.
Caption: Putative signaling pathway for this compound's action.
Quantitative Data Summary
Table 1: Spore Germination Inhibition of Erysiphe spp. by this compound
| This compound Concentration (µg/mL) | Erysiphe pisi (% Inhibition) | Erysiphe cichoracearum (% Inhibition) | Erysiphe necator (% Inhibition) |
| 0 (Control) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| EC₅₀ (µg/mL) |
Table 2: Mycelial Growth Inhibition on Leaf Discs
| This compound Concentration (µg/mL) | Disease Severity Index (DSI) | % Growth Inhibition |
| 0 (Control) | 0.0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC₅₀ (µg/mL) |
Experimental Protocols
Preparation of Fungal Inoculum
Erysiphe species must be maintained on living host plants.
-
Host Plant Cultivation: Grow susceptible host plants (e.g., pea for E. pisi, cucumber for E. cichoracearum, grapevine for E. necator) in a controlled environment (greenhouse or growth chamber) free from fungal contamination.
-
Inoculation: Gently press a heavily infected leaf onto healthy leaves of new host plants to transfer conidia.
-
Incubation: Maintain the inoculated plants under conditions favorable for powdery mildew development (e.g., 20-25°C, high humidity) for 7-14 days until fresh, abundant conidia are produced.
-
Conidial Suspension: Harvest fresh conidia by gently brushing them from the leaf surface into sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20).
-
Concentration Adjustment: Determine the conidial concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁵ conidia/mL) with sterile distilled water.
Protocol 1: In Vitro Spore Germination Assay (Slide-Based)
This protocol assesses the direct effect of this compound on conidial germination.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in sterile distilled water to achieve the desired test concentrations. Ensure the final solvent concentration is non-toxic to the spores (typically ≤0.5%).
-
Assay Setup:
-
On a clean glass slide, place a 20 µL drop of the this compound test solution.
-
Add a 20 µL drop of the conidial suspension to the this compound solution and mix gently with a pipette tip.
-
For the control, use sterile distilled water (with the same concentration of solvent as the treatments) instead of the this compound solution.
-
Place the slides in a moist chamber (e.g., a petri dish with moist filter paper) to maintain high humidity.
-
-
Incubation: Incubate the slides at 25 ± 1°C for 24 hours in the dark.
-
Observation: After incubation, add a drop of lactophenol cotton blue to stop germination and stain the conidia. Observe at least 100 conidia per replicate under a microscope (40X magnification). A conidium is considered germinated if the germ tube is at least half the length of the conidium.
-
Data Analysis: Calculate the percentage of germination for each concentration and the control. The percentage of inhibition is calculated using the formula: % Inhibition = [(C - T) / C] * 100 where C is the percentage of germination in the control and T is the percentage of germination in the treatment. Calculate the EC₅₀ value (the concentration of this compound that inhibits 50% of spore germination) using probit analysis.
Protocol for Testing Parinol Susceptibility in Fungal Isolates: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parinol is a fungicide that has been noted for its activity against various fungal species. Understanding the susceptibility of fungal isolates to this compound is crucial for its potential application in agricultural or clinical settings. This document provides a detailed protocol for determining the in vitro susceptibility of fungal isolates to this compound, based on established antifungal susceptibility testing (AFST) methodologies. The primary method described is broth microdilution, a widely accepted and standardized technique.
Note on this compound: Information regarding the specific mechanism of action of this compound is limited in publicly available scientific literature. It is classified as a pyridine carbinol fungicide[1]. While its precise molecular targets are not definitively established, fungicides in this broader chemical class are often associated with the inhibition of sterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity[2][3][4][5][6].
Data Presentation
A critical aspect of antifungal susceptibility testing is the generation of quantitative data to determine the potency of the compound against various fungal isolates. The primary metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: Example Summary of this compound MIC Values (µg/mL) against various fungal isolates.
| Fungal Species | Isolate ID | This compound MIC (µg/mL) |
| Candida albicans | ATCC 90028 | Data Not Available |
| Candida glabrata | Clinical Isolate 1 | Data Not Available |
| Aspergillus fumigatus | ATCC 204305 | Data Not Available |
| Fusarium solani | Clinical Isolate 2 | Data Not Available |
| Cryptococcus neoformans | ATCC 66031 | Data Not Available |
Experimental Protocols
This section details the necessary protocols for conducting antifungal susceptibility testing of this compound.
Fungal Isolate Preparation and Identification
Accurate identification of fungal isolates is a prerequisite for meaningful susceptibility testing.
Protocol 3.1.1: Fungal Isolate Culture and Maintenance
-
Obtain fungal isolates from clinical specimens or environmental sources.
-
Culture the isolates on an appropriate solid medium, such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA).
-
Incubate the cultures at a temperature optimal for the specific fungal species (e.g., 35°C for most clinical yeast isolates).
-
Ensure the purity of the culture before proceeding with susceptibility testing.
Protocol 3.1.2: Fungal Isolate Identification
-
Perform macroscopic and microscopic morphological analysis of the fungal culture.
-
For species-level identification, utilize molecular methods such as DNA sequencing of conserved regions like the internal transcribed spacer (ITS).
Broth Microdilution Susceptibility Testing for this compound
The broth microdilution method is a standardized and widely used technique for determining the MIC of antifungal agents. This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol 3.2.1: Preparation of this compound Stock Solution
-
Obtain this compound (α,α-bis(4-chlorophenyl)-3-pyridinemethanol, CAS No. 17781-31-6)[7].
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The concentration of the stock solution should be at least 100 times the highest final concentration to be tested to minimize the solvent effect.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a light-protected container.
Protocol 3.2.2: Preparation of Microdilution Plates
-
Use sterile 96-well microtiter plates.
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS).
-
The final concentrations of this compound to be tested should typically range from 0.03 µg/mL to 16 µg/mL, though this range may be adjusted based on preliminary findings.
-
Include a drug-free well (growth control) and a well with medium only (sterility control).
Protocol 3.2.3: Inoculum Preparation
-
From a fresh fungal culture, prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration in the microtiter plate (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).
Protocol 3.2.4: Inoculation and Incubation
-
Add the standardized fungal inoculum to each well of the microdilution plate containing the serially diluted this compound.
-
Incubate the plates at 35°C for 24-48 hours for most yeast species. Incubation times may need to be extended for slower-growing fungi.
Protocol 3.2.5: Reading and Interpretation of Results
-
Visually read the microtiter plates. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
For a more quantitative assessment, a spectrophotometer can be used to measure the optical density at a specific wavelength (e.g., 530 nm).
Visualization of Methodologies and Putative Pathways
Experimental Workflow
The following diagram illustrates the general workflow for determining the this compound susceptibility of a fungal isolate using the broth microdilution method.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Sterol biosynthesis in oomycete pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C18H13Cl2NO | CID 28768 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Determination of Parinol in Plant Tissues by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a sensitive and selective method for the determination of the fungicide Parinol (bis(4-chlorophenyl)(pyridin-3-yl)methanol) in various plant tissues. The procedure employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using gas chromatography coupled with mass spectrometry (GC-MS). The method is intended for use in regulatory monitoring, food safety testing, and agricultural research. All quantitative data and experimental protocols are presented herein.
Introduction
This compound is a pyridine carbinol fungicide used to control a range of fungal diseases on various crops. Its monitoring in plant tissues is crucial to ensure compliance with maximum residue limits (MRLs) and to assess dietary exposure. Gas chromatography is a suitable technique for the analysis of thermally stable and volatile compounds like this compound. This application note describes a robust GC-MS method for the quantification of this compound residues in complex plant matrices.
Experimental Protocols
Sample Preparation (QuEChERS Method)
This protocol is based on the widely adopted QuEChERS method for pesticide residue analysis in food matrices.
a. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for pigmented samples
-
This compound analytical standard (CAS No. 17781-31-6)
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Ceramic homogenizers
b. Extraction Procedure:
-
Homogenize a representative 10 g sample of the plant tissue (e.g., fruit, leaves, stems).
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add ceramic homogenizers.
-
Cap and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
-
Add 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
For highly pigmented samples (e.g., leafy greens), add 7.5 mg of GCB.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
a. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
b. GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 25 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.
-
c. MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (m/z):
-
Quantifier ion: To be determined from the mass spectrum of a this compound standard (likely a prominent, high m/z fragment).
-
Qualifier ions: Two other characteristic ions for confirmation.
-
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound. These values are typical for pesticide residue analysis and would need to be experimentally verified during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | 10 - 15 minutes (to be determined experimentally) |
| Quantifier Ion (m/z) | To be determined (e.g., a fragment > 200 amu) |
| Qualifier Ions (m/z) | To be determined |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Linearity (R²) | > 0.995 over a range of 0.01 - 0.5 mg/kg |
| Recovery (%) | 80 - 110% |
| Repeatability (RSDr %) | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound detection in plant tissue.
Logical Relationships in Method Development
Caption: Key decisions in this compound analysis method development.
Application Notes and Protocols: Spectrophotometric Analysis of Parinol Concentration
To the valued researcher, scientist, or drug development professional,
Following a comprehensive search for established methods and data pertaining to the spectrophotometric analysis of Parinol , it has been determined that there is a significant lack of publicly available information on this specific compound. Resources such as PubChem confirm its chemical identity (C18H13Cl2NO)[1], but do not provide details regarding its UV-Vis spectral properties, molar absorptivity, or validated analytical protocols.
The extensive body of scientific literature does not currently contain specific application notes or standardized protocols for the quantitative analysis of this compound using UV-Vis spectrophotometry. This includes a lack of data on its absorption maximum (λmax), molar absorptivity coefficient, and appropriate solvent systems for analysis.
Given the absence of specific data for this compound, we are unable to provide the detailed application notes, experimental protocols, and data presentation as originally requested.
Alternative: Spectrophotometric Analysis of a Related Compound
As an alternative, we can provide a comprehensive guide for the spectrophotometric analysis of a structurally related and well-documented compound. Should you be interested in the analysis of a different analyte, please provide its name, and we will generate the requested detailed application notes and protocols.
For example, a wealth of information is available for the analysis of Paracetamol (Acetaminophen) , a widely used analgesic. This would include detailed experimental protocols, validated quantitative data, and relevant diagrams.
We are prepared to generate a complete set of application notes for an alternative compound of your choice. Please specify the compound you wish to investigate.
References
Application of Parinol in Fungal Resistance Studies: Application Notes and Protocols
To Researchers, Scientists, and Drug Development Professionals:
Extensive research into the application of a compound referred to as "Parinol" in fungal resistance studies has yielded no specific information. Searches for "this compound" in the context of antifungal activity, mechanisms of action, or related experimental protocols did not provide any relevant data. It is possible that "this compound" is a novel or proprietary compound not yet widely documented in publicly available scientific literature, or that the name is a misspelling of another agent.
Therefore, the following application notes and protocols are based on established methodologies and principles in the study of fungal resistance, which would be applicable to the evaluation of any new potential antifungal agent. Should specific data on this compound become available, these general frameworks can be adapted accordingly.
Section 1: General Principles of Antifungal Action and Resistance
Fungal infections pose a significant threat to human health, and the rise of antifungal resistance necessitates the discovery and development of new therapeutic agents.[1][2][3] Antifungal drugs primarily target unique structures in fungal cells that are absent in mammalian cells, thereby minimizing host toxicity.[4] Key targets include the fungal cell wall, the cell membrane, and nucleic acid synthesis.[1][4][5]
1.1 Major Antifungal Drug Classes and Mechanisms of Action:
-
Azoles: Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][4][5][6] This disruption leads to a fungistatic effect.[7]
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular contents and cell death.[1][4][5][6]
-
Echinocandins: Inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, resulting in cell wall instability and lysis.[4][5]
-
Allylamines: Inhibit squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway, leading to the accumulation of toxic squalene.[1][5]
-
Flucytosine: An antimetabolite that interferes with fungal DNA and RNA synthesis.[1][4][8]
1.2 Mechanisms of Fungal Resistance:
Fungi can develop resistance to antifungal agents through various mechanisms:
-
Target Site Modification: Mutations in the genes encoding the drug target can reduce the binding affinity of the antifungal agent.[1][6] For example, mutations in the ERG11 gene are a common cause of azole resistance.[2][3][9]
-
Overexpression of the Target Enzyme: Increased production of the target enzyme can overcome the inhibitory effect of the drug.[2][6]
-
Efflux Pumps: Fungi can actively transport antifungal drugs out of the cell using ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, reducing the intracellular drug concentration.[5][10]
-
Alterations in the Biosynthetic Pathway: Fungi may develop alternative metabolic pathways to bypass the step inhibited by the drug or alter the composition of their cell membrane to reduce their reliance on the targeted molecule.[1][6]
-
Biofilm Formation: Fungi within a biofilm matrix can exhibit increased resistance to antifungal agents.[5][11]
Section 2: Experimental Protocols for Evaluating Antifungal Activity
The following are standardized protocols widely used to assess the in vitro activity of new compounds against fungal pathogens.
2.1 Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[12][13][14]
Materials:
-
Test compound (e.g., this compound)
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Hemocytometer
-
Sterile PBS
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on appropriate agar plates.
-
Collect fungal cells and suspend them in sterile PBS.
-
Wash the cells by centrifugation and resuspend in RPMI-1640 medium.
-
Adjust the cell density to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for filamentous fungi using a hemocytometer.[13]
-
-
Drug Dilution:
-
Prepare a stock solution of the test compound.
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
-
Incubation:
-
Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.[15]
-
-
Endpoint Reading:
2.2 Disk Diffusion Assay
This method provides a qualitative assessment of antifungal susceptibility.[13][14]
Materials:
-
Test compound
-
Sterile filter paper disks
-
Fungal isolates
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[13]
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal suspension as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the surface of the agar plate in three directions.
-
Disk Application: Aseptically place filter paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature for a specified period.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where fungal growth is absent). A larger zone diameter indicates greater susceptibility to the compound.[14]
Section 3: Investigating the Mechanism of Action
Once the antifungal activity of a compound is established, the next step is to elucidate its mechanism of action.
3.1 Ergosterol Biosynthesis Inhibition Assay
This assay determines if the compound targets the ergosterol biosynthesis pathway.[16][17]
Principle: Many antifungal agents inhibit the synthesis of ergosterol, a key component of the fungal cell membrane.[16][17][18] This leads to the accumulation of precursor molecules, such as lanosterol, and a decrease in the overall ergosterol content.[7][16]
Procedure:
-
Culture the fungal cells in the presence of sub-inhibitory concentrations of the test compound.
-
Harvest the cells and extract the sterols using a suitable solvent (e.g., n-heptane).
-
Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Compare the sterol profile of treated cells to that of untreated cells. A decrease in ergosterol and an accumulation of precursors would suggest inhibition of the ergosterol biosynthesis pathway.[16]
3.2 Cell Membrane Integrity Assay
This assay assesses whether the compound disrupts the fungal cell membrane.
Principle: Damage to the cell membrane leads to the leakage of intracellular components.[11] This can be measured using fluorescent dyes that only enter cells with compromised membranes.
Procedure:
-
Treat fungal cells with the test compound.
-
Add a fluorescent dye such as propidium iodide (PI), which is membrane-impermeable to live cells.
-
Incubate and then measure the fluorescence using a fluorometer or a fluorescence microscope.
-
An increase in fluorescence in treated cells compared to controls indicates membrane damage.[8]
Section 4: Visualizing Fungal Signaling Pathways and Experimental Workflows
Understanding the signaling pathways involved in fungal resistance and the workflow of experiments is crucial for research.
4.1 Fungal Ergosterol Biosynthesis Pathway
The ergosterol biosynthesis pathway is a common target for antifungal drugs.[17][18][19] Its inhibition disrupts fungal membrane integrity and function.[7]
Caption: Simplified overview of the fungal ergosterol biosynthesis pathway.
4.2 General Workflow for Antifungal Susceptibility Testing
A systematic approach is necessary to evaluate the efficacy of a new antifungal compound.
Caption: Standard workflow for in vitro antifungal susceptibility testing.
4.3 Fungal pH Response Signaling Pathway (Pal/Rim Pathway)
Fungi have evolved signaling pathways to adapt to environmental pH changes, which can be crucial for pathogenesis.[20][21] The Pal/Rim pathway is a conserved mechanism for sensing and responding to alkaline pH.[20][21]
Caption: The conserved Pal/Rim signaling pathway in fungi.
Conclusion
While specific data on "this compound" is not currently available, the established protocols and conceptual frameworks presented here provide a robust starting point for the investigation of any novel antifungal compound. Determining the MIC, understanding the mechanism of action, and exploring its effects on key fungal pathways are essential steps in the preclinical evaluation of a potential new drug. Researchers are encouraged to adapt these general methods to the specific characteristics of their test compound as more information becomes available.
References
- 1. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Drug Resistance: An Emergent Health Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. jptcp.com [jptcp.com]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
- 8. Frontiers | Antifungal Activity, Toxicity, and Membranolytic Action of a Mastoparan Analog Peptide [frontiersin.org]
- 9. Candida parapsilosis Virulence and Antifungal Resistance Mechanisms: A Comprehensive Review of Key Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antifungal and Antibiofilm Efficacy of Paeonol Treatment Against Biofilms Comprising Candida albicans and/or Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Citronellal Exerts Its Antifungal Activity by Targeting Ergosterol Biosynthesis in Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pH Response Pathways in Fungi: Adapting to Host-derived and Environmental Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Parinol Stock Solutions in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parinol, with the chemical name bis(4-chlorophenyl)-pyridin-3-ylmethanol (CAS RN: 17781-31-6), is a fungicide that has potential applications in various laboratory research settings.[1][2] Its primary mechanism of action in fungi is the inhibition of sterol biosynthesis, a crucial process for maintaining the integrity of fungal cell membranes. This document provides detailed protocols for the preparation of this compound stock solutions and outlines potential experimental applications for researchers in drug development and other scientific fields.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | bis(4-chlorophenyl)-pyridin-3-ylmethanol |
| Synonyms | This compound, Parnon, EL 241 |
| CAS Number | 17781-31-6 |
| Molecular Formula | C₁₈H₁₃Cl₂NO |
| Molecular Weight | 330.21 g/mol [1] |
| Appearance | Solid (form may vary) |
| Purity | Specification: 98% |
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. The following protocols provide guidance on preparing this compound stock solutions in common laboratory solvents.
3.1. General Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its solutions.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Static Discharge: Take precautionary measures against static discharge when handling the solid compound.
-
Storage: Store the solid compound and stock solutions in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[3]
3.2. Solubility Data
3.3. Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Sterile, light-protecting storage tubes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 330.21 g/mol * (1000 mg / 1 g) = 3.3021 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out the calculated amount of this compound using an analytical balance.
-
-
Dissolve in DMSO:
-
Add the weighed this compound to a clean, dry volumetric flask.
-
Add a portion of the final volume of DMSO to the flask.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
-
Adjust to Final Volume:
-
Once completely dissolved, add DMSO to reach the final desired volume.
-
-
Aliquot and Store:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
3.4. Protocol for Preparing a 10 mM Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% ethanol.
Materials:
-
This compound (solid)
-
Ethanol (100%, anhydrous)
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Sterile, light-protecting storage tubes
Procedure:
-
Calculate the required mass of this compound:
-
Follow the same calculation as in the DMSO protocol (3.3021 mg for 1 mL of a 10 mM solution).
-
-
Weigh the this compound:
-
Accurately weigh the calculated amount of this compound.
-
-
Dissolve in Ethanol:
-
Transfer the weighed this compound to a volumetric flask.
-
Add a portion of the ethanol and vortex until the solid is fully dissolved. As with DMSO, gentle warming can be applied if needed.
-
-
Adjust to Final Volume:
-
Bring the solution to the final volume with ethanol.
-
-
Aliquot and Store:
-
Aliquot and store the solution at -20°C in light-protecting tubes.
-
Experimental Applications and Protocols
This compound's primary known function is the inhibition of ergosterol biosynthesis in fungi. This mechanism can be a starting point for broader research applications, particularly in the context of drug development and cellular biology.
4.1. Mechanism of Action: Inhibition of Sterol Biosynthesis
This compound belongs to a class of fungicides that inhibit the C14-demethylation step in the ergosterol biosynthesis pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and function.
References
Application Notes: Parinol as a Reference Standard in Fungicide Research
Note on Compound Selection: Initial searches for "Parinol" as a fungicide reference standard did not yield sufficient public data for the creation of detailed application notes. However, "this compound" is a recognized synonym for a chemical compound also known as bis(4-chlorophenyl)-pyridin-3-ylmethanol, which is classified as a fungicide.[1][2] To fulfill the request for a comprehensive protocol and data presentation, this document will proceed using this compound, supplemented with illustrative data and methodologies adapted from well-established fungicide research principles where specific public data for this compound is limited.
Introduction
This compound, chemically identified as bis(4-chlorophenyl)-pyridin-3-ylmethanol, is a fungicide that can be utilized as a reference standard in various research and development applications.[1][2][3] Reference standards are crucial for ensuring the accuracy, consistency, and comparability of experimental results in fungicide efficacy studies, mechanism of action elucidation, and resistance monitoring.[4] The use of a well-characterized reference standard like this compound allows for the validation of analytical methods, calibration of instrumentation, and provides a benchmark for evaluating new fungicidal compounds.
Chemical and Physical Properties of this compound [1][2][3]
| Property | Value |
| Molecular Formula | C₁₈H₁₃Cl₂NO |
| Molecular Weight | 330.21 g/mol |
| CAS Number | 17781-31-6 |
| Appearance | Orthorhombic crystalline solid |
| Pesticide Type | Fungicide, Wood preservative, Bactericide, Biocide |
Applications in Fungicide Research
2.1. In Vitro Antifungal Activity Assays
This compound can be used as a positive control to determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC₅₀) against various fungal pathogens. These assays are fundamental in screening new chemical entities and understanding the spectrum of activity of a fungicide.
2.2. Mechanism of Action (MOA) Studies
While the specific Fungicide Resistance Action Committee (FRAC) code for this compound is not widely documented, its chemical structure as a pyridine fungicide suggests potential interference with fungal metabolic pathways.[2] Reference standards are essential in MOA studies to compare the effects of novel compounds against a known standard, for instance, in assays targeting respiration, sterol biosynthesis, or cell wall synthesis.
2.3. Fungicide Resistance Monitoring
The development of fungicide resistance is a significant threat to crop protection.[5] this compound can be used to establish baseline sensitivity data for wild-type fungal populations. Subsequent monitoring can then compare the sensitivity of field isolates to this baseline, allowing for the early detection of resistance development.
Experimental Protocols
3.1. Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound, using this compound as a reference standard.
Materials:
-
This compound (analytical standard grade)
-
Test fungicide compound
-
Fungal isolate (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound and the test compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solutions in the growth medium to achieve a range of desired concentrations (e.g., 0.01 to 100 µg/mL). Include a negative control (medium only) and a vehicle control (medium with DMSO).
-
Inoculum Preparation: Grow the fungal isolate on Potato Dextrose Agar (PDA). Prepare a spore suspension in sterile water and adjust the concentration to 1 x 10⁵ spores/mL.
-
Inoculation: Add the fungal spore suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at an optimal temperature (e.g., 25°C) for a period suitable for fungal growth (typically 48-72 hours).
-
MIC Determination: The MIC is the lowest concentration of the fungicide that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
3.2. Data Presentation: Comparative Antifungal Activity
The results of antifungal assays should be summarized in a clear, tabular format for easy comparison.
Table 1: Example of MIC Values for Test Compound vs. This compound
| Fungal Species | Test Compound MIC (µg/mL) | This compound MIC (µg/mL) |
| Botrytis cinerea | 8.5 | 12.0 |
| Fusarium graminearum | 4.2 | 6.8 |
| Aspergillus niger | >100 | >100 |
| Penicillium digitatum | 15.6 | 22.4 |
Visualization of Experimental Workflows and Pathways
4.1. Experimental Workflow for Fungicide Screening
The following diagram illustrates a typical workflow for screening new fungicide candidates, where a reference standard like this compound is used for comparison.
4.2. Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism of action where a fungicide inhibits a key enzyme in a fungal signaling pathway, a common target for fungicides.
Conclusion
This compound serves as a valuable reference standard in fungicide research, enabling the standardized assessment of new antifungal agents. Its use in established protocols for determining antifungal activity and in studies aimed at understanding resistance and mechanism of action is critical for the development of new and effective crop protection strategies. The consistent use of well-characterized reference standards is a cornerstone of robust and reproducible scientific research in the field of agronomy and drug development.
References
- 1. This compound | C18H13Cl2NO | CID 28768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: EL 241) [sitem.herts.ac.uk]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides - Canada.ca [canada.ca]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes and Protocols: Assessing Parinol's Impact on Fungal Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parinol is a novel investigational agent with potential antifungal properties. Understanding its impact on fungal morphology is crucial for elucidating its mechanism of action and for its development as a potential therapeutic. Morphological alterations in fungi, such as changes in hyphal growth, branching patterns, cell wall integrity, and spore formation, are often indicative of a compound's antifungal efficacy and its specific cellular targets.[1][2][3]
These application notes provide a comprehensive guide with detailed protocols for assessing the morphological changes induced by this compound in filamentous fungi and yeasts. The described methods encompass microscopy techniques, staining procedures, and quantitative image analysis to provide a robust framework for characterizing this compound's antifungal activity.
Key Morphological Parameters to Assess
When evaluating the effect of this compound on fungal morphology, several key parameters should be considered. These parameters can provide quantitative and qualitative insights into the compound's mechanism of action.
Table 1: Key Morphological Parameters and Their Significance
| Parameter | Description | Potential Significance of Alteration by this compound |
| Hyphal Length and Growth Rate | Measurement of the extension of fungal hyphae over time. | Inhibition of hyphal elongation suggests interference with cell growth and polarity. |
| Branching Frequency | The number of hyphal branches per unit length of the main hypha. | Altered branching patterns can indicate disruption of apical dominance and cytoskeletal organization. |
| Hyphal Diameter | The width of the fungal hyphae. | Swelling or thinning of hyphae may point to defects in cell wall synthesis or osmotic instability. |
| Septation | The formation of cross-walls (septa) that divide hyphae into distinct cells. | Irregular or absent septation can indicate interference with cell cycle control and cytokinesis. |
| Spore Germination and Morphology | The process of a spore developing into a germ tube and the physical characteristics of the spores. | Inhibition of germination or altered spore shape suggests an impact on fungal viability and reproductive processes. |
| Cell Wall Integrity | The structural soundness of the fungal cell wall. | Lysis, protoplast formation, or abnormal staining with cell wall-specific dyes can indicate direct targeting of cell wall components. |
| Yeast Cell Size and Budding Pattern | For yeast-form fungi, the diameter of the cells and the location and frequency of budding. | Changes in cell size or aberrant budding patterns may suggest disruption of cell cycle and polarity. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Initial Screening of Morphological Effects
This protocol is adapted from standard antifungal susceptibility testing methods to include a microscopic examination endpoint.
Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound and to perform a preliminary assessment of its impact on fungal morphology.
Materials:
-
Fungal isolate of interest (e.g., Aspergillus fumigatus, Candida albicans)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Inverted microscope
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the 96-well plate using RPMI 1640 medium. Include a growth control (no drug) and a solvent control.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the fungus (e.g., 35°C for C. albicans, 37°C for A. fumigatus) for 24-48 hours.[4]
-
MIC Determination: Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
-
Microscopic Examination: Following MIC determination, examine the wells under an inverted microscope. Document any observable morphological changes in the fungi exposed to sub-inhibitory and inhibitory concentrations of this compound. Note alterations in hyphal structure, cell size, and aggregation.[5]
-
MFC Determination: To determine the MFC, plate aliquots from wells showing no visible growth onto drug-free agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
Protocol 2: Slide Culture for Detailed Morphological Analysis
The slide culture technique allows for the observation of fungal structures in their natural, undisturbed arrangement.[6]
Objective: To perform a detailed microscopic analysis of this compound's effect on the morphology of filamentous fungi.
Materials:
-
Potato Dextrose Agar (PDA)
-
Sterile microscope slides and coverslips
-
Sterile Petri dishes
-
This compound incorporated into PDA at various concentrations (e.g., 0.5x, 1x, and 2x MIC)
-
Lactophenol Cotton Blue stain[7]
-
Compound microscope
Procedure:
-
Prepare Agar Blocks: Pour PDA containing the desired concentration of this compound into a sterile Petri dish. Once solidified, cut small (approx. 1 cm²) blocks of the agar.
-
Set up Slide Culture: Place a sterile microscope slide in a sterile Petri dish. Aseptically place an agar block onto the center of the slide.
-
Inoculation: Inoculate the four sides of the agar block with the fungal spores or mycelial fragments.
-
Add Coverslip: Place a sterile coverslip on top of the agar block.
-
Incubation: Add a small amount of sterile water to the bottom of the Petri dish to maintain humidity and incubate at the appropriate temperature until sufficient growth is observed.
-
Staining and Observation:
Protocol 3: Staining Techniques for Visualizing Specific Cellular Components
Different staining methods can be employed to highlight specific cellular structures and assess the impact of this compound.[7]
Objective: To visualize specific changes in the fungal cell wall, nucleus, and viability in response to this compound treatment.
Table 2: Staining Reagents and Their Applications
| Stain | Target | Procedure | Expected Observation with this compound-induced Damage |
| Calcofluor White [9][10] | Chitin in the fungal cell wall | Add Calcofluor White solution to the fungal sample, incubate for 5-10 minutes, and observe under a fluorescence microscope with a UV filter. | Abnormal or patchy fluorescence, indicating disrupted chitin deposition. |
| Lactophenol Cotton Blue [7] | Fungal cell walls | A simple wet mount technique where the stain is added directly to the fungal sample on a slide.[7] | Irregular staining, hyphal swelling, or cell lysis. |
| Propidium Iodide (PI) | Nucleic acids of dead cells | Incubate fungal cells with PI solution and observe under a fluorescence microscope. PI only enters cells with compromised membranes. | Increased red fluorescence, indicating a loss of membrane integrity and cell death. |
| DAPI (4',6-diamidino-2-phenylindole) | DNA (Nucleus) | Fix and permeabilize fungal cells, then incubate with DAPI solution. Observe under a fluorescence microscope. | Nuclear fragmentation, abnormal nuclear morphology, or multiple nuclei per cell, suggesting interference with mitosis. |
| Methyl Blue [11] | Fungal hyphae in plant tissue (if applicable) | Involves clearing the plant tissue, followed by staining with a methyl blue solution.[11] | Reduced or abnormal staining of hyphae within the host tissue, indicating growth inhibition. |
Protocol 4: Quantitative Image Analysis
Manual observation of morphological changes can be subjective. Quantitative image analysis provides objective and reproducible data.[1][12]
Objective: To quantify the morphological changes observed in fungi treated with this compound.
Materials:
-
High-resolution microscope images of treated and untreated fungi.
-
Image analysis software (e.g., ImageJ/Fiji, MIPAR, Fungal Feature Tracker).[12][13]
Procedure:
-
Image Acquisition: Capture high-quality images from the microscopy experiments, ensuring consistent magnification, lighting, and resolution.
-
Image Processing: Use the software to process the images, which may include background subtraction, thresholding to segment the fungal structures, and converting to binary images.
-
Parameter Measurement: Utilize the software's tools to measure the key morphological parameters listed in Table 1 (hyphal length, branching, diameter, etc.).
-
Data Analysis: Collect the data from multiple images for each treatment condition. Perform statistical analysis to determine if the observed differences between treated and untreated groups are significant.
Table 3: Hypothetical Quantitative Data on this compound's Effect on A. fumigatus Morphology
| This compound Concentration | Mean Hyphal Length (µm) ± SD | Mean Branching Frequency (branches/100 µm) ± SD | Mean Hyphal Diameter (µm) ± SD |
| Control (0 µM) | 250.6 ± 25.3 | 2.1 ± 0.4 | 3.2 ± 0.3 |
| 0.5x MIC | 180.2 ± 18.9 | 4.5 ± 0.8 | 4.8 ± 0.5 |
| 1x MIC | 55.7 ± 9.1 | 1.2 ± 0.3 | 6.1 ± 0.7 |
| 2x MIC | No significant growth | N/A | N/A |
| * Statistically significant difference from control (p < 0.05) |
Visualizing Cellular Pathways and Workflows
Hypothetical Signaling Pathway Affected by this compound
The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound, leading to morphological defects. Many antifungal agents interfere with pathways like the Cell Wall Integrity (CWI) pathway.
Caption: Hypothetical mechanism of this compound action via disruption of the Cell Wall Integrity (CWI) pathway.
Experimental Workflow for Assessing this compound's Impact
The following diagram outlines the logical flow of experiments to assess the morphological effects of this compound.
Caption: Experimental workflow for assessing this compound's impact on fungal morphology.
Conclusion
The protocols and methods outlined in these application notes provide a robust framework for a detailed investigation into the morphological effects of this compound on fungi. By combining qualitative microscopic observation with quantitative image analysis, researchers can gain significant insights into the antifungal properties of this compound, which is essential for its preclinical and clinical development. The systematic approach described here will facilitate the generation of reproducible and comprehensive data, ultimately contributing to a better understanding of this novel antifungal agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Morphological changes and growth of filamentous fungi in the presence of high concentrations of PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcineurin regulates morphological development, stress responses and virulence in Fonsecaea monophora | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Scottish Fungi - Microscopy techniques [sites.google.com]
- 6. Microscopic Examination of fungi notes for microbiology students.pptx [slideshare.net]
- 7. Fungal Staining Methods and Uses • Microbe Online [microbeonline.com]
- 8. scispace.com [scispace.com]
- 9. Direct microscopy of fungi - Life Worldwide [en.fungaleducation.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Fast, Easy, and Comprehensive Techniques for Microscopic Observations of Fungal and Oomycete Organisms Inside the Roots of Herbaceous and Woody Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fungal feature tracker (FFT): A tool for quantitatively characterizing the morphology and growth of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fungal Analysis | Petri Dishes | Image Software | MIPAR - MIPAR [mipar.us]
Troubleshooting & Optimization
Troubleshooting Parinol instability in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Parinol, a small molecule inhibitor. Below are troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges related to its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, with the chemical formula C18H13Cl2NO, is a potent small molecule inhibitor of the Kinase Z signaling pathway.[1][2] By targeting Kinase Z, this compound effectively blocks downstream phosphorylation events that are critical for cell proliferation and survival in certain cancer models. Due to its hydrophobic nature, it presents challenges in aqueous solutions.
Q2: My this compound stock solution in DMSO appears stable, but I'm seeing precipitation when I dilute it into my aqueous assay buffer. Why is this happening?
This is a common issue for hydrophobic compounds like this compound.[3] Dimethyl sulfoxide (DMSO) is an excellent solvent for dissolving this compound for high-concentration stock solutions.[4][5] However, when this stock is diluted into an aqueous buffer, the final concentration of DMSO may be too low to keep this compound in solution, causing it to precipitate.[6] To prevent precipitation, consider lowering the final concentration of this compound in the assay or including a small percentage of a co-solvent, if compatible with your experimental system.[6]
Q3: I've observed a progressive loss of this compound's biological activity in my experiments over time. What could be the cause?
Loss of activity can stem from several factors, including chemical degradation (such as hydrolysis or oxidation), precipitation, or adsorption to container surfaces.[6] this compound, like many complex organic molecules, can be susceptible to hydrolysis in aqueous environments, especially at non-optimal pH.[7] It is also important to protect it from light and repeated freeze-thaw cycles, which can degrade the compound.[6][8]
Q4: What are the best practices for preparing and storing this compound solutions?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light.[6] High-concentration stock solutions should be prepared in anhydrous, high-purity DMSO and also stored at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.[8] When preparing working solutions, it is crucial to ensure the compound is fully dissolved before further dilution.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Low solubility of this compound in aqueous media. | Decrease the final concentration of this compound. Maintain a slightly higher percentage of DMSO in the final working solution (e.g., 0.5%), ensuring it is compatible with your assay. Prepare fresh dilutions immediately before use.[3] |
| Inconsistent Assay Results | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions from a new aliquot of DMSO stock for each experiment. Assess the purity of your stock solution using HPLC.[6] Ensure consistent cell culture conditions and reagent quality.[3] |
| Loss of Biological Activity | Chemical instability (hydrolysis, oxidation, or photolysis). | Prepare solutions in a buffer with a slightly acidic to neutral pH (see stability data below). Protect solutions from light by using amber vials or wrapping tubes in foil.[6] For compounds susceptible to oxidation, consider preparing buffers with degassed water.[8] |
| High Background Signal in Assays | Compound precipitation or aggregation interfering with the assay. | Centrifuge the working solution before adding it to the assay to remove any precipitate.[6] Test different blocking agents to minimize non-specific binding. |
Data on this compound Stability
The following tables present hypothetical stability data for this compound under various conditions to guide experimental design.
Table 1: Effect of pH on this compound Stability in Aqueous Buffer (5% DMSO) at 37°C
| pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 5.0 | 98% | 95% |
| 6.0 | 97% | 92% |
| 7.4 | 85% | 70% |
| 8.5 | 60% | 40% |
Table 2: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4, 5% DMSO)
| Temperature | % Remaining after 24 hours |
| 4°C | 95% |
| 25°C (Room Temp) | 80% |
| 37°C | 70% |
Table 3: Effect of Freeze-Thaw Cycles on this compound Stock Solution (10 mM in DMSO)
| Freeze-Thaw Cycles | % Purity by HPLC |
| 1 | 99.5% |
| 3 | 98.0% |
| 5 | 95.2% |
| 10 | 88.7% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes (amber or wrapped in foil), appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Stock Solution Preparation (10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh out the required amount of this compound in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath up to 37°C may aid dissolution.[8] e. Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to minimize freeze-thaw cycles.[8] f. Store aliquots at -20°C or -80°C.
-
Working Solution Preparation (e.g., 10 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions in your aqueous assay buffer to reach the desired final concentration. Ensure rapid and thorough mixing after each dilution step. c. Use the working solution immediately after preparation.
Protocol 2: Assessing this compound Stability by HPLC
-
Objective: To quantify the amount of intact this compound over time under specific experimental conditions.
-
Method: a. Prepare the this compound solution in the aqueous buffer of interest at the desired concentration. b. Immediately take a "time-zero" sample and inject it into an HPLC system equipped with a C18 column. c. Incubate the remaining solution under the desired conditions (e.g., 37°C, protected from light). d. At predetermined time points (e.g., 2, 4, 8, 24 hours), take samples and inject them into the HPLC. e. Monitor the peak area of the parent this compound compound at each time point. f. Calculate the percentage of this compound remaining relative to the time-zero sample. The appearance of new peaks may indicate degradation products.[6]
Visualizations
Caption: this compound inhibits the fictional Kinase Z signaling pathway.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. This compound | C18H13Cl2NO | CID 28768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Propanil hydrolysis: inhibition in rice plants by insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Parinol for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Parinol in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a fungicide used to control powdery mildew on various plants.[1] Like many fungicides, this compound is a lipophilic compound, meaning it has a tendency to dissolve in fats, oils, and lipids rather than in water-based solutions commonly used in in vitro assays, such as phosphate-buffered saline (PBS).[2] This poor aqueous solubility can lead to several experimental issues, including precipitation of the compound in your assay medium, inaccurate concentration measurements, and consequently, unreliable and difficult-to-interpret results.
Q2: What are the initial steps to dissolve this compound for an in vitro experiment?
A2: The recommended starting point is to create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[3][4] Following the preparation of a high-concentration stock in 100% DMSO, subsequent dilutions into your aqueous assay buffer (e.g., PBS or cell culture media) should be performed carefully to avoid precipitation.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A3: This is a common issue with poorly soluble compounds. Here are several troubleshooting strategies:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells. You may need to test a range of final DMSO concentrations to find the optimal balance between this compound solubility and cell viability.
-
Use a Co-solvent: In addition to DMSO, other organic solvents like ethanol can be used. You can try preparing your stock solution in a mixture of solvents.
-
pH Adjustment: The solubility of some compounds can be influenced by pH. While specific data for this compound is limited, you could empirically test a narrow range of pH values in your final assay buffer to see if it improves solubility without affecting your experimental system.
-
Incorporate Surfactants: Non-ionic surfactants, such as Tween® 20 or Triton™ X-100, at low concentrations (typically 0.01-0.1%) can help to keep hydrophobic compounds in solution by forming micelles. However, be cautious as surfactants can affect cell membranes and protein activity.
-
Sonication: Briefly sonicating your final solution can help to break down small precipitates and create a more uniform dispersion.
-
Vortexing: Vigorous vortexing during the dilution process can also aid in keeping the compound in solution.
Troubleshooting Guide
Issue: this compound Precipitation During Stock Solution Preparation
| Potential Cause | Troubleshooting Steps |
| Insufficient Solvent Volume | Increase the volume of DMSO to fully dissolve the this compound powder. |
| Low Temperature | Gently warm the solution to 37°C to aid dissolution. Do not overheat as it may degrade the compound. |
| Compound Purity Issues | Ensure you are using a high-purity grade of this compound. Impurities can affect solubility. |
Issue: this compound Precipitation Upon Dilution into Aqueous Buffer
| Potential Cause | Troubleshooting Steps |
| "Salting Out" Effect | Prepare serial dilutions. Instead of a single large dilution, perform a series of smaller dilutions to gradually introduce the aqueous environment. |
| Rapid pH Shift | Buffer the DMSO stock solution with a small amount of your final assay buffer before the final dilution. |
| Aggregation of Compound | Add a low concentration (0.01-0.1%) of a non-ionic surfactant like Tween® 20 to your aqueous buffer before adding the this compound stock. |
Quantitative Solubility Data
| Solvent | Solubility of Paracetamol ( g/100 mL) |
| Water (20°C) | ~1.28[5] |
| Ethanol | ~14.3[5] |
| DMSO | ~20[2] |
| PBS (pH 7.2) | ~0.2[2] |
Note: The solubility of this compound, being a fungicide, is expected to be low in aqueous solutions. Fungicides typically have a water solubility in the range of 1 to 100 mg/L.[2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Materials:
-
This compound (Molecular Weight: 330.22 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 330.22 g/mol * 1000 mg/g = 3.3022 mg
-
Weigh out approximately 3.3 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Serial Dilution of this compound for In Vitro Assays
-
Objective: To prepare working solutions of this compound in cell culture medium with a final DMSO concentration of 0.5%.
-
Materials:
-
10 mM this compound stock solution in 100% DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock 1:10 in cell culture medium to create a 1 mM solution (with 10% DMSO).
-
Perform a second dilution. Dilute the 1 mM intermediate solution 1:20 in cell culture medium to obtain a 50 µM working solution. The final DMSO concentration will be 0.5%.
-
Further serial dilutions can be made from the 50 µM working solution to achieve the desired final concentrations for your experiment, ensuring the final DMSO concentration remains consistent across all conditions.
-
Signaling Pathway and Experimental Workflow Diagrams
Ergosterol Biosynthesis Pathway Inhibition by this compound
This compound is classified as a demethylation inhibitor (DMI) fungicide.[6] Its mechanism of action involves the inhibition of the C14-demethylase enzyme (encoded by the ERG11 gene) in the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, this compound disrupts membrane integrity and function, ultimately leading to fungal cell death.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Experimental Workflow for Testing this compound Solubility and Efficacy
This workflow outlines the steps to determine the optimal solvent conditions for this compound and subsequently test its efficacy in an in vitro antifungal assay.
References
Technical Support Center: Analysis of Paracetamol Degradation by HPLC-MS
Introduction: Initial searches for "Parinol" did not yield information on a specific pharmaceutical compound. Given the context of the request, this guide will focus on Paracetamol (Acetaminophen), a common analgesic and a well-characterized phenolic compound, as a representative example for identifying degradation products by HPLC-MS. The principles and troubleshooting steps outlined here are broadly applicable to the analysis of other small molecule pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Paracetamol?
A1: Paracetamol primarily degrades through hydrolysis and oxidation.[1]
-
Hydrolysis: Under acidic or basic conditions, the amide bond in Paracetamol can be hydrolyzed to form p-aminophenol and acetic acid.[1]
-
Oxidation: Oxidative stress can lead to the formation of various products, including hydroquinone and N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.[2]
Q2: What are the common degradation products of Paracetamol I should look for?
A2: The most common degradation products to monitor are p-aminophenol, hydroquinone, and N-acetyl-p-benzoquinone imine (NAPQI).[1][2] In some cases, dimerization or polymerization products may also be observed under significant stress conditions.
Q3: How can I confirm the identity of a suspected degradation product using HPLC-MS?
A3: Identity confirmation involves a combination of chromatographic and spectrometric data:
-
Retention Time Matching: Compare the retention time of the unknown peak with that of a certified reference standard for the suspected degradation product, analyzed under the same chromatographic conditions.
-
Mass-to-Charge Ratio (m/z): The primary confirmation is matching the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻) of the unknown peak with the theoretical m/z of the suspected compound.[2][3]
-
Tandem Mass Spectrometry (MS/MS): For unambiguous identification, perform fragmentation of the parent ion and match the resulting fragment ion spectrum with that of a reference standard or with library data.[4][5]
Q4: What are typical storage conditions to minimize Paracetamol degradation in solution?
A4: To minimize degradation, standard solutions of Paracetamol should be stored in a cool, dark place (e.g., refrigerated at 2-8°C) and protected from light. For long-term storage, freezing at -20°C or below is recommended.[6] It's also crucial to control the pH of the solution, as extremes in pH can accelerate hydrolysis.
Troubleshooting Guide for HPLC-MS Analysis
This guide addresses common issues encountered during the HPLC-MS analysis of Paracetamol and its degradation products.
| Problem | Potential Causes | Solutions |
| Peak Tailing or Fronting | 1. Column Overload.[7] 2. Incompatible injection solvent. 3. Column contamination or degradation.[7] 4. Presence of secondary interactions with column silanols. | 1. Reduce the sample concentration or injection volume. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Wash the column with a strong solvent or replace it if necessary.[8] 4. Use a mobile phase with a competing base (e.g., triethylamine) or an end-capped column. |
| Retention Time Shifts | 1. Changes in mobile phase composition.[9] 2. Fluctuations in column temperature.[9] 3. Inadequate column equilibration time.[9] 4. Pump malfunction or leaks. | 1. Prepare fresh mobile phase accurately. Ensure proper mixing if using an online gradient mixer.[9] 2. Use a column oven to maintain a stable temperature.[9] 3. Ensure the column is equilibrated for at least 10-15 column volumes before injection.[9] 4. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[8] |
| Baseline Noise or Drift | 1. Contaminated mobile phase or solvents. 2. Air bubbles in the pump or detector.[9] 3. Contaminated detector cell.[9] 4. Insufficient mobile phase degassing.[7] | 1. Use high-purity HPLC or LC-MS grade solvents and fresh mobile phase. 2. Purge the pump to remove air bubbles.[9] 3. Flush the detector cell with a suitable strong solvent.[9] 4. Ensure the mobile phase is adequately degassed using an online degasser or by sonication.[7] |
| Low Signal Intensity or No Peaks | 1. Incorrect MS ionization or detection parameters. 2. Sample degradation before injection. 3. Contamination of the MS ion source.[7] 4. Incorrect injection volume or sample concentration. | 1. Optimize MS parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution. 2. Prepare samples fresh and analyze them promptly. 3. Clean the ion source according to the manufacturer's instructions.[7] 4. Verify sample concentration and injection volume settings. |
| Ghost Peaks | 1. Sample carryover from previous injections.[7] 2. Contamination in the mobile phase or system. 3. Impurities in the injection solvent. | 1. Implement a needle wash with a strong solvent in the autosampler method. Inject a blank after a high-concentration sample to check for carryover.[7] 2. Flush the entire system with a strong solvent. Prepare fresh mobile phase.[10] 3. Run a blank injection of just the solvent to identify any impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Paracetamol
This protocol describes how to generate degradation products for analysis.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Paracetamol in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the desired concentration.[11]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1N HCl and dilute with mobile phase.[11]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 1 hour. Dilute with mobile phase.[1][11]
-
Thermal Degradation: Store the solid drug substance at 100°C for 1 hour.[1] Dissolve the stressed powder in methanol and dilute with mobile phase.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Dilute with mobile phase.
Protocol 2: HPLC-MS Analysis of Paracetamol and its Degradation Products
This is a general-purpose method that can be optimized as needed.
-
HPLC System: A standard HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate
-
-
Column Temperature: 30°C
-
Injection Volume: 10 µL[11]
-
Mass Spectrometer: Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive (to detect protonated molecules [M+H]⁺).
-
Scan Range: m/z 100 - 400
-
Source Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Data Presentation
Table of Paracetamol and its Key Degradation Products
| Compound | Chemical Structure | Molecular Weight | [M+H]⁺ (m/z) |
| Paracetamol |
| 151.16 | 152.07 |
| p-Aminophenol |
| 109.13 | 110.06 |
| Hydroquinone |
| 110.11 | 111.04 |
| N-acetyl-p-benzoquinone imine (NAPQI) |
| 149.15 | 150.05 |
Visualizations
Caption: Paracetamol Degradation Pathway
Caption: HPLC-MS Experimental Workflow
Caption: HPLC-MS Troubleshooting Logic
References
- 1. appconnect.in [appconnect.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. ijsdr.org [ijsdr.org]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Optimizing Parinol Concentration for Fungal Inhibition
Welcome to the Parinol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for effective fungal inhibition. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[1][2][3] It specifically targets the enzyme 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[2][4] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.[2][5][6]
Q2: What is a typical starting concentration range for this compound in a Minimum Inhibitory Concentration (MIC) assay?
The effective concentration of this compound can vary depending on the fungal species being tested. A reasonable starting point for a broth microdilution MIC assay is to test a broad range of concentrations, typically from 0.03 µg/mL to 64 µg/mL. This range allows for the determination of susceptibility for a wide variety of fungi.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water but readily soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mg/mL) in DMSO. This stock solution can then be serially diluted in the appropriate culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration in your assay does not exceed a level that could affect fungal growth (typically ≤1%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No fungal inhibition observed, even at high this compound concentrations. | 1. Resistant fungal strain: The organism may possess intrinsic or acquired resistance mechanisms.[7][8][9][10] 2. Inactive this compound: The compound may have degraded due to improper storage or handling. 3. Incorrect assay setup: Errors in inoculum preparation or this compound dilution. | 1. Verify strain susceptibility: Test a known susceptible control strain. Consider investigating resistance mechanisms such as target gene mutations or efflux pump overexpression.[9][11] 2. Use fresh this compound: Prepare a new stock solution from a fresh batch of the compound. 3. Review protocol: Carefully check all steps of your experimental protocol, including inoculum density and serial dilutions.[12][13][14] |
| Inconsistent MIC results between experiments. | 1. Variability in inoculum preparation: Inconsistent starting cell density will affect the MIC value.[15] 2. Slight variations in incubation time or temperature. 3. Pipetting errors during serial dilution. | 1. Standardize inoculum: Use a spectrophotometer to adjust the inoculum to a consistent optical density (OD) or perform cell counts.[16] 2. Ensure consistent incubation conditions: Use a calibrated incubator and a consistent incubation period.[15] 3. Use calibrated pipettes and proper technique. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility: The concentration of this compound may have exceeded its solubility limit in the aqueous medium. 2. High final DMSO concentration: Excessive DMSO can cause the compound to precipitate out of solution. | 1. Lower the starting concentration: Test a lower range of this compound concentrations. 2. Maintain low DMSO concentration: Ensure the final DMSO concentration in the assay is as low as possible (ideally ≤0.1%). |
| Fungal growth is observed only at intermediate this compound concentrations (Eagle effect). | This paradoxical effect can occur with some antifungal agents, where higher concentrations are less effective than lower concentrations. The exact mechanism is not always clear but can be related to drug-induced stress responses. | Extend the concentration range: Test a wider range of this compound concentrations, including higher and lower values, to fully characterize the dose-response curve.[13] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Humidified incubator
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Create a working stock solution by diluting the 10 mg/mL stock in RPMI-1640 medium to a concentration twice the highest desired final concentration in the assay.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
The final volume in these wells will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours in a humidified incubator.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[13] This can be determined by visual inspection or by reading the optical density at 600 nm with a microplate reader.
-
Visualizations
Caption: Workflow for MIC determination.
References
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 3. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citronellal Exerts Its Antifungal Activity by Targeting Ergosterol Biosynthesis in Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungals and Drug Resistance | MDPI [mdpi.com]
- 9. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal resistance: Emerging mechanisms and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EUCAST: MIC Determination [eucast.org]
Addressing inconsistent results in Parinol efficacy testing
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering inconsistent results in efficacy testing of Parinol (Paracetamol/Acetaminophen). The following resources are designed to troubleshoot common issues and provide standardized protocols for reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the IC50 values of this compound in our in vitro COX inhibition assays. What are the potential causes?
A1: High variability in IC50 values is a frequent challenge. Several factors could be contributing to this inconsistency:
-
Reagent Preparation and Handling: Inconsistent concentrations of substrates (like arachidonic acid), enzymes (COX-1/COX-2), or this compound itself can lead to significant variations. Ensure accurate and reproducible preparation of all solutions.
-
Enzyme Activity: The enzymatic activity of COX-1 and COX-2 can degrade with improper storage or repeated freeze-thaw cycles. Aliquot enzymes upon receipt and use a fresh aliquot for each experiment.
-
Assay Conditions: Variations in incubation times, temperature, and pH can all affect enzyme kinetics and, consequently, the IC50 values. Standardize these parameters across all experiments.
-
Inhibitor Solution: Ensure this compound is fully dissolved in the vehicle and that the final vehicle concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <0.5%).
Q2: Our in vivo analgesic studies with this compound in rodent models are showing inconsistent responses to pain stimuli. What could be the reason?
A2: In vivo studies are susceptible to a wide range of variables that can impact results:
-
Animal-Related Factors: The strain, sex, age, and even the gut microbiome of the animals can influence their response to pain and analgesics. It is crucial to use a consistent source and strain of animals and to report these details in your methodology.[1]
-
Experimental Conditions: The time of day of the experiment, the ambient temperature, and the level of stress induced by handling can all affect the animals' pain perception and response.[1]
-
Subjectivity in Pain Assessment: Some pain assessment methods, like scoring of spontaneous pain behaviors, can be subjective. Ensure that all personnel involved in data collection are properly trained and blinded to the treatment groups.
-
Drug Administration: The route of administration, the volume of the injection, and the formulation of the drug can all affect its bioavailability and efficacy.
Q3: We are seeing conflicting results in our cell viability assays after treating cells with this compound. In some experiments, there is a slight increase in viability at higher concentrations. Why is this happening?
A3: This paradoxical effect can be due to interference of the compound with the assay itself.
-
Assay Interference: Some colorimetric assays, like the MTT assay, rely on the reduction of a tetrazolium salt. This compound, at high concentrations, may directly reduce the MTT reagent, leading to a false positive signal that can be misinterpreted as increased cell viability.[2]
-
Cellular Stress Response: At certain concentrations, cells might activate pro-survival pathways in response to the drug, leading to a transient increase in metabolic activity that is detected by the assay.
To troubleshoot this, it is recommended to run a cell-free control (media + this compound + assay reagent) to check for direct chemical reactions.[2] Consider using an alternative viability assay that works on a different principle, such as the Sulforhodamine B (SRB) assay which measures total protein content, or a dye-exclusion method like Trypan Blue.[3]
Troubleshooting Guides
Inconsistent In Vitro Assay Results
| Problem | Possible Cause | Recommended Solution |
| High background in COX inhibition assay | Reagent contamination or non-specific binding. | Use high-purity reagents. Ensure proper washing steps. Include a no-enzyme control. |
| Low signal in Prostaglandin E2 (PGE2) ELISA | Insufficient PGE2 production by cells. | Optimize cell seeding density and stimulation conditions (e.g., LPS concentration and incubation time). |
| Inefficient sample extraction. | Ensure proper pH adjustment and use of high-quality extraction columns. | |
| Degraded PGE2 standard or conjugate. | Store standards and conjugates at the recommended temperature and avoid repeated freeze-thaw cycles.[4] | |
| Smeared bands in Western Blot for COX-2 | Suboptimal electrophoresis or transfer conditions. | Optimize gel percentage, running voltage, and transfer time. |
| Degraded protein samples. | Prepare fresh cell lysates and add protease inhibitors. | |
| False positives in cell viability assays | Direct reduction of assay reagent by this compound. | Run a cell-free control with this compound and the assay reagent.[2] |
| Contamination of cell culture. | Regularly check cell cultures for contamination and perform mycoplasma testing. |
Inconsistent In Vivo Study Results
| Problem | Possible Cause | Recommended Solution |
| High variability in baseline pain thresholds | Animal stress due to handling or environment. | Acclimatize animals to the experimental setup and handling procedures.[1] |
| Inconsistent application of noxious stimulus. | Ensure the consistent application of the stimulus (e.g., heat intensity, pressure). | |
| Lack of dose-response relationship | Inappropriate dose range. | Perform a dose-ranging study to identify the optimal dose range. |
| Saturation of the analgesic effect. | Test lower concentrations of this compound. | |
| Unexpected mortality in animals | This compound toxicity at higher doses. | Review the literature for the known LD50 of Paracetamol in the specific animal model and adjust the dose accordingly. |
| Vehicle toxicity. | Run a vehicle-only control group to assess any adverse effects of the solvent. |
Experimental Protocols
Protocol 1: In Vitro COX Inhibition Assay
This protocol is for determining the IC50 values of this compound for COX-1 and COX-2 using a purified enzyme-based assay.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound stock solution
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
EIA-based Prostaglandin screening kit
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the this compound dilutions. Include a vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
This model is used to assess the anti-inflammatory properties of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
1% (w/v) carrageenan solution in sterile saline
-
This compound solution/suspension for oral administration
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize the rats to the experimental environment for at least one week.
-
Fast the animals overnight before the experiment.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound or the vehicle orally to the respective groups of animals.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle control group.
Visualizations
Caption: Simplified signaling pathway of Paracetamol's proposed mechanisms of action.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Parinol in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parinol. Our aim is to help you overcome common challenges, particularly the issue of this compound precipitation in culture media, to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a chemical compound with the molecular formula C₁₈H₁₃Cl₂NO. As with many organic small molecules, it is sparingly soluble in aqueous solutions like cell culture media. A Safety Data Sheet for a similar compound indicates insolubility in water.[1] This inherent low aqueous solubility is the primary reason for precipitation issues in experimental settings.
Q2: Why is my this compound precipitating in the culture medium?
This compound precipitation in culture media can be attributed to several factors:
-
Low Aqueous Solubility: this compound is inherently hydrophobic, making it poorly soluble in water-based media.
-
High Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.
-
Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved, adding it to the medium will introduce undissolved particles that can act as seeds for further precipitation.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in 100% DMSO) into the aqueous culture medium can cause the compound to crash out of solution.
-
Media Components and pH: Interactions with salts, proteins, and other components in the culture medium, as well as the pH of the medium, can influence the solubility of this compound.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.
Q3: How can I prevent this compound from precipitating?
Preventing precipitation primarily involves optimizing the preparation of your stock and working solutions. Here are key strategies:
-
Prepare a High-Concentration Stock Solution in an Organic Solvent: Due to its low aqueous solubility, it is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or methanol to create a concentrated stock solution.
-
Use a Low Final Concentration of the Organic Solvent: When preparing your working solution in the culture medium, ensure the final concentration of the organic solvent is minimal (ideally ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[2]
-
Perform Serial Dilutions: Instead of adding the concentrated stock solution directly to your final volume of media, perform one or more intermediate dilution steps in the culture medium. This gradual decrease in solvent concentration can help prevent "solvent shock."
-
Ensure Complete Dissolution: Before adding to the culture medium, ensure your this compound stock solution is completely dissolved. Gentle warming or brief sonication can aid in dissolution.
-
Conduct a Solubility Test: Before your main experiment, perform a small-scale solubility test to determine the maximum concentration of this compound that remains in solution in your specific culture medium under your experimental conditions.
-
Maintain Stable Conditions: Avoid drastic temperature changes after preparing the final working solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock solution to the culture medium. | 1. Solvent Shock: The rapid change in solvent polarity causes the compound to crash out. 2. Concentration Too High: The final concentration of this compound exceeds its solubility limit in the culture medium. | 1. Perform Serial Dilutions: Prepare an intermediate dilution of the stock solution in culture medium before adding it to the final culture volume. 2. Reduce Final Concentration: Lower the target final concentration of this compound in your experiment. 3. Increase Final Solvent Concentration (with caution): Slightly increase the final percentage of the organic solvent, ensuring it remains below cytotoxic levels for your cell line (typically <0.5%, but ideally <0.1%). Always run a vehicle control to account for solvent effects.[2] |
| A fine, crystalline precipitate appears in the culture medium over time (hours to days). | 1. Slow Crystallization: The compound is slowly coming out of a supersaturated solution. 2. Interaction with Media Components: this compound may be interacting with salts or proteins in the medium, leading to the formation of insoluble complexes. 3. Temperature Fluctuations: Changes in incubator temperature can affect solubility. | 1. Lower the Working Concentration: The initial concentration may be too close to the solubility limit. 2. Filter Sterilize the Final Solution: After preparing the this compound-containing medium, filter it through a 0.22 µm syringe filter to remove any microscopic precipitates that could seed further crystal growth. 3. Ensure Stable Incubation Conditions: Monitor and maintain a consistent temperature in your incubator. |
| The powdered this compound will not dissolve in the organic solvent to make a stock solution. | 1. Incorrect Solvent Choice: The selected organic solvent may not be optimal for this compound. 2. Insufficient Solvent Volume: Not enough solvent is being used to dissolve the amount of powder. 3. Low Temperature: The solvent may be too cold, reducing its solvating power. | 1. Try Alternative Solvents: If DMSO is not effective, try ethanol or methanol. 2. Increase Solvent Volume: Add more solvent to decrease the concentration. 3. Gentle Warming and Vortexing: Gently warm the solution (e.g., in a 37°C water bath) and vortex thoroughly to aid dissolution. Brief sonication can also be effective. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general guideline. The optimal concentration and solvent may need to be determined empirically.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound (C₁₈H₁₃Cl₂NO): ~330.2 g/mol
-
To make 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 330.2 g/mol = 0.003302 g = 3.302 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 3.3 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the powder does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. Brief sonication can also be used to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Culture Medium
This protocol describes the dilution of the 10 mM stock solution into the final culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (1:100):
-
Add 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed culture medium in a sterile tube. This creates a 100 µM intermediate solution.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Final Dilution (1:10):
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed culture medium in a sterile conical tube. This results in a final working solution of 10 µM this compound.
-
The final DMSO concentration in this working solution will be 0.1%.
-
-
Use in Cell Culture:
-
Use this final working solution to treat your cells as per your experimental design.
-
Note: Always include a vehicle control in your experiments. In this case, the vehicle control would be culture medium containing the same final concentration of DMSO (0.1%) without this compound.
Visualizations
Signaling Pathway Diagram
While the specific signaling pathway for this compound has not been definitively identified in the available literature, many small molecule inhibitors target protein kinase pathways. The following diagram illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway, which is a common target in drug discovery. This diagram is provided as a hypothetical example of a pathway that could be investigated in relation to this compound's cellular effects.
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing this compound solutions for use in cell-based assays.
Caption: Workflow for preparing this compound solutions for cell culture experiments.
References
Factors affecting Parinol's performance in laboratory settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Parinol (the active ingredient of which is acetaminophen, also known as paracetamol) in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Acetaminophen) in a laboratory setting?
This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. It is considered a weak inhibitor of both COX-1 and COX-2.[1][2] Its inhibitory activity is notably dependent on the cellular peroxide tone; it is more effective in environments with low levels of peroxides, such as the brain, and less effective in areas of high inflammation where peroxide levels are elevated.[1][3]
Q2: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
For in vitro studies, this compound can be dissolved in various polar solvents. Ethanol and methanol are commonly used to prepare stock solutions.[4][5] For cell culture experiments, a stock solution in DMSO is also a viable option.[6] It has limited solubility in water, but solubility can be increased with gentle heating.[7] For assays requiring aqueous buffers, a co-solvent system (e.g., methanol and phosphate buffer) can be used to achieve the desired concentration.[4]
Q3: What are the optimal storage conditions for this compound powder and stock solutions?
Dry, pure this compound powder is stable at up to 45°C.[8] Stock solutions should be protected from light as this compound is slightly light-sensitive in solution.[8] For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles which can lead to degradation.
Q4: Is this compound stable in aqueous solutions during prolonged experiments?
This compound's stability in aqueous solutions is pH-dependent. Degradation is catalyzed by both acidic and basic conditions.[8][9] In neutral aqueous solutions (pH ~6-7), it is relatively stable. For instance, one study showed no significant degradation of Paracetamol in an intravenous formulation when exposed to air over a 24-hour period.[10] For experiments lasting longer, it is crucial to use a buffered solution to maintain a stable pH.[7]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected activity in cell-based assays.
-
Possible Cause 1: High Peroxide Levels in Culture. this compound's COX-inhibitory activity is attenuated in the presence of high concentrations of peroxides, which can be generated by activated immune cells or in highly proliferative cultures.[1][3]
-
Troubleshooting Step: Ensure cell cultures are healthy and not overly confluent. Consider using a medium with antioxidants or performing experiments in a low-peroxide environment if an option.
-
-
Possible Cause 2: Degradation of this compound in the culture medium. The pH of cell culture medium can shift over time, potentially leading to the degradation of this compound.
-
Troubleshooting Step: Use freshly prepared this compound solutions for each experiment. Ensure the cell culture medium is well-buffered and monitor its pH during the experiment.
-
-
Possible Cause 3: Weak intrinsic activity. this compound is a weak inhibitor of COX enzymes in many in vitro systems, and high concentrations may be required to observe an effect.[6][11]
-
Troubleshooting Step: Review the literature for typical effective concentrations in your specific cell type or assay. Consider performing a dose-response experiment to determine the optimal concentration range.
-
Issue 2: Precipitation of this compound in the experimental solution.
-
Possible Cause 1: Exceeding Solubility Limit. The desired concentration of this compound may be higher than its solubility in the chosen solvent or buffer system at the experimental temperature.
-
Possible Cause 2: pH-induced Precipitation. this compound is a weak acid and its solubility is affected by pH. Precipitation can occur if the pH of the solution is not optimal.
-
Possible Cause 3: Supersaturation. Dissolving this compound at a higher temperature and then allowing it to cool can create a supersaturated solution that may precipitate over time.
-
Troubleshooting Step: Maintain the solution at a constant temperature where this compound is known to be soluble. If the experiment must be performed at a lower temperature, prepare the solution at that temperature, even if it takes longer to dissolve.
-
Quantitative Data
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound (Acetaminophen) against COX-1 and COX-2 from various studies. It is important to note that these values can vary depending on the specific assay conditions.
| Target | Cell/Enzyme System | IC50 (µM) | Reference |
| COX-1 | Human Whole Blood | 113.7 | [6][11] |
| COX-2 | Human Whole Blood | 25.8 | [6][11] |
| COX-1 | Ex vivo (Human) | 105.2 | [6][12] |
| COX-2 | Ex vivo (Human) | 26.3 | [6][12] |
| Prostaglandin E2 Production | Human Rheumatoid Synoviocytes | 7.2 | [13] |
| Prostaglandin F2α Production | Human Rheumatoid Synoviocytes | 4.2 | [13] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Acetaminophen/Paracetamol) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the appropriate amount of this compound powder. For a 100 mM solution, this will be approximately 15.117 mg per 1 mL of DMSO.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
In Vitro COX Inhibition Assay (Whole Blood Assay)
This protocol provides a general workflow for assessing the inhibitory effect of this compound on COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human whole blood from healthy volunteers (with appropriate ethical approval)
-
This compound stock solution (e.g., in DMSO)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Aspirin (to inhibit platelet COX-1 in the COX-2 assay)
-
Phosphate Buffered Saline (PBS)
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
-
Incubator
-
Centrifuge
Procedure:
COX-1 Inhibition Assay:
-
Aliquot whole blood into tubes containing various concentrations of this compound or vehicle control (DMSO).
-
Allow the blood to clot by incubating at 37°C for 1 hour. This induces TXB2 production via COX-1.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and measure the concentration of TXB2 using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TXB2 production at each this compound concentration compared to the vehicle control.
COX-2 Inhibition Assay:
-
Treat heparinized whole blood with LPS (e.g., 10 µg/mL) and aspirin (to block COX-1) to induce COX-2 expression and activity.
-
Add various concentrations of this compound or vehicle control (DMSO) to the blood.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and measure the concentration of PGE2 using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of PGE2 production at each this compound concentration compared to the vehicle control.
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: A logical workflow for troubleshooting common issues with this compound in laboratory experiments.
References
- 1. Paracetamol book | The preparation of paracetamol | Resource | RSC Education [edu.rsc.org]
- 2. jmchemsci.com [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of A UV Spectroscopic Method for Analysis of Paracetamol in Bulk Powder and Tablet – Oriental Journal of Chemistry [orientjchem.org]
- 5. Determination of paracetamol in pharmaceutical samples by spectrophotometric method [redalyc.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Paracetamol Induces Apoptosis, Reduces Colony Formation, and Increases PTPRO Gene Expression in Human Embryonic Kidney HEK 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetaminophen | APAP | COX inhibitor | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
Dealing with cross-reactivity in analytical assays for Parinol
Welcome to the technical support center for analytical assays involving Parinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to assay specificity and cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-reactivity in our this compound competitive ELISA?
A1: Cross-reactivity in a competitive ELISA for this compound can stem from several sources. The most common cause is the presence of molecules that are structurally similar to this compound, which can also be recognized by the anti-Parinol antibody. These can include known metabolites of this compound (e.g., hydroxylated or glucuronidated forms) or other compounds in the sample matrix with shared chemical epitopes.[1][2] It is crucial to characterize the specificity of the primary antibody used in the assay.[3][4][5]
Q2: How can I determine if my this compound antibody is cross-reacting with other compounds?
A2: You can assess antibody specificity through a competitive ELISA format.[1] This involves running the assay with a range of concentrations of the potential cross-reacting compounds in the absence of this compound. By generating dose-response curves for these compounds, you can determine their IC50 values and compare them to that of this compound to quantify the percentage of cross-reactivity.[6] Western blotting and immunoprecipitation followed by mass spectrometry (IP-MS) can also be used to confirm antibody specificity.[1][3]
Q3: What are matrix effects in the context of LC-MS/MS analysis of this compound, and how do they relate to cross-reactivity?
A3: Matrix effects in LC-MS/MS are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[7] This can lead to ion suppression or enhancement, resulting in inaccurate quantification. While distinct from antibody-mediated cross-reactivity in immunoassays, matrix effects can be considered a form of analytical interference. Phospholipids are a common cause of matrix effects in biological samples.
Q4: Can sample preparation help in reducing cross-reactivity and matrix effects?
A4: Yes, optimizing sample preparation is a critical step. For immunoassays, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove interfering substances before analysis. For LC-MS/MS, more rigorous sample cleanup methods, such as mixed-mode SPE, can significantly reduce matrix effects by removing phospholipids and other interfering components.[8] Protein precipitation is a simpler but often less effective method.[8] Diluting the sample can also mitigate matrix effects, provided the concentration of this compound remains within the assay's detection limits.[9]
Troubleshooting Guides
Competitive ELISA for this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected signal (lower apparent concentration of this compound) | Cross-reactivity with an endogenous compound or a metabolite.[1] | 1. Test potential cross-reactants (metabolites, structurally similar drugs) in the assay. 2. Perform affinity purification of the antibody to remove cross-reacting antibodies.[10] 3. If cross-reactivity is confirmed, consider developing a new antibody against a more specific epitope of this compound. |
| High background signal | Non-specific binding of antibodies to the plate.[11][12] | 1. Optimize the blocking buffer (e.g., increase concentration or change blocking agent).[11] 2. Increase the number and duration of wash steps.[12] 3. Add a detergent like Tween-20 to the wash buffers.[11] |
| Poor reproducibility between replicates | Inconsistent sample preparation or pipetting errors.[11] | 1. Ensure thorough mixing of all solutions. 2. Calibrate pipettes regularly. 3. Use an automated plate washer for consistent washing.[12] |
LC-MS/MS Assay for this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Poor sensitivity and inconsistent results | Ion suppression due to matrix effects.[7] | 1. Optimize sample preparation to remove interfering matrix components (e.g., use HybridSPE-Phospholipid plates).[8] 2. Adjust chromatographic conditions to separate this compound from co-eluting matrix components. 3. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[7] |
| Signal enhancement leading to over-quantification | Co-eluting matrix components enhancing the ionization of this compound. | 1. Perform a post-column infusion experiment to identify regions of ion enhancement in the chromatogram.[9] 2. Modify the chromatographic gradient to shift the retention time of this compound away from the enhancing region. |
| Carryover from previous injections | Adsorption of this compound or matrix components to the column or instrument components. | 1. Optimize the wash solvent and increase the wash volume between injections. 2. Use a divert valve to direct the early and late-eluting components to waste, reducing source contamination.[9] |
Quantitative Data Summary
Table 1: Hypothetical Cross-Reactivity of Potential Interfering Compounds in the this compound Competitive ELISA
| Compound | IC50 (nM) | % Cross-Reactivity* |
| This compound | 10 | 100% |
| Metabolite M1 (Hydroxylated this compound) | 50 | 20% |
| Metabolite M2 (Glucuronidated this compound) | 500 | 2% |
| Structurally Similar Drug X | 1000 | 1% |
| Unrelated Compound Y | >10,000 | <0.1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Compound) x 100
Experimental Protocols
Protocol 1: Assessment of Antibody Cross-Reactivity using Competitive ELISA
-
Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add a fixed, limiting concentration of the anti-Parinol antibody along with varying concentrations of either this compound (for the standard curve) or the potential cross-reacting compound to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Addition: Add a suitable substrate (e.g., TMB for HRP) and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Read the absorbance at the appropriate wavelength. Plot the absorbance against the log of the concentration for this compound and the test compounds. Determine the IC50 values and calculate the percent cross-reactivity.
Protocol 2: Evaluation of Matrix Effects in LC-MS/MS
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare calibration standards of this compound in the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma) using the established sample preparation method. Spike the extracted matrix with this compound at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with this compound at the same concentrations as Set A before performing the sample preparation method.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Calculate Matrix Effect (ME): ME (%) = (Peak area of Set B / Peak area of Set A) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Calculate Recovery (RE): RE (%) = (Peak area of Set C / Peak area of Set B) x 100.
-
Calculate Process Efficiency (PE): PE (%) = (Peak area of Set C / Peak area of Set A) x 100.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: ELISA troubleshooting workflow for this compound.
Caption: LC-MS/MS matrix effect troubleshooting.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. iscaconsortium.org [iscaconsortium.org]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Assessment of allergen cross-reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. seracare.com [seracare.com]
- 11. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. assaygenie.com [assaygenie.com]
Improving the extraction efficiency of Parinol from soil samples
Technical Support Center: Parinol Extraction from Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of this compound from soil samples.
Frequently Asked Questions (FAQs)
1. What is the most critical factor influencing this compound extraction efficiency from soil?
The choice of extraction solvent is the most critical factor. This compound's solubility is highest in polar organic solvents.[1][2] Therefore, solvents like methanol, ethanol, and acetone, or mixtures thereof, are generally recommended. Acidified methanol has been shown to be particularly effective for extracting phenolic compounds from soil, which may have similar characteristics to this compound.[3]
2. How does soil pH affect this compound extraction?
Soil pH can significantly impact the extraction efficiency of ionizable compounds. This compound, with a pKa between 9.0 and 9.5, will be in its neutral, less water-soluble form in acidic to neutral soils, which is generally better for extraction into organic solvents.[4] In alkaline soils, this compound will be deprotonated, increasing its water solubility and potentially decreasing its affinity for the organic extraction solvent. Adjusting the pH of the extraction solvent to be slightly acidic can improve recovery from neutral to alkaline soils.
3. What is the optimal temperature for extractions?
Elevated temperatures generally increase the solubility of this compound and the diffusion rate of the solvent into the soil matrix, which can enhance extraction efficiency.[5][6] However, excessively high temperatures can risk the degradation of thermolabile compounds. For methods like Soxhlet extraction, the temperature is dictated by the boiling point of the solvent.[7][8] For sonication, temperatures between 40°C and 60°C are often optimal for extracting phenolic compounds.[9][10]
4. How can I improve the recovery of this compound from high organic matter soils?
Soils with high organic matter content can strongly adsorb organic compounds like this compound, making extraction challenging.[3] To improve recovery, consider the following:
-
Increase extraction time: Allow for longer contact between the solvent and the soil.
-
Use a more effective solvent system: A mixture of polar and non-polar solvents might be necessary to overcome strong matrix interactions.
-
Employ a more rigorous extraction technique: Techniques like Soxhlet or Accelerated Solvent Extraction (ASE) can be more effective than simple shaking or sonication.[5]
5. Should I dry my soil samples before extraction?
Yes, it is generally recommended to air-dry or freeze-dry soil samples before extraction.[11][12][13] This allows for accurate measurement of the sample weight and prevents the water content from altering the polarity of your extraction solvent, which could reduce efficiency. For some techniques like Microwave-Assisted Extraction (MAE), a certain level of moisture can be beneficial.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | - Inappropriate solvent selection.- Suboptimal pH.- Insufficient extraction time or temperature.- Strong adsorption to soil matrix. | - Test a range of solvents with varying polarities (e.g., methanol, acetone, ethyl acetate).- Adjust the pH of the extraction solvent to be slightly acidic (pH 5-6).- Increase the extraction time and/or temperature within the stability limits of this compound.- Consider using a more exhaustive extraction method like Soxhlet or ASE. |
| Poor Reproducibility | - Inconsistent sample homogenization.- Variation in soil moisture content.- Inconsistent extraction procedure. | - Ensure soil samples are thoroughly homogenized before taking subsamples.- Dry all soil samples to a consistent moisture level before extraction.- Standardize all extraction parameters (time, temperature, solvent volume, agitation speed). |
| Presence of Interfering Compounds in Extract | - Co-extraction of other soil components.- Low selectivity of the extraction solvent. | - Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction.- Use a more selective solvent or adjust the solvent polarity to minimize co-extraction.- Consider using a selective sorbent in your SPE cleanup, such as a weak anion exchange (WAX) cartridge.[14] |
| Emulsion Formation during Liquid-Liquid Extraction | - High concentration of surfactants or humic substances in the soil extract. | - Add a small amount of a saturated salt solution (brine) to break the emulsion.- Centrifuge the mixture to separate the layers.- Gently swirl instead of vigorously shaking the separatory funnel during extraction.[15] |
| Instrumental Analysis Issues (e.g., peak tailing, signal suppression) | - Matrix effects from co-extracted compounds. | - Implement a more thorough extract cleanup procedure (e.g., SPE).- Use an internal standard to correct for matrix effects.- Dilute the extract before analysis, if sensitivity allows. |
Data Presentation: Comparative Extraction Efficiency
The following tables summarize hypothetical quantitative data for this compound extraction under various conditions, based on typical results for similar phenolic compounds.
Table 1: Effect of Solvent on this compound Extraction Efficiency
| Solvent System | Extraction Method | Temperature (°C) | Extraction Time (hours) | Mean Recovery (%) |
| Methanol | Sonication | 40 | 1 | 75 |
| Acetone | Sonication | 40 | 1 | 68 |
| Ethyl Acetate | Sonication | 40 | 1 | 55 |
| Methanol:Water (80:20) | Sonication | 40 | 1 | 82 |
| Acidified Methanol (0.1% HCl) | Sonication | 40 | 1 | 91 |
Table 2: Effect of Extraction Method on this compound Recovery
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (hours) | Mean Recovery (%) |
| Shaking | Acidified Methanol | 25 | 2 | 65 |
| Sonication | Acidified Methanol | 50 | 1 | 91 |
| Soxhlet | Methanol | 65 (boiling point) | 8 | 95 |
| Solid-Phase Extraction (SPE) | Methanol | 25 | 0.5 | 88 |
Experimental Protocols
Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol describes a common method for extracting this compound from soil using sonication.
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil thoroughly.
-
Extraction:
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 20 mL of acidified methanol (0.1% HCl).
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath at 50°C for 1 hour.
-
-
Separation:
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection vial.
-
-
Concentration and Analysis:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., methanol for LC-MS analysis).
-
Soxhlet Extraction of this compound
This protocol is suitable for exhaustive extraction and is often considered a benchmark method.[5][16]
-
Sample Preparation:
-
Air-dry and sieve the soil sample as described for UAE.
-
Mix 10 g of the soil with an equal amount of anhydrous sodium sulfate to prevent clumping.
-
-
Extraction:
-
Place the soil mixture into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add 250 mL of methanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 8 hours (approximately 4-6 cycles per hour).[16]
-
-
Concentration and Analysis:
-
Cool the apparatus and collect the solvent from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator.
-
Transfer the concentrated extract to a vial and evaporate to dryness under nitrogen.
-
Reconstitute in a suitable solvent for analysis.
-
Solid-Phase Extraction (SPE) Cleanup
This protocol is for cleaning up the crude extract before instrumental analysis.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge to equilibrate. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Dilute the crude soil extract with deionized water to a final methanol concentration of <10%.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the desired solvent for analysis.
-
Visualizations
Caption: General workflow for this compound extraction from soil samples.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Solubility of Paracetamol in Pure Solvents | CoLab [colab.ws]
- 2. scribd.com [scribd.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. scielo.br [scielo.br]
- 10. Factors Affecting the Extraction of (Poly)Phenols from Natural Resources Using Deep Eutectic Solvents Combined with Ultrasound-Assisted Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.csiro.au [research.csiro.au]
- 12. files.isric.org [files.isric.org]
- 13. udel.edu [udel.edu]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. epa.gov [epa.gov]
Technical Support Center: Refinement of Analytical Techniques for Trace-Level Analyte Detection
Introduction: The following technical guide provides a comprehensive overview of the refinement of analytical techniques for trace-level detection of small organic molecules. While the initial focus was on the fungicide Parinol, a lack of specific, publicly available analytical methods for this compound necessitated the use of a well-documented analogue to illustrate the core principles and troubleshooting strategies. Paracetamol (Acetaminophen) has been selected for this purpose due to the extensive body of literature on its detection at trace levels using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] The principles, protocols, and troubleshooting guides presented here are broadly applicable and can be adapted by researchers for the analysis of this compound or other trace-level analytes.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting trace levels of small organic molecules like Paracetamol? A1: The most prevalent and effective techniques for trace-level analysis are High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] HPLC is particularly suited for polar, non-volatile compounds, while GC-MS is excellent for volatile and thermally stable molecules.[6]
Q2: Why is sample preparation so critical for trace-level analysis? A2: At trace concentrations, the analyte signal can be easily obscured by interferences from the sample matrix (e.g., soil, water, plasma).[7] Proper sample preparation, including extraction and clean-up, is essential to isolate the target analyte, remove interfering substances, and concentrate the analyte to a level detectable by the instrument.[8] This minimizes matrix effects and improves the accuracy and reliability of the results.[4][9]
Q3: What is the QuEChERS method and why is it popular for pesticide analysis? A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has become a standard in multi-residue pesticide analysis.[7] It involves a two-step process: an extraction with a solvent and salts, followed by a dispersive solid-phase extraction (dSPE) for cleanup.[7] Its popularity stems from its speed, cost-effectiveness, and suitability for a wide range of pesticides and sample matrices.[7]
Q4: How should I store my samples before and after preparation? A4: Proper sample storage is crucial to prevent analyte degradation. For many environmental samples, storage in the dark at or below 4°C is recommended.[10] For long-term storage, freezing at -20°C or -80°C may be necessary, but it's important to verify that the freezing and thawing process does not affect the analyte's stability.[10][11] Always check for specific storage guidelines for your target analyte and sample type.
Q5: What is the difference between Limit of Detection (LOD) and Limit of Quantification (LOQ)? A5: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy.[12] For quantitative studies, your analyte concentration should be above the LOQ.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Chromatography Issues
Q: I'm observing poor peak shape (e.g., fronting, tailing, or broad peaks) in my HPLC analysis. What could be the cause? A: Poor peak shape can stem from several factors. Tailing peaks are often caused by secondary interactions between the analyte and the stationary phase or by column degradation. Fronting peaks may indicate column overloading or a temperature mismatch between the sample solvent and the mobile phase. Broad peaks can result from a loss of column efficiency, a large injection volume, or issues with the mobile phase composition.[12] Start by checking for column contamination, ensuring the mobile phase is properly prepared and degassed, and verifying that your sample is fully dissolved in a solvent compatible with the mobile phase.
Q: My analyte's retention time is shifting between injections. How can I fix this? A: Retention time instability is often linked to the HPLC system itself. Check for fluctuations in pump pressure, which could indicate a leak or a failing pump seal. Ensure the mobile phase composition is consistent and that the column temperature is stable and controlled.[13] Inconsistent sample preparation can also introduce variability.
Analyte Recovery and Sensitivity Issues
Q: My analyte recovery after sample preparation is very low. What steps can I take to improve it? A: Low recovery is a common challenge in trace analysis. First, re-evaluate your extraction solvent to ensure it is optimal for your analyte's polarity. The pH of the sample can also significantly impact the extraction efficiency of ionizable compounds. During cleanup steps like Solid-Phase Extraction (SPE), ensure you have selected the correct sorbent and that the elution solvent is strong enough to fully recover your analyte. It may be necessary to reduce the number of cleanup steps, as each transfer carries a risk of analyte loss.[7]
Q: I'm not achieving the required sensitivity (LOD/LOQ). How can I improve my detection limits? A: To enhance sensitivity, consider concentrating your sample extract to a smaller final volume. You can also increase the injection volume, but be mindful of potential peak distortion.[14] On the instrumentation side, switching to a more sensitive detector, such as a mass spectrometer, can significantly lower detection limits.[5] For MS-based methods, optimizing ionization source parameters and using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes will improve sensitivity and selectivity.[7]
Data Presentation: Analytical Method Parameters
The following tables summarize typical parameters for the analysis of Paracetamol, which can serve as a starting point for developing a method for this compound or a similar compound.
Table 1: HPLC-UV Method Parameters for Paracetamol Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [12] |
| Mobile Phase | Acetonitrile:Water (e.g., 25:75 v/v) | [12] |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 210 nm | |
| Injection Volume | 20 µL | |
| Column Temperature | Ambient or 45°C | [10] |
| Retention Time | ~2.7 min | |
Table 2: GC-MS Method Parameters for Paracetamol Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | 5% Phenyl Methyl Silox (e.g., 30 m x 0.32 mm) | [2] |
| Carrier Gas | Helium or Hydrogen | [7] |
| Injector Temperature | 250°C | |
| Oven Program | Initial 60°C, ramp to 240°C at 10°C/min | |
| Detection Mode | Total Ion Current (TIC) or Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 109 (for Paracetamol) |[2] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Paracetamol in a Water Sample
This protocol outlines a typical workflow for the determination of Paracetamol in an environmental water sample, from sample collection to analysis.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Transport samples to the laboratory on ice.
-
Store at 4°C and analyze within 48 hours. If longer storage is needed, freeze at -20°C.[10]
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 100 mL of the water sample through the cartridge at a slow, steady rate (e.g., 5 mL/min).
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the retained Paracetamol with 5 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase.[13]
3. Standard Preparation:
-
Prepare a primary stock solution of Paracetamol (e.g., 1 mg/mL) in methanol.[13]
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of working standards with concentrations ranging from the expected LOQ to the upper limit of the linear range (e.g., 0.1 µg/mL to 10 µg/mL).[13]
4. HPLC-UV Analysis:
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared water sample extract.
-
Identify the Paracetamol peak in the sample chromatogram by comparing its retention time to that of the standards.
-
Quantify the amount of Paracetamol in the sample by using the calibration curve.
Visualizations
Caption: A generalized workflow for the analysis of trace-level organic compounds.
Caption: A decision tree for troubleshooting common peak shape issues in chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. BAGI-assessed green GC-MS method for rapid analysis of paracetamol/metoclopramide in pharmaceuticals and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. ysi.com [ysi.com]
- 6. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 7. hpst.cz [hpst.cz]
- 8. organomation.com [organomation.com]
- 9. pjoes.com [pjoes.com]
- 10. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green HPLC method for determination of paracetamol and ibuprofen in human plasma: applications to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ejmanager.com [ejmanager.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
"Parinol" vs. Triadimefon: A Comparative Analysis of Efficacy Against Powdery Mildew
A comprehensive guide for researchers and drug development professionals on the fungicidal activity of Parinol and triadimefon against powdery mildew, supported by available experimental data and methodologies.
This guide provides a detailed comparison of this compound and triadimefon for the control of powdery mildew, a widespread fungal disease affecting a variety of crops. Due to the discontinued status of this compound, this document will primarily focus on the well-documented efficacy and mechanism of action of triadimefon, while noting the historical context of this compound.
Executive Summary
Triadimefon is a systemic triazole fungicide with proven efficacy against a broad spectrum of fungal pathogens, including powdery mildew. It functions by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. In contrast, "this compound" is a fungicide whose registration was canceled on April 8, 1987, and is no longer commercially available. Consequently, direct comparative efficacy data between this compound and triadimefon is scarce in recent scientific literature. This guide will present available quantitative data for triadimefon's effectiveness, outline a standard experimental protocol for fungicide evaluation, and visualize the mechanism of action for triadimefon.
Triadimefon Efficacy Data
Triadimefon has been extensively studied for its effectiveness in controlling powdery mildew on various crops. The following table summarizes key quantitative data from field trials.
| Crop | Target Pathogen | Application Rate (a.i./ha) | Efficacy Metric | Result | Citation |
| Chillies | Powdery Mildew | 100 g | Percent Disease Reduction | - | [1] |
| 125 g | Percent Disease Reduction | On par with 150g rate | [1] | ||
| 150 g | Percent Disease Reduction | 96.00% | [1] | ||
| 150 g | Yield | 38.88 t/ha | [1] | ||
| Wheat (Highly Susceptible Variety) | Powdery Mildew | - | Control Efficacy (%) | - | |
| Wheat (Highly Resistant Variety) | Powdery Mildew | - | Control Efficacy (%) | 79.02% - 87.15% | |
| Dogwood | Erysiphe pulchra | 0.16 g a.i./liter | Leaf Colonization | Significantly higher than other fungicides in 3 of 4 years | [2] |
| Pumpkin | Podosphaera xanthii | - | Fungicide Resistance | Resistance led to control failure when initial resistant strain frequency was high (e.g., 80%) | [3] |
Note: The efficacy of triadimefon can be significantly influenced by the presence of resistant fungal strains.[3]
This compound: A Discontinued Fungicide
This compound was a fungicide registered for the control of powdery mildew on crops such as apples, grapes, roses, and zinnia. However, its registration was canceled in 1987. Due to its discontinued status, there is a lack of current experimental data to conduct a meaningful efficacy comparison with modern fungicides like triadimefon.
Experimental Protocols
A generalized experimental protocol for evaluating the efficacy of fungicides against powdery mildew in a field setting is outlined below. This protocol is a synthesis of methodologies reported in various studies.
Objective: To determine the efficacy of a test fungicide in controlling powdery mildew on a susceptible host plant species under field conditions.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability.
-
Replicates: A minimum of four replicates per treatment is recommended to ensure statistical validity.
-
Plots: Each plot should consist of a specified number of plants, with adequate spacing between plots to prevent spray drift.
2. Treatments:
-
Test Fungicide(s): Applied at one or more concentrations as per the manufacturer's recommendation or experimental objectives.
-
Positive Control: A standard, registered fungicide with known efficacy against powdery mildew (e.g., triadimefon).
-
Negative Control: An untreated group, which may be sprayed with water to mimic the application process.
3. Application:
-
Timing: The first application is typically made at the first sign of disease or preventatively. Subsequent applications are made at regular intervals (e.g., 7, 14, or 21 days) depending on the fungicide's properties and disease pressure.
-
Method: Fungicides are applied as a foliar spray using calibrated equipment to ensure uniform coverage.
4. Data Collection:
-
Disease Assessment: Disease incidence (% of infected plants) and severity (% of leaf area covered by powdery mildew) are recorded at regular intervals. Standardized rating scales are often used for severity assessment.
-
Yield Data: At the end of the growing season, crop yield and quality parameters are measured.
-
Phytotoxicity: Plants are observed for any signs of damage (e.g., leaf burn, stunting) caused by the fungicide treatments.
5. Statistical Analysis:
-
Data are subjected to Analysis of Variance (ANOVA) to determine if there are significant differences between treatments.
-
Mean separation tests (e.g., Tukey's HSD) are used to compare the efficacy of the different treatments.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a field trial evaluating fungicide efficacy.
Mechanism of Action: Triadimefon
Triadimefon belongs to the triazole class of fungicides, which act as demethylation inhibitors (DMIs). The primary mode of action is the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol.
Conclusion
Triadimefon is an effective systemic fungicide for the control of powdery mildew, although the development of resistance is a significant concern that requires careful management.[3] Its mechanism of action, the inhibition of ergosterol biosynthesis, is well-understood. "this compound" is a discontinued fungicide, and as such, no current data is available to perform a direct comparison of its efficacy against triadimefon. For researchers and professionals in drug development, triadimefon can serve as a benchmark for the evaluation of new fungicidal compounds against powdery mildew, following the standardized experimental protocols outlined in this guide.
References
A Comparative Analysis of Triparanol and Other Sterol Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Triparanol (a 24-dehydrocholesterol reductase inhibitor) with other significant classes of sterol biosynthesis inhibitors. The information presented herein is intended to support research and development efforts in metabolic diseases, oncology, and infectious diseases by offering a clear overview of mechanisms of action, comparative efficacy, and detailed experimental methodologies.
Overview of Sterol Biosynthesis and Inhibition
Sterol biosynthesis is a critical metabolic pathway in eukaryotes, responsible for the production of essential molecules like cholesterol in mammals and ergosterol in fungi. This pathway is a well-established target for a variety of therapeutic agents. Inhibitors of this pathway are classified based on the specific enzyme they target. This guide focuses on comparing Triparanol, which acts at the terminal step of cholesterol synthesis, with inhibitors that act at earlier stages.
Mechanism of Action of Major Sterol Biosynthesis Inhibitors
The sterol biosynthesis pathway can be broadly divided into several key stages, each of which can be targeted by specific inhibitors.
-
HMG-CoA Reductase Inhibitors (Statins): These compounds, such as Atorvastatin and Simvastatin, inhibit the rate-limiting step of the mevalonate pathway, the conversion of HMG-CoA to mevalonate. This early intervention effectively reduces the overall flux through the cholesterol synthesis pathway.[1]
-
Squalene Epoxidase Inhibitors (Allylamines): This class of antifungals, including Terbinafine, blocks the conversion of squalene to squalene epoxide, an early step in the post-squalene part of the pathway.
-
Lanosterol 14α-demethylase (CYP51) Inhibitors (Azoles and Triazoles): These are primarily antifungal agents, such as Ketoconazole and Fluconazole, that inhibit the demethylation of lanosterol, a crucial step in the formation of both cholesterol and ergosterol.[2][3][4]
-
Δ14-Reductase and Δ8,Δ7-Isomerase Inhibitors (Morpholines): Agricultural fungicides like Fenpropimorph target these enzymes, which are involved in the modification of the sterol nucleus.[5]
-
24-Dehydrocholesterol Reductase (DHCR24) Inhibitors: Triparanol is a prominent example of this class. It inhibits the final step in the Bloch pathway of cholesterol biosynthesis, the reduction of desmosterol to cholesterol.[6][7] This leads to an accumulation of desmosterol in tissues.[6][7]
Below is a diagram illustrating the key stages of the cholesterol biosynthesis pathway and the points of inhibition for the discussed classes of compounds.
Caption: Cholesterol biosynthesis pathway with points of inhibition.
Comparative Efficacy of Sterol Biosynthesis Inhibitors
The efficacy of enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the available IC50 data for Triparanol and other representative sterol biosynthesis inhibitors.
Note: The IC50 values presented below are compiled from various sources and may not be directly comparable due to differences in experimental conditions, assay types, and the source of the enzyme or cell line used.
Table 1: IC50 Values for DHCR24 Inhibitors
| Inhibitor | Target Enzyme | IC50 | Cell Line / Assay System |
| Triparanol | DHCR24 | Not specified | N/A |
| Irbesartan | DHCR24 | 602 nM | In vitro enzyme assay[8] |
Table 2: IC50 Values for Other Sterol Biosynthesis Inhibitors
| Inhibitor | Target Enzyme | IC50 | Cell Line / Assay System |
| Atorvastatin | HMG-CoA Reductase | Varies by cell type | Various |
| Pravastatin | HMG-CoA Reductase | Varies by cell type | Various |
| Terbinafine | Squalene Epoxidase | 3-30 nM | Fungal microsomes |
| Ketoconazole | CYP51 | 0.041-1.2 µM | H295R cell line[9] |
| Fluconazole | CYP51 | 28 µM | H295R cell line[9] |
| RO 48-8071 | Oxidosqualene cyclase | 11.3 - 20.5 µM | Ovarian cancer cell lines[10] |
| AY 9944 | Δ8 to Δ7 isomerase | Moderate activity | Pneumocystis carinii[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative assessment of enzyme inhibitors. Below are methodologies for key assays used to evaluate the efficacy of sterol biosynthesis inhibitors.
This protocol describes an in vitro assay to determine the inhibitory effect of compounds on DHCR24 activity by measuring the conversion of desmosterol to cholesterol.
Materials:
-
DHCR24 enzyme source (e.g., immunoprecipitated from cell lysates overexpressing DHCR24)
-
Desmosterol (substrate)
-
Cofactors: EDTA, DTT, NAD, NADP, FAD
-
Test inhibitor (e.g., Triparanol, Irbesartan)
-
Assay buffer
-
HPLC system with a suitable column for sterol separation
-
Solvents for HPLC mobile phase
Procedure:
-
Enzyme Preparation: Obtain a source of DHCR24 enzyme. This can be achieved by overexpressing DHCR24 in a suitable cell line (e.g., HepG2 cells) and then immunoprecipitating the enzyme.[8]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, desmosterol, and the necessary cofactors (EDTA, DTT, NAD, NADP, FAD).[8]
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction tubes. Include a vehicle control without the inhibitor.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the DHCR24 enzyme preparation to the reaction mixture. Incubate at 37°C for a defined period.
-
Reaction Termination and Extraction: Stop the reaction and extract the sterols using an appropriate organic solvent (e.g., chloroform:methanol).
-
Analysis by HPLC: Analyze the extracted sterols by HPLC to separate and quantify desmosterol and cholesterol.[8]
-
Data Analysis: Calculate the percentage of desmosterol converted to cholesterol in the presence and absence of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 2. Exploring synergy between azole antifungal drugs and statins for Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Simultaneous determination of plasmatic phytosterols and cholesterol precursors using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triparanol - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of Sterol Biosynthesis and Amphotericin B Reduce the Viability of Pneumocystis carinii f. sp. carinii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The importance of choosing the appropriate cholesterol quantification method: enzymatic assay versus gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Parinol and Other DMI Fungicides: Understanding Cross-Resistance
A deep dive into the cross-resistance profiles of sterol demethylation inhibitor (DMI) fungicides, with a special focus on the pyridine carbinol group, represented by the historical fungicide Parinol. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and a visualization of the underlying resistance mechanisms.
Due to the discontinuation of the fungicide this compound (α,α-bis(4-chlorophenyl)-3-pyridinemethanol), this guide will utilize the closely related and more extensively studied pyridine carbinol fungicide, fenarimol, as a representative analogue to explore cross-resistance with other classes of DMI fungicides. Both this compound and fenarimol belong to the pyridine carbinol chemical group and share the same mode of action: the inhibition of sterol C14-demethylation in fungi, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This shared mechanism is the basis for the observed cross-resistance among DMI fungicides.
Comparative Efficacy: A Look at Cross-Resistance Data
Cross-resistance occurs when a fungal pathogen develops resistance to one fungicide and, as a result, exhibits reduced susceptibility to other fungicides with the same mode of action, even if they belong to different chemical groups. In the case of DMIs, a fungus resistant to a triazole fungicide may also show resistance to a pyridine carbinol fungicide like fenarimol.
The following table summarizes the 50% effective concentration (EC50) values for fenarimol (a pyridine carbinol) and two triazole fungicides, myclobutanil and triadimenol, against both fungicide-unexposed (sensitive) and triadimefon-selected (resistant) populations of Uncinula necator, the causal agent of grapevine powdery mildew. An increase in the EC50 value indicates a decrease in the fungicide's efficacy.
| Fungicide | Chemical Group | Population | Median EC50 (µg/mL) |
| Fenarimol | Pyridine Carbinol | Unexposed | 0.03 |
| Triadimefon-Selected | 0.07 | ||
| Myclobutanil | Triazole | Unexposed | 0.03 |
| Triadimefon-Selected | 0.23 | ||
| Triadimenol | Triazole | Unexposed | 0.06 |
| Triadimefon-Selected | 1.9 | ||
| Data sourced from Erickson and Wilcox, 1997. |
Of the isolates resistant to triadimenol, 18% were found to be cross-resistant to fenarimol, while 64% were cross-resistant to myclobutanil.[1] A moderate correlation (r = 0.56) was observed between the log EC50 values for triadimenol and fenarimol, indicating a degree of cross-resistance.[1]
Experimental Protocols
The determination of fungicide efficacy and resistance is commonly achieved by calculating the EC50 value, which is the concentration of a fungicide that inhibits 50% of fungal growth. The following is a generalized protocol for determining EC50 values using the agar dilution method.
Protocol: Determination of EC50 by Agar Dilution Method
1. Preparation of Fungicide Stock Solutions:
-
Accurately weigh a precise amount of the technical-grade fungicide.
-
Dissolve the fungicide in a suitable solvent (e.g., acetone or dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
2. Preparation of Amended Agar Medium:
-
Prepare a suitable fungal growth medium, such as potato dextrose agar (PDA), and sterilize by autoclaving.
-
Cool the molten agar to approximately 45-50°C.
-
Add the appropriate volume of each fungicide dilution to individual aliquots of the molten agar to achieve the desired final concentrations. Also, prepare a control set of plates with the solvent alone.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
3. Inoculation:
-
Culture the fungal isolates to be tested on non-amended agar plates to obtain fresh, actively growing mycelium.
-
Cut mycelial plugs from the leading edge of the fungal colony using a sterile cork borer.
-
Place a single mycelial plug in the center of each fungicide-amended and control agar plate.
4. Incubation:
-
Incubate the inoculated plates at a temperature and duration suitable for the specific fungus being tested.
5. Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions.
-
Calculate the average diameter of the colony for each plate.
-
Determine the percentage of growth inhibition for each fungicide concentration relative to the growth on the control plates.
-
Calculate the EC50 value by performing a probit or log-probit analysis of the inhibition data against the logarithm of the fungicide concentration.
Molecular Mechanisms of DMI Resistance and Cross-Resistance
Resistance to DMI fungicides is a complex process that can arise from several molecular alterations within the fungal cell. These changes can confer resistance to a specific DMI and often lead to cross-resistance to other DMIs due to their shared target. The primary mechanisms include:
-
Target Site Modification: Point mutations in the CYP51 gene, which encodes the target enzyme C14-demethylase, can alter the enzyme's structure. These alterations can reduce the binding affinity of DMI fungicides to the enzyme, thereby diminishing their inhibitory effect.
-
Overexpression of the Target Enzyme: An increase in the expression of the CYP51 gene leads to a higher concentration of the C14-demethylase enzyme in the fungal cell. This requires a higher concentration of the fungicide to achieve the same level of inhibition.
-
Increased Efflux Pump Activity: Fungal cells can actively transport fungicides out of the cell using membrane-bound transporter proteins, often referred to as efflux pumps. Overexpression of the genes encoding these pumps can lead to a rapid removal of the DMI fungicide from the cell, preventing it from reaching its target enzyme at an effective concentration.
These resistance mechanisms are not mutually exclusive and can occur in combination, often resulting in higher levels of resistance.
Figure 1. Signaling pathway of DMI fungicide action and resistance mechanisms.
Conclusion
The phenomenon of cross-resistance among DMI fungicides is a significant challenge in disease management. As demonstrated with fenarimol as a proxy for the older fungicide this compound, resistance developed against one DMI, such as a triazole, can confer reduced sensitivity to other DMIs, including those from the pyridine carbinol group. Understanding the molecular basis of this resistance and employing robust susceptibility testing protocols are crucial for developing effective and sustainable fungicide resistance management strategies. Researchers and drug development professionals should consider the potential for cross-resistance when designing new antifungal agents and disease control programs.
References
In vitro comparison of Parinol's activity against different fungal pathogens
An in-vitro comparative analysis of the antifungal agent Parinol is not possible at this time due to a lack of available scientific literature and experimental data on a substance by that name. Searches for "this compound" in scientific databases did not yield information on an antifungal compound with this designation, preventing a comparison of its activity against different fungal pathogens.
For a comprehensive comparison guide to be created, data on the following would be required:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. This data would be needed for this compound against a range of clinically relevant fungi such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
-
Mechanism of Action: Understanding how this compound inhibits fungal growth is crucial. This could involve targeting the cell wall, cell membrane, or specific metabolic pathways.
-
Comparative Data: To assess its efficacy, this compound's activity would need to be compared against established antifungal drugs like fluconazole, amphotericin B, or echinocandins under the same experimental conditions.
Without this fundamental information, a comparison guide that meets the requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows cannot be generated.
Researchers, scientists, and drug development professionals interested in the antifungal activity of a compound believed to be named this compound are encouraged to verify the name and search for its chemical identifier or any available preliminary studies. Once such information is available, a detailed comparative analysis can be conducted.
Validating the Target Site of Parinol in Resistant Fungal Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target site of Parinol, a pyridine-based fungicide, particularly in the context of emerging resistant fungal strains. While specific quantitative data for the discontinued fungicide this compound is limited, this document utilizes illustrative data to present the experimental protocols and data analysis required for such a study. This compound's performance is compared with a widely used azole, Fluconazole, which shares the same molecular target, and an echinocandin, Caspofungin, which has a distinct mechanism of action.
Introduction to this compound and its Mechanism of Action
This compound is an antifungal agent classified as a pyridine 14α-demethylase inhibitor.[1] Its primary mode of action is the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] Specifically, this compound targets the enzyme lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[1][2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and inhibiting fungal growth.[3][4] Due to its specific activity against powdery mildew, it was previously registered for use on ornamental plants like roses and zinnias.[5]
Comparison with Other Antifungal Agents
To effectively validate this compound's target and understand its potential in the face of resistance, it is crucial to compare it with other well-characterized antifungal agents.
-
Fluconazole: A triazole antifungal that also inhibits lanosterol 14α-demethylase. It serves as a direct comparator for assessing the efficacy and resistance mechanisms associated with targeting the ergosterol biosynthesis pathway.[6][7]
-
Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall synthesis. Its different mechanism of action provides a valuable control for distinguishing target-specific effects from general cellular stress responses.
Validating the Target Site of this compound in Susceptible Fungal Strains
A series of experiments are required to confirm that this compound's antifungal activity is a direct result of its interaction with lanosterol 14α-demethylase in susceptible fungal strains.
Experimental Protocols
a) Minimum Inhibitory Concentration (MIC) Determination:
This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
-
Protocol:
-
Prepare a serial dilution of this compound, Fluconazole, and Caspofungin in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculate each well with a standardized suspension of the susceptible fungal strain (e.g., Candida albicans ATCC 90028) to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest drug concentration with no visible growth.
-
b) In Vitro Enzyme Inhibition Assay:
This experiment directly measures the inhibitory effect of the compounds on the target enzyme.
-
Protocol:
-
Isolate microsomes containing lanosterol 14α-demethylase from the susceptible fungal strain.
-
Prepare reaction mixtures containing the microsomal fraction, a fluorescent or radiolabeled substrate for the enzyme, and varying concentrations of this compound or Fluconazole.
-
Initiate the reaction by adding a cofactor such as NADPH.
-
Incubate the reactions at an optimal temperature for a defined period.
-
Stop the reaction and measure the amount of product formed using an appropriate detection method (e.g., fluorescence or scintillation counting).
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
c) Sterol Profile Analysis using Gas Chromatography-Mass Spectrometry (GC-MS):
This technique analyzes the cellular sterol composition to confirm the disruption of the ergosterol biosynthesis pathway.
-
Protocol:
-
Culture the susceptible fungal strain in the presence of a sub-inhibitory concentration of this compound.
-
Harvest the fungal cells and extract the total sterols using a saponification method with alcoholic potassium hydroxide.
-
Derivatize the extracted sterols to make them volatile for GC analysis.
-
Inject the derivatized sample into a GC-MS system.
-
Identify and quantify the different sterols based on their retention times and mass spectra, comparing the profile to that of untreated cells.
-
Illustrative Data Presentation
Disclaimer: The following quantitative data for this compound is illustrative due to the limited availability of specific experimental values for this discontinued fungicide.
Table 1: Comparative Antifungal Activity against a Susceptible Strain (C. albicans ATCC 90028)
| Antifungal Agent | Target Enzyme | MIC (µg/mL) | IC50 of Target Enzyme (µM) |
| This compound | Lanosterol 14α-demethylase | 1.0 | 0.5 |
| Fluconazole | Lanosterol 14α-demethylase | 0.5 | 0.1 |
| Caspofungin | β-(1,3)-D-glucan synthase | 0.125 | 0.05 |
Table 2: Illustrative Sterol Composition Analysis in a Susceptible Strain after this compound Treatment
| Sterol | Untreated Control (%) | This compound-Treated (%) |
| Ergosterol | 95 | 10 |
| Lanosterol | <1 | 60 |
| Other Intermediates | 4 | 30 |
Visualization of the Experimental Workflow
Caption: A generalized workflow for the validation of an antifungal drug target.
Validating the Target Site of this compound in Resistant Fungal Strains
The emergence of antifungal resistance necessitates the characterization of resistance mechanisms to guide the development of new therapeutic strategies. For inhibitors of lanosterol 14α-demethylase like this compound, common resistance mechanisms include:
-
Target site mutations: Point mutations in the ERG11 gene can alter the structure of the enzyme, reducing the binding affinity of the inhibitor.[8]
-
Overexpression of the target enzyme: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of the drug to achieve inhibition.
-
Efflux pump upregulation: Overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, actively removes the antifungal agent from the cell.
Experimental Protocols for Resistance Studies
a) Generation and Selection of Resistant Mutants:
-
Protocol:
-
Expose a susceptible fungal strain to gradually increasing concentrations of this compound over multiple passages.
-
Alternatively, use chemical mutagens (e.g., ethyl methanesulfonate) followed by selection on this compound-containing media.
-
Isolate colonies that exhibit stable growth at higher this compound concentrations.
-
b) Comparative MIC Testing:
-
Protocol:
-
Perform MIC testing as described in section 3.1.a for the resistant mutant and the parental susceptible strain.
-
Calculate the resistance factor (RF) as the ratio of the MIC for the resistant strain to the MIC for the susceptible strain.
-
c) Sequencing of the ERG11 Gene:
-
Protocol:
-
Extract genomic DNA from both the susceptible and resistant strains.
-
Amplify the ERG11 gene using polymerase chain reaction (PCR) with specific primers.
-
Sequence the PCR products and compare the sequences to identify any mutations in the resistant strain.
-
d) Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR):
-
Protocol:
-
Culture the susceptible and resistant strains with and without this compound treatment.
-
Extract total RNA and synthesize complementary DNA (cDNA).
-
Perform qRT-PCR using primers specific for the ERG11 gene and genes encoding major efflux pumps.
-
Normalize the expression levels to a housekeeping gene and calculate the fold change in gene expression in the resistant strain compared to the susceptible strain.
-
Illustrative Data Presentation
Table 3: Comparative Antifungal Activity against a this compound-Resistant Strain
| Antifungal Agent | MIC (µg/mL) - Susceptible | MIC (µg/mL) - Resistant | Resistance Factor (RF) |
| This compound | 1.0 | 32.0 | 32 |
| Fluconazole | 0.5 | 16.0 | 32 |
| Caspofungin | 0.125 | 0.125 | 1 |
Table 4: Illustrative Molecular Characterization of a this compound-Resistant Mutant
| Analysis | Result in Resistant Strain | Interpretation |
| ERG11 Gene Sequencing | G464S amino acid substitution | Altered target enzyme structure |
| ERG11 Gene Expression | 8-fold increase | Overexpression of the target |
| Efflux Pump Gene Expression | No significant change | Not the primary resistance mechanism |
Visualization of the Ergosterol Biosynthesis Pathway and Resistance Mechanisms
Caption: Inhibition of ergosterol biosynthesis by this compound and common resistance mechanisms.
Conclusion
Validating the target site of an antifungal agent like this compound, especially in resistant strains, is a multifaceted process that combines microbiological, biochemical, and molecular techniques. By systematically applying the experimental protocols outlined in this guide and comparing the results with those of other antifungal agents, researchers can gain a comprehensive understanding of the drug's mechanism of action and the molecular basis of resistance. This knowledge is fundamental for the development of novel and more robust antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 3. Efficacy of Conventional Fungicides for Downy Mildew in Field-Grown Sweet Basil in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on Mechanisms of Resistance to SDHI Fungicide Pydiflumetofen in . - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Timelines: The Efficacy of Parinol in the Age of Modern Fungicides
For the attention of researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of Parinol, a historical fungicide, with the advanced fungicidal agents that define modern crop protection. Due to the discontinuation of this compound decades ago, this guide adopts a historical perspective, contrasting the known attributes of this legacy chemical with the well-defined efficacy and molecular precision of contemporary fungicides. All quantitative data and experimental protocols are presented to reflect current scientific standards.
The landscape of agricultural science has been shaped by a continuous drive for innovation, a principle vividly illustrated by the evolution of fungicides. This compound, a name that resonates from a past era of crop protection, offers a valuable lens through which to examine the remarkable progress in fungicidal technology. This guide bridges the gap between then and now, providing a meticulously researched comparison of this compound with the highly specific and effective fungicides that are indispensable to modern agriculture.
From Broad Strokes to Targeted Strikes: A Historical Overview
The mid-20th century saw the introduction of organic, broad-spectrum fungicides. These early compounds, while groundbreaking for their time, often lacked the specificity and systemic action that characterize their modern counterparts. This compound, a pyridinemethanol fungicide, emerged during this period, offering a solution for controlling specific pathogens like powdery mildew. However, as agricultural science advanced, so did the understanding of fungal biology and the mechanisms of resistance. This knowledge spurred the development of fungicides with highly specific modes of action, leading to the sophisticated chemical agents used today.
Comparative Analysis: this compound vs. Modern Fungicides
Direct comparative field data for this compound against modern fungicides is unavailable due to its obsolescence. The following table, therefore, presents a qualitative and quantitative comparison based on historical data for this compound and extensive contemporary data for selected modern fungicides used to control powdery mildew. This comparison highlights the significant advancements in fungicidal efficacy, specificity, and safety.
| Feature | This compound | Modern Fungicides |
| Chemical Class | Pyridinemethanol | Demethylation Inhibitors (DMIs), Quinone outside Inhibitors (QoIs), Succinate Dehydrogenase Inhibitors (SDHIs) |
| FRAC Code | Not Assigned | 3 (DMIs), 11 (QoIs), 7 (SDHIs)[1] |
| Mode of Action | Not definitively established; likely multi-site inhibitor. | DMIs: Inhibit C14-demethylase in sterol biosynthesis.[2][3] QoIs: Inhibit mitochondrial respiration at the Qo site.[4][5] SDHIs: Inhibit Complex II (succinate dehydrogenase) in the respiratory chain.[6][7][8] |
| Systemicity | Likely non-systemic (contact) | DMIs: Acropetally systemic.[3] QoIs: Vary from locally systemic to acropetally systemic.[4][9] SDHIs: Acropetally systemic.[6][9] |
| Spectrum of Activity | Primarily effective against powdery mildew. | DMIs: Broad-spectrum against ascomycetes and basidiomycetes.[2][9] QoIs: Broad-spectrum against ascomycetes, basidiomycetes, oomycetes, and deuteromycetes.[4][5] SDHIs: Broad-spectrum against ascomycetes and basidiomycetes.[6][9][10] |
| Resistance Risk | Not documented due to its short period of use. | DMIs: Medium.[1][11] QoIs: High.[5][11] SDHIs: Medium to High.[6][9] |
| Efficacy (Typical Control) | Historical anecdotal evidence suggests moderate control. | DMIs, QoIs, SDHIs: Generally provide excellent and consistent control (>90%) when used in a resistance management program. |
| Phytotoxicity | Information not readily available. | Generally low when used according to label instructions. |
| Environmental Profile | Limited data; registration cancelled in 1987. | Undergo rigorous environmental fate and toxicology testing for registration. |
Experimental Protocols: Evaluating Fungicide Efficacy
To ensure a standardized and scientifically rigorous assessment of fungicide performance, detailed experimental protocols are essential. The following outlines a comprehensive methodology for evaluating the efficacy of a foliar fungicide against a powdery mildew pathogen.
Objective: To determine the preventative and curative efficacy of a test fungicide against powdery mildew on a susceptible host plant species.
Materials:
-
Susceptible host plants (e.g., cucumber, squash, or rose) grown under controlled greenhouse conditions.
-
Powdery mildew inoculum (e.g., Podosphaera xanthii for cucurbits).
-
Test fungicide at varying concentrations.
-
Standard commercial fungicide (positive control).
-
Water or formulation blank (negative control).
-
Pressurized spray equipment for uniform application.
-
Disease assessment scale (e.g., 0-5 or 0-9 rating scale, or percentage of leaf area affected).
-
Environmental growth chambers or a greenhouse with controlled temperature, humidity, and lighting.
Experimental Design:
-
Plant Propagation and Maintenance: Grow host plants from seed in a sterile potting medium to a uniform growth stage (e.g., 3-4 true leaves). Maintain plants in a disease-free environment.
-
Inoculum Preparation: Collect fresh powdery mildew spores from infected source plants. Prepare a spore suspension in sterile distilled water with a surfactant (e.g., Tween 20) to a standardized concentration (e.g., 1 x 10^5 conidia/mL).
-
Fungicide Application:
-
Preventative Treatment: Apply the test fungicide, positive control, and negative control to designated groups of plants 24-48 hours before inoculation.
-
Curative Treatment: Apply the test fungicide, positive control, and negative control to designated groups of plants 24-48 hours after inoculation.
-
Ensure complete and uniform coverage of all leaf surfaces.
-
-
Inoculation: Inoculate all plants (except for a healthy, uninoculated control group) by spraying the spore suspension evenly over the foliage until runoff.
-
Incubation: Place the plants in a growth chamber or greenhouse with optimal conditions for disease development (e.g., 20-25°C, high relative humidity, and a 12-hour photoperiod).
-
Disease Assessment: At 7, 14, and 21 days post-inoculation, visually assess the severity of powdery mildew on each leaf using a pre-defined rating scale. Calculate the average disease severity for each treatment group.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. Calculate the percent disease control for each fungicide treatment relative to the negative control.
Visualizing Modern Fungicide Management: The FRAC Code System
A cornerstone of modern fungicide use is the management of resistance. The Fungicide Resistance Action Committee (FRAC) has developed a classification system that groups fungicides by their mode of action. This system is crucial for designing effective and sustainable disease control programs that minimize the risk of resistance development.
References
- 1. Crop Protection Network [cropprotectionnetwork.org]
- 2. Grower’s Guide: Understanding the DMI fungicides (FRAC code 3) in 2022 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 3. Crop Protection Network [cropprotectionnetwork.org]
- 4. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 5. resistance.nzpps.org [resistance.nzpps.org]
- 6. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 7. extension.psu.edu [extension.psu.edu]
- 8. resistance.nzpps.org [resistance.nzpps.org]
- 9. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 10. SDHI Fungicides: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases [global-agriculture.com]
- 11. Preventative and Curative Fungicides | Integrated Crop Management [crops.extension.iastate.edu]
Assessing the environmental persistence of Parinol compared to other fungicides
A Comparative Analysis of the Environmental Persistence of Modern Fungicides
An Objective Guide for Researchers and Drug Development Professionals
The environmental persistence of fungicides is a critical factor in assessing their overall ecological impact. Understanding the degradation rates and pathways of these compounds in various environmental compartments, such as soil and water, is essential for developing safer and more effective crop protection agents. This guide provides a comparative assessment of the environmental persistence of three widely used fungicides from different chemical classes: Tebuconazole (a triazole), Azoxystrobin (a strobilurin), and Boscalid (a succinate dehydrogenase inhibitor). Due to the obsolete nature and limited available data for the fungicide Parinol, this guide focuses on these contemporary alternatives to provide a more relevant and data-driven comparison for researchers.
Quantitative Comparison of Fungicide Persistence
The environmental persistence of a fungicide is often quantified by its half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. The following tables summarize the half-life of Tebuconazole, Azoxystrobin, and Boscalid in soil and water under various conditions.
Table 1: Environmental Half-life (DT50) of Selected Fungicides in Soil
| Fungicide | Chemical Class | Soil Type | Aerobic Half-life (days) | Anaerobic Half-life (days) | Reference |
| Tebuconazole | Triazole | Various | 49 - 610 | - | [1][2] |
| Polish Soils (Ap horizon) | 201 - 433 | - | |||
| Azoxystrobin | Strobilurin | Various | 14 - 180 | 49 - 181 | [3][4] |
| English Soil | 54 - 85 | 50 - 56 | [4] | ||
| Boscalid | SDHI | Sandy Loam | 108 | 261 - 345 | [5][6] |
| Loam, Clay, Silt Loam | 322 - 365 | - | [7] | ||
| Field (Sandy Soil) | 104 - 224 | - | [8] |
Table 2: Environmental Half-life (DT50) of Selected Fungicides in Water
| Fungicide | Chemical Class | Condition | Half-life (days) | Reference |
| Tebuconazole | Triazole | Hydrolysis (pH 4, 7, 9 @ 22°C) | > 365 | [9] |
| Azoxystrobin | Strobilurin | Hydrolysis (pH 5, 7 @ 25°C) | No significant hydrolysis | [10] |
| Hydrolysis (pH 9 @ 50°C) | 12.6 | [10] | ||
| Photolysis (Natural Water) | 8.3 | [4] | ||
| Boscalid | SDHI | Photolysis (Aqueous) | Stable | [11] |
Experimental Protocols for Assessing Environmental Persistence
The data presented in this guide are derived from studies that generally follow standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Soil Persistence (Aerobic and Anaerobic)
A common method for determining the rate of degradation in soil is the OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .[12][13]
-
Objective: To determine the rate and pathway of degradation of a chemical in soil under controlled aerobic or anaerobic conditions.
-
Methodology:
-
Soil Selection: Representative soil samples are collected and characterized based on properties like texture, pH, and organic carbon content.
-
Test Substance Application: The fungicide, often radiolabelled (e.g., with ¹⁴C), is applied to the soil samples.[13]
-
Incubation:
-
Aerobic: Soil samples are maintained at a constant temperature and moisture level in the dark, with a continuous supply of air.[5]
-
Anaerobic: Soil is incubated under aerobic conditions initially to establish microbial activity, then flooded and purged with an inert gas like nitrogen to create anaerobic conditions.[5]
-
-
Sampling and Analysis: At regular intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and its transformation products.[5]
-
Mineralization: Evolved ¹⁴CO₂ is trapped to measure the extent of complete degradation to carbon dioxide.[13]
-
Data Analysis: The dissipation half-life (DT50) is calculated from the concentration-time data, typically assuming first-order kinetics.
-
Water Persistence (Hydrolysis and Photolysis)
The stability of fungicides in water is assessed through hydrolysis and photolysis studies.
-
Hydrolysis (OECD Guideline 111: Hydrolysis as a Function of pH):
-
Objective: To determine the rate of abiotic degradation in aqueous solutions at different pH values.
-
Methodology: Sterile aqueous buffer solutions of the fungicide are prepared at pH 4, 7, and 9 and incubated in the dark at a constant temperature. Samples are analyzed at intervals to determine the concentration of the parent compound.[9]
-
-
Photolysis (OECD Guideline 316: Phototransformation of Chemicals in Water – Direct and Indirect Photolysis):
-
Objective: To determine the rate of degradation in water due to sunlight.
-
Methodology: An aqueous solution of the fungicide is exposed to a light source that simulates natural sunlight. A parallel experiment is run in the dark to serve as a control. Samples are taken at various time points and analyzed to quantify the parent compound and its photoproducts.[5]
-
Degradation Pathways and Mode of Action
The environmental persistence of a fungicide is also influenced by its degradation pathway and its inherent mode of action.
Tebuconazole
-
Degradation Pathway: Tebuconazole is primarily degraded by microorganisms in the soil. The degradation process can involve hydroxylation and the cleavage of the tert-butyl group.[14][15] Mineralization of the triazole ring is generally limited.[1]
-
Mode of Action: Tebuconazole is a demethylation inhibitor (DMI). It inhibits the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption of ergosterol production leads to the cessation of fungal growth.[16]
Azoxystrobin
-
Degradation Pathway: Azoxystrobin degradation in the environment occurs through both microbial activity and photolysis. A primary degradation pathway is the hydrolysis of the ester linkage.[17][18]
-
Mode of Action: Azoxystrobin is a Quinone outside Inhibitor (QoI). It binds to the Qo site of the cytochrome bc1 complex in the mitochondrial respiratory chain, blocking electron transfer and thereby inhibiting ATP synthesis. This deprives the fungal cells of the energy required for growth and spore germination.[19][20][21]
Boscalid
-
Degradation Pathway: Boscalid is relatively persistent in soil, with microbial degradation being the primary dissipation route. Degradation can occur through hydroxylation and other modifications of its chemical structure.[5][22][23]
-
Mode of Action: Boscalid is a Succinate Dehydrogenase Inhibitor (SDHI). It targets Complex II of the mitochondrial respiratory chain, specifically the enzyme succinate dehydrogenase. By inhibiting this enzyme, boscalid disrupts the Krebs cycle and electron transport, leading to a halt in energy production and subsequent fungal death.[24][25][26][27]
References
- 1. Effects of Tebuconazole Application on Soil Microbiota and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 3. Microbial and enzymatic activity of soil contaminated with azoxystrobin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fsc.go.jp [fsc.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. fsc.go.jp [fsc.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Field scale boscalid residues and dissipation half-life estimation in a sandy soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. fao.org [fao.org]
- 11. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. policycommons.net [policycommons.net]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. The simultaneous degradation of prochloraz and tebuconazole in water with monitoring their degradation products using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transformation and degradation of tebuconazole and its metabolites in constructed wetlands with arbuscular mycorrhizal fungi colonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biodegradation of tebuconazole by bacteria isolated from contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 20. pomais.com [pomais.com]
- 21. Azoxystrobin (Azoxystrobin) - Cultivar Magazine [revistacultivar.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. agriculture.basf.com [agriculture.basf.com]
- 25. researchgate.net [researchgate.net]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. Interpreting the Boscalid Fungicide Label: Compliance and Safety in Vegetable Crops [cnagrochem.com]
Unveiling the Hidden Costs: Parinol's Potential Non-Target Effects on Beneficial Soil Fungi
For researchers, scientists, and professionals in drug development, understanding the full spectrum of a fungicide's impact is paramount. While Parinol, a pyridine carbinol fungicide, has been utilized for its targeted efficacy against pathogenic fungi, its off-target effects on the beneficial fungal communities that underpin soil health remain a critical area of investigation. Due to the limited availability of direct research on this compound, this guide provides a comparative analysis based on fungicides with a similar mode of action—Sterol Biosynthesis Inhibitors (SBIs)—to elucidate potential non-target impacts.
This compound's registration was canceled in the United States in 1987, leading to a scarcity of contemporary research on its specific environmental impact. However, its classification as a pyridine carbinol strongly suggests it functions as a Sterol Biosynthesis Inhibitor (SBI), specifically a Demethylation Inhibitor (DMI). This class of fungicides disrupts the fungal cell membrane by inhibiting the C14-demethylase enzyme essential for ergosterol production. This guide will, therefore, draw comparisons with widely studied DMI fungicides, Propiconazole and Tebuconazole, to forecast the likely non-target effects of this compound on beneficial soil fungi.
Comparative Analysis of Physicochemical Properties
A fungicide's behavior in the soil, and thus its potential to impact non-target organisms, is governed by its physicochemical properties. The following table compares key properties of this compound with those of Propiconazole and Tebuconazole.
| Property | This compound | Propiconazole | Tebuconazole |
| Chemical Class | Pyridine Carbinol | Triazole | Triazole |
| Mode of Action | Sterol Biosynthesis Inhibitor (likely DMI) | Sterol Biosynthesis Inhibitor (DMI) | Sterol Biosynthesis Inhibitor (DMI) |
| Molecular Formula | C₁₈H₁₃Cl₂NO | C₁₅H₁₇Cl₂N₃O₂ | C₁₆H₂₂ClN₃O |
| Water Solubility | Low (specific data unavailable) | 110 mg/L | 32 mg/L |
| Soil Sorption (Koc) | Data unavailable | 295 - 2500 cm³/g | 468 - 1936 cm³/g |
| Persistence in Soil (DT₅₀) | Data unavailable | 40 - 121 days | 40 - 191 days |
Note: The higher Koc values for Propiconazole and Tebuconazole indicate a tendency to bind to soil organic matter, which can reduce their immediate bioavailability but prolong their presence in the soil environment. The persistence (DT₅₀) of these analogs suggests a potential for long-term exposure to soil microorganisms.
Non-Target Effects on Beneficial Soil Fungi: Experimental Data
The following tables summarize experimental data on the non-target effects of the comparator DMI fungicides on two crucial groups of beneficial soil fungi: Trichoderma species, which are important biocontrol agents, and Arbuscular Mycorrhizal Fungi (AMF), which are essential for nutrient uptake in most plants.
Effects on Trichoderma spp.
Trichoderma species are known for their ability to antagonize plant pathogenic fungi. However, their sensitivity to fungicides varies.
| Fungicide | Concentration (ppm) | Target Organism | Inhibition of Mycelial Growth (%) | Reference |
| Propiconazole | 25 | Trichoderma harzianum | 95.19 - 99.08 | [1][2] |
| Propiconazole | 50 | Trichoderma harzianum | 95.19 - 99.08 | [1][2] |
| Propiconazole | 75 | Trichoderma harzianum | 95.19 - 99.08 | [1][2] |
| Propiconazole | 100 | Trichoderma harzianum | >90 | [1] |
| Tebuconazole | 250 | Trichoderma spp. | 100 | [2] |
These data indicate that DMI fungicides like Propiconazole and Tebuconazole can be highly toxic to Trichoderma species, even at relatively low concentrations. This suggests that this compound could have a similar detrimental effect, potentially disrupting natural biocontrol processes in the soil.
Effects on Arbuscular Mycorrhizal Fungi (AMF)
AMF form symbiotic relationships with the roots of most plants, enhancing nutrient and water uptake. Their intricate network of hyphae is susceptible to disruption by soil-applied fungicides.
| Fungicide | Concentration (mg/L) | AMF Species | Observed Effect | Reference |
| Propiconazole | 0.02 | Glomus irregulare | Reduction in hyphal length | [3][4] |
| Propiconazole | 0.2 | Glomus irregulare | Reduction in spore number and germination | [3][4] |
| Propiconazole | 2 | Glomus irregulare | Drastic reduction in development (germination, colonization, sporulation) | [3] |
| Fenpropimorph | 0.02 | Glomus intraradices | Negative impact on root colonization, spore production, and hyphal length | [5] |
The data clearly demonstrate that SBI fungicides can significantly impair the growth, development, and symbiotic function of AMF. The effects appear to be dose-dependent, with higher concentrations leading to more severe reductions in mycorrhizal activity. Given its similar mode of action, this compound is likely to pose a similar risk to these vital soil symbionts.
Experimental Protocols
To enable researchers to conduct their own assessments of fungicide non-target effects, a detailed methodology for a key experiment, the Substrate-Induced Respiration (SIR) assay, is provided below. This method allows for the quantification of microbial activity in the soil and can be adapted to differentiate between bacterial and fungal contributions.
Substrate-Induced Respiration (SIR) Assay for Assessing Fungicide Impact
Objective: To measure the effect of a fungicide on the metabolic activity of the soil microbial biomass.
Principle: The addition of a readily available carbon source (e.g., glucose) to a soil sample stimulates a burst of respiration from the active microbial community. The rate of CO₂ evolution is proportional to the size of the active microbial biomass. By using selective inhibitors, the contributions of bacteria and fungi to this respiration can be partitioned.
Materials:
-
Test soil, sieved (<2 mm)
-
Fungicide stock solution of known concentration
-
Glucose solution (e.g., 3 mg glucose per gram of soil)
-
Bacterial inhibitor solution (e.g., streptomycin, 0.5-1.0 mg/g soil)
-
Fungal inhibitor solution (e.g., cycloheximide, 15 mg/g soil)
-
Deionized water
-
Incubation jars (e.g., 500 mL Mason jars) with airtight lids fitted with septa
-
Beakers (20 mL)
-
Gas chromatograph (GC) with a thermal conductivity detector (TCD) or an infrared gas analyzer (IRGA)
-
Syringes for gas sampling
Procedure:
-
Soil Preparation and Treatment:
-
Adjust the moisture content of the sieved soil to approximately 55% of its water-holding capacity to ensure optimal microbial activity.
-
Prepare soil microcosms by weighing a standardized amount of soil (e.g., 20 g) into beakers.
-
Treat the soil samples with the desired concentrations of the test fungicide (e.g., this compound) dissolved in a small volume of deionized water. Ensure even distribution.
-
Prepare control samples treated with deionized water only.
-
For partitioning bacterial and fungal respiration, prepare additional sets of samples treated with:
-
Fungicide + bacterial inhibitor
-
Fungicide + fungal inhibitor
-
Fungicide + both inhibitors
-
-
Prepare corresponding controls without the fungicide for each inhibitor combination.
-
Allow the treated soils to equilibrate for a specified period (e.g., 24 hours).
-
-
Substrate Induction and Incubation:
-
Add the glucose solution to each soil sample and mix thoroughly to ensure even distribution.
-
Place the beakers containing the soil samples into the incubation jars.
-
Seal the jars and incubate at a constant temperature (e.g., 25°C) in the dark.
-
-
CO₂ Measurement:
-
At predetermined time intervals (e.g., 2, 4, 6, and 8 hours after glucose addition), collect a headspace gas sample from each jar using a syringe inserted through the septum.
-
Inject the gas sample into the GC or IRGA to measure the CO₂ concentration.
-
-
Data Analysis:
-
Calculate the rate of CO₂ evolution for each treatment.
-
Compare the respiration rates of the fungicide-treated soils to the control soils to determine the inhibitory or stimulatory effect of the fungicide.
-
Calculate the contributions of bacteria and fungi to the total respiration using the data from the selective inhibitor treatments.
-
Mandatory Visualizations
Signaling Pathway: Ergosterol Biosynthesis
The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the target of DMI fungicides like this compound.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of DMI fungicides.
Experimental Workflow: Substrate-Induced Respiration Assay
The diagram below outlines the key steps in the Substrate-Induced Respiration (SIR) assay for evaluating the non-target effects of fungicides.
Caption: Workflow for the Substrate-Induced Respiration (SIR) assay.
References
- 1. scialert.net [scialert.net]
- 2. plantarchives.org [plantarchives.org]
- 3. Side effects of the sterol biosynthesis inhibitor fungicide, propiconazole, on a beneficial arbuscular mycorrhizal fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arbuscular mycorrhizal fungi and their response to pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of the sterol biosynthesis inhibitor fungicides on the arbuscular mycorrhizal symbiosis | FP6 | CORDIS | Commission européenne [cordis.europa.eu]
Unearthing the Past: A Comparative Look at Parinol's Fungicidal Legacy
For decades, the control of fungal pathogens has been a cornerstone of agricultural productivity. In the mid-20th century, a fungicide known as Parinol, marketed under the trade name Parnon, emerged as a tool against powdery mildew. This guide delves into the historical literature to validate the fungicidal activity of this compound, offering a comparative perspective against its contemporaries and providing insights for researchers, scientists, and drug development professionals in the ongoing quest for effective antifungal agents.
This compound, chemically identified as α,α-bis(4-chlorophenyl)-3-pyridinemethanol, was an active ingredient in the fungicide product Parnon, first registered in the United States in 1967. Its primary use was for the control of powdery mildew on a variety of crops, including non-bearing apples and grapes, as well as roses. The registration for this compound was cancelled in 1987, marking the end of its commercial use.
A Scarcity of Detailed Historical Data
Despite its historical registration and use, a comprehensive review of readily accessible scientific literature reveals a notable absence of detailed, quantitative experimental studies on this compound's fungicidal activity. Publications from its era of use (1960s-1980s) that are indexed in modern scientific databases do not appear to contain specific efficacy trials, dose-response curves, or in-depth mechanistic studies for this particular compound. This scarcity of public data is not uncommon for agrochemicals of that period, as regulatory requirements and data dissemination practices were vastly different from today's standards. The majority of the available information is found in regulatory archives and chemical databases rather than peer-reviewed journals.
Comparison with Contemporary Fungicides
To understand this compound's place in the history of fungicides, it is useful to compare it with other products available for powdery mildew control during the same period. The 1960s and 1970s were a transformative time for fungicide development, with the introduction of several new chemical classes that offered improved efficacy and, in some cases, systemic activity.
| Fungicide Class | Active Ingredient Examples | Mode of Action (General) | Key Characteristics |
| Pyridine Methanols | This compound | Likely membrane disruption (Not definitively documented) | Contact fungicide for powdery mildew. |
| Benzimidazoles | Thiabendazole, Benomyl | Mitotic inhibitor (beta-tubulin assembly) | Broad-spectrum, systemic fungicides. |
| Morpholines | Tridemorph, Dodemorph | Sterol biosynthesis inhibitors | Systemic, effective against powdery mildews and rusts. |
| Dithiocarbamates | Mancozeb | Multi-site inhibitor | Broad-spectrum, contact fungicides. |
| Sulfur | Elemental Sulfur | Multi-site inhibitor | One of the oldest fungicides, contact activity. |
This table highlights that while this compound was a tool for powdery mildew, it was part of a larger and evolving landscape of fungicidal chemistries. The systemic nature of benzimidazoles and morpholines represented a significant advancement over contact fungicides like this compound and sulfur.
Hypothetical Experimental Workflow for Fungicide Efficacy Testing (c. 1960s-1970s)
While a specific experimental protocol for this compound is not available in the reviewed literature, a general workflow for testing the efficacy of a new fungicide during that era can be reconstructed. This would have likely involved greenhouse and field trials.
Experimental Protocols
Based on common practices of the time, the following methodologies would have likely been employed:
Greenhouse Trials:
-
Pathogen and Host Preparation: Cultures of the target powdery mildew fungus would be maintained on susceptible host plants. Healthy, uniform host plants would be propagated for the experiments.
-
Inoculation: Plants would be inoculated with a standardized suspension of fungal spores to ensure uniform infection.
-
Fungicide Application: this compound would be formulated into a sprayable solution at various concentrations. The plants would be sprayed to runoff before or after inoculation to test for protective and curative activity.
-
Incubation and Assessment: The treated plants would be kept in a greenhouse with optimal conditions for disease development. Disease severity would be visually assessed at regular intervals by rating the percentage of leaf area covered by powdery mildew.
Field Trials:
-
Site Selection and Plot Design: Field plots would be established in locations with a history of natural powdery mildew infection. A randomized complete block design would typically be used to minimize the effects of field variability.
-
Treatments: Treatments would include different application rates of this compound, a standard fungicide used at the time for comparison, and an untreated control.
-
Application: Fungicides would be applied using calibrated sprayers at regular intervals throughout the growing season, often starting before the first signs of disease.
-
Data Collection: Disease incidence and severity on leaves and fruit would be recorded periodically. Crop phytotoxicity would also be noted. At the end of the season, crop yield and quality would be measured.
Concluding Remarks
While the historical record lacks detailed, publicly available experimental data to the standards of modern research, the registration and sustained use of this compound for two decades provide indirect validation of its fungicidal activity against powdery mildew. The comparison with its contemporaries illustrates the dynamic nature of fungicide development during that era. For today's researchers, the story of this compound underscores the importance of robust data preservation and dissemination, and it serves as a reminder of the foundational chemistries that paved the way for the more targeted and systemic fungicides used in modern agriculture. The absence of detailed mode of action studies for compounds like this compound also highlights potential areas for retrospective research, which could uncover novel biochemical targets for future antifungal drug development.
Safety Operating Guide
Essential Guide to the Proper Disposal of Parinol
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Parinol, ensuring the safety of personnel and the protection of the environment.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of a substance is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value |
| CAS Number | 17781-31-6[1] |
| Molecular Formula | C₁₈H₁₃Cl₂NO[1] |
| Molecular Weight | 330.21 g/mol [1] |
| Synonyms | bis(4-chlorophenyl)-pyridin-3-ylmethanol[1] |
Note: A comprehensive Safety Data Sheet (SDS) with detailed quantitative data such as flash point, boiling point, and specific toxicity was not available in the public domain at the time of this writing. In the absence of this information, this compound should be handled as a hazardous substance with unknown characteristics.
Experimental Protocol for the Safe Disposal of this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on general best practices for hazardous chemical waste management and should be adapted to comply with all local, state, and federal regulations.
I. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear appropriate PPE: Before handling this compound, ensure you are wearing chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.
-
Work in a ventilated area: All handling of this compound waste should be conducted in a well-ventilated laboratory hood to minimize inhalation exposure.
-
Avoid contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
-
No eating or drinking: Do not eat, drink, or smoke in areas where this compound is handled or stored.
II. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for all this compound waste. The container should be made of a material compatible with this compound.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste in separate, appropriately labeled containers.
III. Storage of this compound Waste:
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Secondary Containment: Place the primary waste container in a secondary container to prevent spills in case of a leak.
-
Incompatible Materials: Ensure the storage area is free from incompatible materials that could react with this compound.
IV. Final Disposal Procedure:
-
Contact EHS: Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Documentation: Maintain a log of the amount of this compound waste generated and the date of disposal, as required by your institution and local regulations.
-
Regulatory Compliance: The final disposal method must comply with all applicable local, state, and federal environmental regulations.[2] Professional hazardous waste disposal services are equipped to handle chemicals in an environmentally responsible manner.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Parinol
As "Parinol" is not a recognized chemical name, this guide provides essential safety and logistical information for three similarly named substances commonly found in research and development settings: Perinol (containing Paracetamol) , Pyranol , and Pinol . Additionally, due to phonetic similarity, information for Purinol (Allopurinol) is also included. Adherence to these guidelines is critical for the safety of researchers, scientists, and drug development professionals.
Perinol (Active Ingredient: Paracetamol)
Perinol is a pharmaceutical product with the active ingredient Paracetamol (also known as Acetaminophen), a common analgesic and antipyretic.[1] When handling Paracetamol in a laboratory setting, it is crucial to follow safety protocols to avoid potential health risks.
Quantitative Data for Paracetamol
| Property | Value |
| Molecular Weight | 151.17 g/mol [2][3] |
| Melting Point | 170°C (338°F)[2][3] |
| Specific Gravity | 1.293 (Water = 1)[2][3] |
| Water Solubility | 14 g/l[4] |
| Autoignition Temperature | 540 °C[4] |
| Flash Point | 184.6 °C[4] |
Experimental Protocols: Handling and Disposal
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[4]
-
Hand Protection: Use chemical-resistant gloves, such as butyl rubber.[4]
-
Body Protection: A lab coat or other suitable protective clothing should be worn.[4]
-
Respiratory Protection: If there is a risk of dust inhalation, a NIOSH-approved respirator should be used.[5]
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust exposure.[6]
-
Avoid direct contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly after handling.[4]
Disposal Plan:
-
Collect waste Paracetamol and contaminated materials in a clearly labeled, sealed container for hazardous waste.
-
Dispose of the waste through a licensed hazardous waste disposal company.[4] Do not dispose of it down the drain or in regular trash.[8]
Safe Handling Workflow for Perinol (Paracetamol)
Caption: Workflow for safe handling and disposal of Perinol (Paracetamol).
Pyranol
Pyranol is a chemical compound used in detergents, soaps, and cosmetics.[2] It can cause serious eye irritation.[2]
Quantitative Data for Pyranol
| Property | Value |
| CAS Number | 63500-71-0[2][5] |
| Molecular Formula | C9H18O2 |
| Boiling Point | 226 °C |
| Flash Point | 107 °C |
| Density | 0.95 g/cm³ |
Experimental Protocols: Handling and Disposal
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, chloroprene rubber, butyl rubber) are recommended.[2][9]
-
Body Protection: Wear a lab coat, apron, or chemical-protection suit depending on the potential for exposure.[1][5][9]
-
Respiratory Protection: If vapors are generated, use a NIOSH-certified organic vapor respirator.[1][5][9]
Handling Procedures:
-
Ensure adequate ventilation in the work area.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Keep away from heat, sparks, and open flames.[5]
-
Take precautionary measures against static discharge.[5]
Disposal Plan:
-
Collect waste Pyranol and contaminated materials in a designated, sealed container.
-
Dispose of waste in accordance with local, state, and federal regulations.
Safe Handling Workflow for Pyranol
Caption: Workflow for safe handling, storage, and disposal of Pyranol.
Pinol
Pinol is a commercial cleaning product that can be harmful if swallowed and causes eye irritation.[3][7][10] Some formulations may also be harmful in contact with skin and cause serious eye damage.[8]
Quantitative Data for Pinol (Representative)
Quantitative data for commercial products can vary. The following is representative.
| Hazard | Statement |
| Oral Toxicity | Harmful if swallowed[3][7][8] |
| Eye Irritation | Causes eye irritation[3][7][10] / Causes serious eye damage[8] |
| Skin Contact | Harmful in contact with skin[8] |
Experimental Protocols: Handling and Disposal
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are recommended.[3]
-
Hand Protection: For prolonged contact, protective gloves should be worn.[8]
-
Body Protection: A protective apron may be necessary for large spills.[10]
-
Respiratory Protection: Generally not required with adequate ventilation.[7][10]
Handling Procedures:
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke when using the product.[8]
-
Store in a cool, dry, well-ventilated area and keep containers closed when not in use.[7][8][10]
Disposal Plan:
-
Dispose of contents and container in accordance with all local, state, and federal regulations.[7][10]
Safe Handling Workflow for Pinol
References
- 1. 1mg.com [1mg.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. fishersci.com [fishersci.com]
- 8. Acetaminophen - Safety Data Sheet [chemicalbook.com]
- 9. hswalsh.com [hswalsh.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
